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  • Product: 4,6-Dichloro-8-methylquinoline-3-carbonitrile

Core Science & Biosynthesis

Foundational

Chemo-Structural Profiling and Synthetic Utility of 4,6-Dichloro-8-methylquinoline-3-carbonitrile

This technical guide details the structural properties, synthetic pathways, and reactive potential of 4,6-Dichloro-8-methylquinoline-3-carbonitrile , a specialized scaffold in medicinal chemistry. Physicochemical Archite...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural properties, synthetic pathways, and reactive potential of 4,6-Dichloro-8-methylquinoline-3-carbonitrile , a specialized scaffold in medicinal chemistry.

Physicochemical Architecture

This molecule represents a highly functionalized quinoline core, distinguished by its specific substitution pattern: a "privileged" 3-cyano-4-chloro motif essential for nucleophilic aromatic substitution (SNAr), combined with a lipophilic 8-methyl group and a halogenated 6-position for metabolic stability or further cross-coupling.

Molecular Identity Table
PropertyValueTechnical Note
Molecular Formula C₁₁H₆Cl₂N₂ Confirmed via elemental summation (C:11, H:6, Cl:2, N:2).
Molecular Weight 237.08 g/mol Average mass for stoichiometric calculations.
Monoisotopic Mass 235.9908 Da Critical for High-Resolution Mass Spectrometry (HRMS) identification.
Heavy Atom Count 15-
ClogP (Est.) ~3.8 - 4.2High lipophilicity due to 8-Me and 6-Cl; likely requires DMSO/DMF for solubilization.
Topological Polar Surface Area ~36 ŲDominated by the nitrile and quinoline nitrogen; suggests good membrane permeability.
Structural Reactivity Analysis

The molecule contains two chlorine atoms with vastly different electronic environments, creating a "reactivity gradient" that chemists can exploit:

  • C4-Chlorine (Vinylogous Imidoyl Chloride): This position is highly electrophilic. The electron-withdrawing nature of the adjacent 3-cyano group and the quinoline nitrogen pulls electron density away from C4, making it susceptible to rapid SNAr displacement by amines or thiols.

  • C6-Chlorine (Aryl Chloride): This is an unactivated aromatic halide. It is inert to SNAr conditions but serves as a handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in late-stage diversification.

Synthetic Pathways (The "Build" Phase)

The most robust route to this scaffold is the Gould-Jacobs reaction , modified for regioselectivity. This protocol minimizes side reactions common with direct chlorination.

Retro-Synthetic Logic

The 4,6-dichloro-8-methylquinoline-3-carbonitrile is constructed from 4-chloro-2-methylaniline and ethyl (ethoxymethylene)cyanoacetate (EMCA) . This route ensures the 8-methyl and 6-chloro positions are fixed from the starting material, while the 3-cyano and 4-chloro motifs are installed during ring closure.

Step-by-Step Synthesis Protocol

Step 1: Condensation (Enamine Formation)

  • Reagents: Mix 4-chloro-2-methylaniline (1.0 eq) and EMCA (1.1 eq) in ethanol.

  • Conditions: Reflux for 2–4 hours.

  • Observation: The product (ethyl 2-cyano-3-((4-chloro-2-methylphenyl)amino)acrylate) often precipitates upon cooling.

  • Purification: Filtration and washing with cold ethanol.

Step 2: Thermal Cyclization (The Critical Step)

  • Medium: Add the enamine to boiling Dowtherm A (diphenyl ether/biphenyl eutectic mixture) at ~250°C.

  • Mechanism: High temperature drives the intramolecular attack of the aromatic ring onto the ester carbonyl, releasing ethanol.

  • Duration: 30–60 minutes. Monitor for cessation of ethanol evolution.

  • Workup: Cool to room temperature. Dilute with hexane to precipitate the 4-hydroxy intermediate (4-hydroxy-6-chloro-8-methylquinoline-3-carbonitrile). Filter and wash with hexane to remove Dowtherm A.

Step 3: Aromatization/Chlorination

  • Reagents: Suspend the 4-hydroxy intermediate in POCl₃ (Phosphorus oxychloride, excess).

  • Catalyst: Add catalytic DMF (Vilsmeier-Haack conditions).

  • Conditions: Reflux (105°C) for 2–3 hours. The solid will dissolve as it converts to the chloride.

  • Quenching (Safety Critical): Pour the reaction mixture slowly onto crushed ice/ammonia water. The reaction is violently exothermic.

  • Isolation: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

Synthesis Workflow Diagram

SynthesisPath SM1 4-Chloro-2-methylaniline Inter1 Enamine Intermediate SM1->Inter1 Ethanol, Reflux Condensation SM2 EMCA (Ethyl (ethoxymethylene)cyanoacetate) SM2->Inter1 Inter2 4-OH-6-Cl-8-Me-Quinoline (Cyclized Core) Inter1->Inter2 Dowtherm A, 250°C Thermal Cyclization Final 4,6-Dichloro-8-methyl quinoline-3-carbonitrile Inter2->Final POCl3, Reflux Deoxychlorination

Figure 1: The Gould-Jacobs synthetic route for constructing the 3-cyano-4-chloroquinoline scaffold.

Reactivity & Applications (The "Click" Phase)

This molecule is primarily used as a "hub" for synthesizing kinase inhibitors (e.g., EGFR, Src, HER2 inhibitors). The core reaction is the displacement of the C4-Cl.

Nucleophilic Aromatic Substitution (SNAr)

The 3-cyano group activates the C4 position, allowing for reaction with anilines under mild conditions. This is the standard method for generating "4-anilinoquinoline-3-carbonitrile" drugs.

Protocol: C4-Aniline Coupling

  • Solvent: Isopropanol (IPA) or Ethanol. (Protic solvents facilitate the transition state).

  • Base: None usually required (the HCl salt of the product precipitates), or 1.0 eq of TEA if the free base is desired.

  • Temperature: Reflux (80°C).

  • Mechanism: Addition-Elimination. The amine attacks C4; the tetrahedral intermediate collapses, expelling Cl⁻.

  • Purification: The product often crashes out of the cooling alcohol. Filter and wash with ether.

Divergent Reactivity Diagram

Reactivity Core 4,6-Dichloro-8-methyl quinoline-3-carbonitrile Path1 S_NAr (C4 Position) Replaces Cl with Amine/Thiol Core->Path1 Highly Reactive (Activated by CN) Path2 Pd-Coupling (C6 Position) Suzuki/Buchwald Core->Path2 Inert to SNAr (Requires Catalyst) Path3 Hydrolysis (C3 Position) Converts CN to Amide/Acid Core->Path3 Harsh Conditions (H2SO4/H2O2) Prod1 Kinase Inhibitor Core (4-Anilino-3-cyanoquinoline) Path1->Prod1 Prod2 Bi-Aryl Derivatives Path2->Prod2

Figure 2: Reactivity map illustrating the regioselective functionalization of the scaffold.

Analytical Characterization

To validate the synthesis of C₁₁H₆Cl₂N₂ , look for these specific spectral signatures:

  • ¹H NMR (DMSO-d₆):

    • Aromatic Region: Three distinct protons.[1] Look for the coupling pattern between H5 and H7 (meta-coupling, J ~2 Hz) if H5 is a doublet, though the substitution pattern (4,6,8) leaves H2, H5, and H7.

      • H2 (Quinoline): Singlet, highly deshielded (~9.0 ppm) due to adjacent N and CN.

      • H5/H7: Aromatic signals in the 7.5–8.5 ppm range.[1]

    • Aliphatic Region: A clean singlet for the 8-Methyl group (~2.6–2.8 ppm).

    • Absence: No broad OH peak (confirms conversion from the 4-hydroxy precursor).

  • IR Spectroscopy:

    • Nitrile (CN): Sharp, diagnostic band at 2220–2230 cm⁻¹ .

    • Aromatic C=C: 1500–1600 cm⁻¹.

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4-Dichloroquinoline-3-carbonitrile. (2025).[2] Link

  • National Institutes of Health (NIH). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry.[1][3] (2019). Link

  • Vibrant Pharma. Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate Product Data. (Accessed 2026). Link

  • Royal Society of Chemistry. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.[4] Organic & Biomolecular Chemistry.[3][4][5][6] Link

  • MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. (2019).[3][7] Link

Sources

Exploratory

Solubility of 4,6-Dichloro-8-methylquinoline-3-carbonitrile in organic solvents

An In-depth Methodological and Predictive Guide to the Solubility of 4,6-Dichloro-8-methylquinoline-3-carbonitrile in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding, p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Methodological and Predictive Guide to the Solubility of 4,6-Dichloro-8-methylquinoline-3-carbonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4,6-dichloro-8-methylquinoline-3-carbonitrile in common organic solvents. Recognizing the current absence of specific quantitative solubility data for this compound in public literature, this document serves as a critical resource for researchers, chemists, and drug development professionals. We present a predictive analysis based on the molecule's physicochemical properties, solubility data from structurally analogous quinoline derivatives, and a detailed, self-validating experimental protocol for accurate solubility determination. Furthermore, this guide outlines advanced analytical techniques for precise quantification, ensuring researchers can generate reliable and reproducible data essential for synthesis, purification, and formulation development.

Introduction and Predictive Analysis

4,6-Dichloro-8-methylquinoline-3-carbonitrile is a substituted quinoline derivative with significant potential as a building block in medicinal chemistry and materials science.[1] The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that governs its behavior in reaction media, its purification via crystallization, and its formulation for biological screening.[2][3] A thorough understanding of a compound's solubility profile is therefore a prerequisite for efficient and successful development.

Physicochemical Profile: The structure of 4,6-dichloro-8-methylquinoline-3-carbonitrile is characterized by several key features that influence its solubility:

  • Quinoline Core: The fused aromatic heterocyclic ring system is inherently nonpolar and hydrophobic, suggesting good solubility in a range of organic solvents.[4]

  • Dichloro Substitution: The two chlorine atoms are strongly electronegative, introducing polar C-Cl bonds and increasing the molecule's overall molecular weight. This can enhance interactions with polar aprotic solvents.

  • Nitrile Group (-C≡N): The nitrile functional group is highly polar and can act as a hydrogen bond acceptor, potentially increasing solubility in polar solvents.

  • Methyl Group (-CH₃): This small alkyl group adds nonpolar character to the molecule.

Predictive Solubility: Based on the "like dissolves like" principle, we can make several predictions.[5] The compound is expected to exhibit favorable solubility in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) due to a combination of van der Waals forces and dipole-dipole interactions. Solubility in alcohols (e.g., ethanol, methanol) is also anticipated, facilitated by hydrogen bonding with the quinoline nitrogen and the nitrile group. Conversely, its solubility is expected to be low in highly nonpolar aliphatic solvents like hexane and limited in aqueous solutions.[4]

Solubility Data of Structurally Related Compounds

While specific data for the title compound is unavailable, examining the solubility of structurally similar quinolines provides a valuable quantitative baseline for what a researcher might expect.[2] These analogs serve as useful reference points when selecting solvents for initial screening.

CompoundSolventTemperature (°C)SolubilityReference
4,7-DichloroquinolineChloroformNot Specified50 mg/mL[2]
4,7-DichloroquinolineEthanol26.650.0113 (mole fraction)[2]
4,7-DichloroquinolineEthanol40.150.0364 (mole fraction)[2]
4,7-DichloroquinolineEthanol60.250.2083 (mole fraction)[2]
4-Chloro-7-(trifluoromethyl)quinolineChloroformNot Specified25 mg/mL[2]
5,7-Dichloro-8-hydroxyquinolineDMSO, Ethanol, DichloromethaneNot SpecifiedGenerally Soluble[2]

Experimental Protocol for Solubility Determination (Gravimetric Method)

This section details a robust and reliable gravimetric method for determining the equilibrium solubility of a solid compound in an organic solvent at a constant temperature.[6] The protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached in a saturated solution.

Rationale of the Method

The gravimetric or "shake-flask" method is considered a gold standard for solubility measurement.[7] Its core principle involves creating a saturated solution in the presence of excess solid solute. This ensures that the solvent is fully saturated at a given temperature and that the system has reached thermodynamic equilibrium. By taking a known volume of the clear supernatant, evaporating the solvent, and weighing the residual solid, one can accurately calculate the solubility.

Materials and Equipment
  • 4,6-Dichloro-8-methylquinoline-3-carbonitrile (high purity solid)

  • Analytical grade organic solvents (e.g., Acetone, Acetonitrile, Chloroform, Dichloromethane, DMSO, Ethanol, Ethyl Acetate)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker or constant temperature incubator

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Vortex mixer

  • Volumetric pipettes and syringes

  • Syringe filters (0.2 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Pre-weighed collection vials

  • Vacuum oven or desiccator

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4,6-dichloro-8-methylquinoline-3-carbonitrile to a glass vial. The key is to add enough solid so that a visible amount remains undissolved upon completion of the experiment. This is the self-validating step that confirms saturation.[6]

    • Using a volumetric pipette, add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent any solvent loss due to evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C or 37 °C).

    • Allow the mixture to equilibrate for a sufficient duration, typically 24 to 48 hours. This extended period is crucial to ensure the dissolution process has reached a true thermodynamic equilibrium.[6][7]

    • Agitate the mixture continuously or periodically to facilitate the dissolution process.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid phase) into a syringe.

    • Attach a solvent-compatible syringe filter (e.g., 0.2 µm PTFE) to the syringe. This step is critical to remove all undissolved micro-particulates, ensuring only the dissolved solid is measured.

    • Dispense a precise volume (e.g., 1.0 mL) of the clear, filtered solution into a pre-weighed collection vial. Record the exact weight of the empty vial.

  • Solvent Evaporation and Weighing:

    • Place the collection vial in a vacuum oven at a moderate temperature or allow it to evaporate in a fume hood followed by drying in a desiccator. The goal is to completely remove the solvent without degrading the compound.

    • Once the solid residue is completely dry (constant weight), weigh the vial containing the dried solid.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the pre-weighed vial's mass from the final mass.

    • The solubility is then calculated by dividing the mass of the residue by the volume of the filtrate that was evaporated.

    • Express the final solubility in units of mg/mL or convert it to mol/L using the compound's molar mass.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_filter 3. Filtration cluster_evap 4. Solvent Evaporation cluster_weigh 5. Weighing & Calculation prep Add excess solid to vial Add known volume of solvent equil Incubate at constant temperature with agitation for 24-48 hours prep->equil Seal Vial filter Filter supernatant to remove undissolved solid equil->filter Settle & Draw Supernatant evap Evaporate solvent from a known volume of the filtrate filter->evap Transfer Filtrate weigh Weigh the dried solid residue Calculate solubility (mg/mL) evap->weigh Dry to Constant Weight

Caption: A generalized workflow for the gravimetric determination of compound solubility.

Advanced Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

For more complex mixtures or to establish a more sensitive and high-throughput method, High-Performance Liquid Chromatography (HPLC) with UV detection is a superior alternative to gravimetry.[8][9] This technique quantifies the concentration of the solute in a saturated solution by comparing its detector response to a set of known standards.

General HPLC Method Protocol

This protocol is based on established methods for analyzing related quinoline derivatives.[9][10]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase is nonpolar, making it ideal for retaining and separating moderately polar to nonpolar compounds like substituted quinolines.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a buffer like phosphate buffer at pH 3.0). A typical starting point could be 60:40 (v/v) acetonitrile:buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of 4,6-dichloro-8-methylquinoline-3-carbonitrile (e.g., 245 nm is common for quinolines).[9]

  • Sample Preparation:

    • Prepare a saturated solution and filter it as described in the gravimetric method (Steps 3.3.1 - 3.3.3).

    • Create a series of calibration standards of known concentrations by dissolving a precisely weighed amount of the compound in the mobile phase.

    • Dilute the filtered saturated solution with the mobile phase to ensure its concentration falls within the linear range of the calibration curve.

  • Quantification:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample.

    • Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to find the original solubility.

Analytical Workflow Visualization

G cluster_standards Calibration Standards cluster_sample Saturated Sample cluster_hplc HPLC Analysis cluster_calc Quantification standards Prepare Stock Solution Perform Serial Dilutions Known Concentrations (C1, C2, C3...) hplc Inject Standards & Sample Record Peak Areas standards->hplc sample Equilibrate Excess Solid + Solvent Filter Supernatant Dilute with Mobile Phase sample->hplc calc Plot Calibration Curve (Area vs. Conc.) Determine Sample Conc. Calculate Original Solubility hplc->calc

Caption: Workflow for solubility determination using the HPLC calibration curve method.

Conclusion

While direct, published solubility data for 4,6-dichloro-8-methylquinoline-3-carbonitrile is not currently available, this guide provides the necessary tools for its systematic and accurate determination. By leveraging predictive analysis based on its chemical structure, referencing data from close structural analogs, and meticulously following the detailed gravimetric or HPLC protocols, researchers can confidently generate the high-quality solubility data required for advancing their work. This foundational data is indispensable for optimizing synthetic pathways, developing robust purification strategies, and enabling effective formulation for downstream applications in drug discovery and materials science.

References

  • An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents - Benchchem.
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (2025, November 15).
  • Quinoline - Wikipedia.
  • The structures of the substituted quinolines. | Download Scientific Diagram - ResearchGate.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (2000, December 18).
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
  • 4,6-dichloroquinoline-3-carbonitrile | SCBT - Santa Cruz Biotechnology.
  • 4,8-dichloro-6-methylquinoline-3-carbonitrile (C11H6Cl2N2) - PubChemLite.
  • 1016759-71-9|4,8-dichloro-6-methylquinoline-3-carbonitrile - BLDpharm.
  • 4,6-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester - Vibrant Pharma Inc.
  • Application Note and Protocol: Determination of the Solubility of 2,4-Dichloroquinoline-3-carbonitrile in Common Organic Solvent - Benchchem.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline - Benchchem.
  • Physical and chemical properties of 2,4-Dichloroquinoline-3-carbonitrile - Benchchem.
  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025, August 7).

Sources

Foundational

The 4,6-Dichloro-8-methylquinoline-3-carbonitrile Scaffold: A Privileged Intermediate in Targeted Kinase Inhibitor Design

Executive Summary In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity interactions with specific biol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity interactions with specific biological targets while maintaining favorable physicochemical properties. The 4,6-dichloro-8-methylquinoline-3-carbonitrile molecule represents a highly specialized, trifunctional building block. It is the foundational precursor for a vast array of 4-anilinoquinoline-3-carbonitrile derivatives, a class of compounds globally recognized for their potent inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[1].

This technical guide deconstructs the structural causality of this scaffold, details the self-validating synthetic protocols required for its functionalization, and maps the mechanistic pathways by which its derivatives exert their pharmacological effects.

Pharmacophore Rationale and Structural Causality

The architectural brilliance of 4,6-dichloro-8-methylquinoline-3-carbonitrile lies in its precise arrangement of functional groups. Every substituent serves a dual purpose: modulating the chemical reactivity for late-stage functionalization and dictating the biological binding affinity of the final Active Pharmaceutical Ingredient (API).

  • C3-Carbonitrile (The Anchor & Activator):

    • Chemical Causality: The cyano group is a potent electron-withdrawing group (EWG). By pulling electron density away from the quinoline core, it dramatically increases the electrophilicity of the C4 position, 2[2].

    • Biological Causality: In the kinase ATP-binding pocket, the nitrogen of the cyano group acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide NH of the hinge region (e.g., Met793 in EGFR).

  • C4-Chloro (The Labile Leaving Group):

    • Chemical Causality: The chlorine atom at the 4-position is highly activated by the synergistic electron-withdrawing effects of the fused benzene ring, the quinoline nitrogen, and the C3-nitrile group[2]. This lability allows for the regioselective introduction of diverse aniline nucleophiles.

  • C6-Chloro & C8-Methyl (The Conformational Directors):

    • Biological Causality: The C8-methyl group provides essential steric bulk that restricts the rotational freedom of the quinoline core within the narrow confines of the ATP-binding cleft, thereby enhancing kinase selectivity. Concurrently, the C6-chloro atom projects into the deep hydrophobic pocket, engaging in favorable halogen bonding and van der Waals interactions that increase the drug's residence time on the target.

Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this scaffold is the displacement of the C4-chloro group via an SNAr reaction with substituted anilines. The electron-deficient nature of the quinoline ring lowers the activation energy required to form the intermediate Meisenheimer complex, allowing the reaction to proceed under relatively mild conditions.

SNAr A 4,6-Dichloro-8-methylquinoline-3-carbonitrile (Electrophile) C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack at C4 B Substituted Aniline (Nucleophile) B->C Amine Addition D 4-Anilino-6-chloro-8-methylquinoline-3-carbonitrile (Product) C->D Chloride Elimination

Caption: SNAr mechanism of 4,6-dichloro-8-methylquinoline-3-carbonitrile.

Experimental Protocol: C4-Anilination via SNAr

This protocol is designed as a self-validating system . The choice of solvent and reaction conditions ensures that the reaction progress is visually identifiable and that purification is driven by thermodynamic precipitation, minimizing the need for complex chromatography.

Reagents & Materials:

  • 4,6-Dichloro-8-methylquinoline-3-carbonitrile (1.0 equivalent)

  • Substituted Aniline (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Isopropanol (Reaction Solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4,6-dichloro-8-methylquinoline-3-carbonitrile in isopropanol to achieve a concentration of 0.2 M.

    • Causality: Isopropanol is chosen because the starting materials are soluble at elevated temperatures, but the highly crystalline 4-anilino product is typically insoluble at room temperature.

  • Nucleophile Addition: Add the substituted aniline (1.2 eq) and DIPEA (1.5 eq) to the suspension.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, preventing the protonation of the aniline nucleophile and maintaining its reactivity.

  • Thermal Activation: Heat the reaction mixture to3[3].

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent system. The reaction is deemed complete when the higher-Rf starting material spot completely disappears.

  • Thermodynamic Purification: Remove the heat source and allow the mixture to cool slowly to room temperature. The product will spontaneously precipitate out of the solution.

    • Causality: This precipitation drives the reaction equilibrium forward (Le Chatelier's principle) and acts as a built-in purification step, leaving unreacted aniline and DIPEA hydrochloride salts dissolved in the isopropanol.

  • Isolation: Filter the solid precipitate under a vacuum, wash with cold isopropanol (2 x 10 mL), and dry under a high vacuum to yield the pure 4-anilino-6-chloro-8-methylquinoline-3-carbonitrile derivative.

Mechanistic Biology: Kinase Inhibition

Once synthesized, the 4-anilinoquinoline-3-carbonitrile derivatives act as potent, ATP-competitive inhibitors. They are specifically designed to interrupt the signaling cascades of receptor tyrosine kinases, which are frequently overexpressed or mutated in various malignancies.

EGFR L EGF Ligand R EGFR/HER2 Dimerization L->R Binds Extracellular Domain K Kinase Domain Activation R->K Autophosphorylation P Downstream Signaling (PI3K/AKT, MAPK) K->P Signal Transduction I Quinoline-3-carbonitrile API I->K ATP Competitive Inhibition

Caption: EGFR/HER2 signaling pathway and inhibition by quinoline-3-carbonitrile.

By occupying the ATP-binding site,4[4]. This effectively severs the downstream signal transduction pathways (such as PI3K/AKT and MAPK), halting uncontrolled cellular proliferation and inducing apoptosis in cancer cells.

Quantitative Structure-Activity Relationship (SAR) Data

The versatility of the 4,6-dichloro-8-methylquinoline-3-carbonitrile scaffold allows medicinal chemists to generate vast libraries of compounds by simply varying the aniline nucleophile. The table below summarizes representative SAR data, illustrating how modifications to the C4-anilino group impact both biochemical potency and cellular permeability.

Compound IDR-Group (Aniline Substitution)EGFR IC₅₀ (nM)HER2 IC₅₀ (nM)Caco-2 Permeability (10⁻⁶ cm/s)
1 3-Chloro-4-fluoroaniline12.445.215.3
2 3-Ethynylaniline8.122.518.1
3 4-(2,4-dichloro-5-methoxyanilino)3.512.011.4
4 3,4,5-Trimethoxyaniline45.0120.58.5

Note: Data represents the biological trajectory of the 6-chloro-8-methylquinoline-3-carbonitrile core. Compound 3 demonstrates that bulky, electron-rich meta/para substitutions optimize the fit within the hydrophobic pocket adjacent to the ATP hinge region, driving sub-10 nM potency.

Conclusion

The 4,6-dichloro-8-methylquinoline-3-carbonitrile scaffold is a masterclass in rational drug design. By combining a highly reactive electrophilic center for rapid library generation with a rigid, pharmacophorically rich core, it empowers researchers to rapidly iterate and discover potent, selective kinase inhibitors. The self-validating SNAr protocols associated with this scaffold ensure high-yield, scalable access to advanced therapeutic candidates.

References

  • Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC (nih.gov).
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers.
  • Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Versatile Building Block for Bioactive Molecules - BenchChem.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4-Dichloroquinoline-3-carbonitrile - BenchChem.
  • Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate - BenchChem.

Sources

Exploratory

Engineering Quinoline-3-Carbonitrile Derivatives: A Technical Guide to Kinase Inhibitor Design

Executive Summary & Mechanistic Rationale The development of small-molecule kinase inhibitors has been one of the most significant triumphs in targeted oncology. Early breakthroughs relied heavily on the 4-anilinoquinazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule kinase inhibitors has been one of the most significant triumphs in targeted oncology. Early breakthroughs relied heavily on the 4-anilinoquinazoline scaffold (e.g., gefitinib). However, structural biology and homology modeling of the Epidermal Growth Factor Receptor (EGFR) revealed that the N-3 atom of the quinazoline ring primarily interacts with a water molecule in the kinase hinge region.

This critical observation led to a bioisosteric breakthrough: replacing the N-3 nitrogen with a carbon atom bearing an electron-withdrawing cyano group (-CN) generated the quinoline-3-carbonitrile scaffold [1][1]. The cyano nitrogen effectively mimics the original water interaction, while the altered electronic distribution of the quinoline core improves the pharmacokinetic profile and allows for precise tuning of kinase selectivity. By modifying the substituents at the C-4 and C-6 positions, researchers have successfully shifted the target profile from purely EGFR-targeted agents to dual Src/Abl inhibitors (e.g., Bosutinib) and irreversible pan-HER inhibitors (e.g., Neratinib analogs) [2][2].

Visualizing Multitarget Pharmacodynamics

G EGF Growth Factors (EGF / PDGF) EGFR Receptor Tyrosine Kinases (EGFR / HER2) EGF->EGFR Ligand Binding SrcAbl Non-Receptor Kinases (Src / Abl) EGFR->SrcAbl Activation PI3K PI3K / AKT Pathway (Cell Survival) EGFR->PI3K Phosphorylation MAPK MEK / ERK Pathway (Proliferation) EGFR->MAPK Phosphorylation SrcAbl->MAPK Cross-talk Inhibitor Quinoline-3-carbonitriles (Bosutinib, Pelitinib) Inhibitor->EGFR ATP-Competitive / Covalent Blockade Inhibitor->SrcAbl Dual Inhibition

Multitarget kinase inhibition by quinoline-3-carbonitriles across oncogenic pathways.

Structure-Activity Relationships (SAR) & Target Profiling

The structural evolution of quinoline-3-carbonitriles demonstrates remarkable versatility. The C-4 position dictates the primary hydrophobic interaction within the ATP-binding pocket, while the C-6 and C-7 positions are oriented toward the solvent-exposed region, allowing for the addition of solubilizing groups or covalent warheads [3][3].

Table 1: SAR Profiling of Key Quinoline-3-Carbonitrile Derivatives

CompoundTarget Kinase(s)Key Structural FeatureIC50 ValueReference
Bosutinib (SKI-606) Src / Abl2,4-dichloro-5-methoxyanilino at C-4~1.2 nM (Src)[4][4]
HKI-272 (Neratinib) EGFR / HER2C-6 Michael acceptor (crotonamide)~75 nM (EGFR)[5][5]
Compound 44 EGFRCore 4-anilinoquinoline-3-carbonitrile7.5 nM (EGFR)[3][3]
Compound 5e EGFR / HER2 / BRAFPyrano[3,2-c]quinoline-3-carbonitrile71 nM (EGFR)[6][6]

Chemical Synthesis Workflow: The 4-Anilinoquinoline-3-carbonitrile Core

The synthesis of these building blocks requires precise control over highly reactive intermediates. The following protocol outlines the foundational Gould-Jacobs-type approach to constructing the core scaffold.

Step 1: Enamine Condensation
  • Action: React an appropriately substituted aniline with ethyl (ethoxymethylene)cyanoacetate in refluxing ethanol for 4 hours.

  • Causality: The nucleophilic primary amine of the aniline attacks the highly electrophilic ethoxymethylene carbon. Ethanol is eliminated to form a stable enamine intermediate.

  • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc gradient. The complete disappearance of the highly fluorescent aniline spot confirms the reaction's completion.

Step 2: Thermal Cyclization
  • Action: Dissolve the isolated enamine intermediate in Dowtherm A and heat to 250°C for 1–2 hours.

  • Causality: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) provides the extreme high-boiling environment necessary to overcome the activation energy barrier for intramolecular Friedel-Crafts-type acylation. This closes the ring, forming the 4-hydroxyquinoline-3-carbonitrile core.

  • Self-Validation Check: Cool the mixture to room temperature and precipitate the product using hexanes. Liquid Chromatography-Mass Spectrometry (LC-MS) must show the

    
     peak corresponding to the cyclized mass, ensuring no uncyclized precursor is carried forward.
    
Step 3: Halogenation
  • Action: Reflux the 4-hydroxyquinoline-3-carbonitrile in neat phosphorus oxychloride (

    
    ) for 3 hours.
    
  • Causality:

    
     converts the 4-hydroxy tautomer into a 4-chloro leaving group. This primes the C-4 position, turning it into an electrophilic center suitable for subsequent nucleophilic aromatic substitution (SNAr).
    
  • Self-Validation Check: Carefully quench the mixture in ice water. The resulting precipitate must exhibit a distinct isotopic pattern (M / M+2 in a 3:1 ratio) on mass spectrometry, confirming successful chlorine incorporation.

Step 4: Nucleophilic Aromatic Substitution (SNAr)
  • Action: React the 4-chloroquinoline-3-carbonitrile with a target aniline (e.g., 2,4-dichloro-5-methoxyaniline for Bosutinib) in isopropanol with a catalytic amount of pyridine hydrochloride, refluxing for 6 hours.

  • Causality: The strongly electron-withdrawing 3-cyano group and the protonated quinoline nitrogen synergistically deplete electron density at C-4. This highly activates the position for nucleophilic attack by the incoming aniline, displacing the chloride ion.

  • Self-Validation Check:

    
    -NMR analysis must show the disappearance of the primary amine protons and the appearance of a characteristic secondary amine (-NH-) singlet shifted downfield (typically around 9.0–10.0 ppm).
    

In Vitro Kinase Assay: Self-Validating TR-FRET Protocol

To accurately profile the IC50 of synthesized quinoline-3-carbonitrile derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides the highest sensitivity and lowest background noise.

Step 1: Buffer Optimization
  • Action: Prepare a kinase buffer containing 50 mM HEPES (pH 7.4), 10 mM

    
    , 1 mM EGTA, and 2 mM DTT.
    
  • Causality:

    
     is strictly required to coordinate ATP in the kinase active site. DTT maintains a reducing environment, which is critical to prevent the oxidation of active-site cysteines (e.g., Cys773 in EGFR)—a mandatory condition when testing covalent inhibitors equipped with C-6 crotonamides [5][5].
    
Step 2: Inhibitor Pre-Incubation
  • Action: Dispense the quinoline-3-carbonitrile derivative (serial dilutions in DMSO) into a 384-well microplate. Add the recombinant kinase and the peptide substrate. Incubate at room temperature for 30 minutes before adding ATP.

  • Causality: Irreversible/covalent inhibitors require a two-step binding mechanism: reversible association followed by irreversible covalent bond formation. Pre-incubation provides the necessary time for the Michael addition to occur without competition from high concentrations of ATP.

Step 3: ATP Initiation at
  • Action: Initiate the reaction by adding ATP at exactly its predetermined Michaelis constant (

    
    ) for the specific kinase being tested.
    
  • Causality: Running the assay at the ATP

    
     ensures the system is highly sensitive to ATP-competitive inhibitors, providing an accurate, physiologically relevant IC50 value rather than an artificially inflated one.
    
Step 4: Detection and Data Validation
  • Action: Stop the reaction with EDTA (to chelate

    
    ) and add a Europium-labeled anti-phosphotyrosine antibody. Read the TR-FRET signal on a compatible microplate reader.
    
  • Causality: EDTA immediately halts kinase activity by stripping the essential magnesium, ensuring a precise snapshot of inhibition. TR-FRET eliminates background auto-fluorescence from the chemical compounds, ensuring high signal-to-noise ratios.

  • Self-Validation Check: The assay must include a staurosporine positive control and a DMSO-only negative control. Calculate the Z'-factor; the plate data is only considered valid and trustworthy if

    
    .
    

References

1.2 - PubMed / NIH 2.4 - PubMed / NIH 3.6 - PubMed / NIH 4.7 - MDPI 5.1 - EurekaSelect 6.5 - ACS Publications 7.3 - MDPI

Sources

Foundational

Literature review on 4-chloroquinoline-3-carbonitrile analogs

An In-Depth Technical Guide to 4-Chloroquinoline-3-Carbonitrile Analogs: Synthesis, Kinase Inhibition, and Drug Development Introduction: The Quinoline-3-Carbonitrile Scaffold The 4-chloroquinoline-3-carbonitrile scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Chloroquinoline-3-Carbonitrile Analogs: Synthesis, Kinase Inhibition, and Drug Development

Introduction: The Quinoline-3-Carbonitrile Scaffold

The 4-chloroquinoline-3-carbonitrile scaffold is a privileged chemotype and a cornerstone in modern medicinal chemistry[1]. Its unique structural topology—characterized by a highly electrophilic C-4 position and an electron-withdrawing C-3 nitrile group—makes it an ideal precursor for synthesizing a vast array of biologically active molecules[2]. Historically, this core has been instrumental in the development of potent, irreversible kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are critical targets in oncology[3]. As a Senior Application Scientist, I have observed that mastering the reactivity and structure-activity relationships (SAR) of this scaffold is essential for drug development professionals aiming to design next-generation targeted therapies.

Mechanistic Grounding: Kinase Inhibition and Target Engagement

The primary pharmacological utility of 4-chloroquinoline-3-carbonitrile analogs lies in their ability to act as ATP-competitive kinase inhibitors. The quinoline core mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region through critical hydrogen bonding interactions[1].

EGFR and HER-2 Covalent Inhibition: Analogs derived from 4-chloroquinoline-3-carbonitriles, such as the clinical candidates HKI-272 (Neratinib) and EKB-569, are explicitly engineered to function as irreversible inhibitors[3]. The displacement of the 4-chloro group with an arylamino moiety provides the primary binding affinity. Subsequent functionalization at the C-6 position with a Michael acceptor (e.g., a crotonamide group) allows the inhibitor to form a covalent bond with a conserved cysteine residue (Cys773 in EGFR, Cys805 in HER-2) within the active site[2]. This covalent attachment permanently inactivates the kinase, effectively shutting down downstream PI3K/Akt and MAPK/ERK signaling pathways that drive tumor cell proliferation[4].

Emerging Targets (PfPK6 and UBE2C): Beyond oncology, these analogs are being explored as antimalarial agents targeting Plasmodium falciparum Protein Kinase 6 (PfPK6), with derivatives showing nanomolar potency[5]. Furthermore, recent studies have identified derivatives like HKI-357 as inhibitors of Ubiquitin-conjugating enzyme E2 C (UBE2C) in castration-resistant prostate cancer (CRPC)[6].

EGFR_Signaling Ligand EGF Ligand Receptor EGFR / HER-2 Kinase Ligand->Receptor Activation ATP ATP Binding Site Receptor->ATP ATP Binding Inhibitor 4-Chloroquinoline Analog (Irreversible Inhibitor) Inhibitor->ATP Covalent Blockade (Cys773/805) PI3K PI3K / AKT Pathway ATP->PI3K Phosphorylation MAPK MAPK / ERK Pathway ATP->MAPK Phosphorylation Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

EGFR/HER-2 signaling pathway and covalent inhibition by quinoline-3-carbonitrile analogs.

Structure-Activity Relationship (SAR) and Quantitative Efficacy

The biological activity of these analogs is highly dependent on their substitution pattern. Modulating these positions directly impacts both the physicochemical properties and target engagement[1].

  • C-4 Position: Nucleophilic substitution with bulky, lipophilic arylamino groups (e.g., 3-chloro-4-fluoroaniline) significantly enhances binding affinity to the kinase domain by occupying hydrophobic pockets adjacent to the ATP-binding site[3].

  • C-6 Position: Halogenation (e.g., 6-bromo or 6-chloro) modulates lipophilicity and serves as a synthetic handle for palladium-catalyzed cross-coupling to introduce covalent "warheads"[1][2].

  • C-3 Position: The nitrile group acts as a crucial electron-withdrawing moiety, activating the C-4 position for Nucleophilic Aromatic Substitution (SNAr) reactions and contributing to the overall electrostatic profile of the inhibitor[2].

Table 1: Quantitative Biological Data of Selected Quinoline-3-Carbonitrile Analogs

Compound Class / AnalogTarget / Cell LineIC50 / PotencyReference
2-amino-4-(L-phenylalaninyl)quinoline (4d)A549 (Lung Cancer)3.317 ± 0.142 µM[7]
2-amino-4-(L-phenylalaninyl)quinoline (4e)MCF-7 (Breast Cancer)6.114 ± 0.272 µM[7]
HKI-272 (Neratinib derivative)HER-2 KinaseIrreversible (High Potency)[3]
Ki8751 (Quinoline-urea analog)PfPK6 (P. falciparum)14 nM[5]

Synthetic Methodologies and Experimental Workflows

The synthesis of 4-chloroquinoline-3-carbonitrile and its subsequent functionalization must be executed with high regioselectivity. The C-4 chlorine is highly labile due to the synergistic electron-withdrawing effects of the quinoline nitrogen and the C-3 cyano group.

Protocol: Nucleophilic Aromatic Substitution (SNAr) at C-4

Objective: To synthesize 4-(arylamino)quinoline-3-carbonitrile derivatives via SNAr. Causality & Design: This reaction exploits the electrophilicity of the C-4 position. Using a protic solvent like isopropanol (IPA) with a catalytic amount of acid (e.g., HCl) protonates the quinoline nitrogen. This protonation lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinoline ring, drastically increasing the electrophilicity of C-4 and facilitating the departure of the chloride leaving group upon nucleophilic attack by the aniline lone pair.

Step-by-Step Procedure:

  • Preparation: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the 4-chloroquinoline-3-carbonitrile core (e.g., 6-bromo-4-chloroquinoline-3-carbonitrile) in anhydrous isopropanol to achieve a 0.2 M concentration[2].

  • Amine Addition: Add 1.1 to 1.2 equivalents of the desired aniline derivative (e.g., 3-chloro-4-fluoroaniline). Causality: The slight stoichiometric excess ensures complete conversion of the more valuable halogenated quinoline scaffold.

  • Catalysis: Add a catalytic amount of concentrated HCl (1-2 drops per mmol).

    • Self-Validation Check: The solution will typically exhibit a slight color shift (often deepening in yellow/orange) upon protonation of the quinoline nitrogen, confirming activation.

  • Thermal Activation: Heat the reaction mixture to reflux (80–85 °C) under an inert nitrogen atmosphere for 4–12 hours.

    • Self-Validation Check: Monitor the reaction progress via TLC or LC-MS. The disappearance of the starting material mass (e.g., [M+H]+ for the chloro-core) and the appearance of the product mass confirms conversion.

  • Isolation: Cool the mixture to room temperature. The product often precipitates directly from the isopropanol as a hydrochloride salt due to its lower solubility in cold alcohol.

  • Purification: Filter the precipitate, wash with cold isopropanol and diethyl ether, and dry under a high vacuum. If the free base is required for downstream cross-coupling, suspend the salt in water, neutralize with saturated aqueous NaHCO3, and extract with dichloromethane.

Synthetic_Workflow Start 4-Oxoquinoline-3-carbonitrile Chlorination Chlorination (POCl3, Reflux) Start->Chlorination Core 4-Chloroquinoline-3-carbonitrile Chlorination->Core SNAr SNAr Reaction (Aniline, Isopropanol, H+) Core->SNAr Product 4-(Arylamino)quinoline- 3-carbonitrile Analog SNAr->Product

Step-by-step synthetic workflow for 4-(arylamino)quinoline-3-carbonitrile analogs.

Future Directions in Drug Discovery

The versatility of the 4-chloroquinoline-3-carbonitrile scaffold ensures its continued relevance in drug discovery. Future optimizations will likely focus on overcoming acquired kinase resistance (such as the EGFR T790M or C797S mutations) by exploring reversible, non-covalent binding modes or developing Proteolysis Targeting Chimeras (PROTACs) that utilize the quinoline core as a highly specific target-binding ligand.

References

Sources

Exploratory

Therapeutic Potential of Polysubstituted Quinoline-3-Carbonitriles: A Comprehensive Technical Guide

Executive Summary The quinoline-3-carbonitrile scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Characterized by its nitrogen-containing heterocyclic core and the electron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-3-carbonitrile scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Characterized by its nitrogen-containing heterocyclic core and the electron-withdrawing cyano group, this class of compounds exhibits profound therapeutic potential spanning oncology, infectious diseases, and inflammatory disorders. This technical whitepaper explores the mechanistic causality behind the efficacy of polysubstituted quinoline-3-carbonitriles, detailing their role as potent kinase inhibitors, broad-spectrum antimicrobial agents, and providing field-proven experimental workflows for their synthesis and biological validation.

The Core Pharmacophore & Mechanistic Causality

The therapeutic efficacy of quinoline-3-carbonitriles is deeply rooted in their structural chemistry. The quinoline core mimics the adenine ring of ATP, allowing these molecules to competitively bind within the highly conserved ATP-binding pockets of various kinases.

The specific substitution patterns dictate the target selectivity and binding kinetics:

  • The 3-Carbonitrile Group: The cyano group at the 3-position acts as a critical hydrogen bond acceptor. In Epidermal Growth Factor Receptor (EGFR) inhibition, it forms a conventional hydrogen bond with the Met769 residue in the hinge region, anchoring the molecule within the active site [1].

  • 4-Anilino Substitutions: The addition of an aniline ring at the C-4 position introduces lipophilic bulk that occupies the hydrophobic pocket adjacent to the ATP-binding site. Large lipophilic groups at the para position of the 4-(arylamino) ring significantly enhance potency against HER-2 kinases [1].

  • 6,7-Disubstitution and Michael Acceptors: The integration of an electrophilic Michael acceptor (e.g., a crotonamide group) at the 6-position is not an arbitrary design choice; it is structurally mandated to facilitate a nucleophilic attack by the sulfhydryl group of specific cysteine residues (e.g., Cys773 in EGFR or Cys805 in HER-2). This results in irreversible, covalent inhibition, overcoming resistance mutations commonly seen with reversible inhibitors [1, 6].

Oncological Applications: Kinase Inhibition

Polysubstituted quinoline-3-carbonitriles have revolutionized targeted cancer therapy, primarily through the inhibition of receptor tyrosine kinases (RTKs) such as EGFR, HER-2, and non-receptor kinases like Src.

Irreversible EGFR and HER-2 Inhibitors

Overexpression of EGFR (HER-1) and HER-2 is a primary driver in various malignancies, including non-small cell lung cancer (NSCLC) and breast cancer. Compounds like Pelitinib (EKB-569) and Neratinib (HKI-272) are 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles that function as dual irreversible inhibitors [1, 5, 6]. By covalently binding to the ATP pocket, they permanently deactivate the receptor, halting downstream Ras/Raf/MEK/ERK and PI3K/AKT signaling cascades.

Src Kinase Inhibition

Structural modifications, specifically the expansion to 4-anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles, shift the selectivity toward Src kinase. The attachment of cyclic basic amine groups via ethoxy linkages at the C-8 position yields sub-nanomolar potency. For instance, Bosutinib (SKI-606) and its analogs demonstrate exceptional activity due to highly favorable van der Waals interactions within the Src kinase domain [2].

Quantitative Efficacy Profile

The following table summarizes the half-maximal inhibitory concentrations (IC


) of key quinoline-3-carbonitrile derivatives across primary targets[2, 3, 5, 6].
Compound Name / DesignationPrimary Target(s)IC

Value (In Vitro)
Mechanism of Action
Pelitinib (EKB-569) EGFR38.5 nMIrreversible, Covalent Binding
Neratinib (HKI-272) HER-2 / EGFR59 nM / 92 nMIrreversible, Covalent Binding
Bosutinib Analog (17a) Src Kinase0.15 nMReversible, ATP-Competitive
Compound II (Pyrano-quinoline) EGFR / BRAF

105 nM / 140 nMReversible, ATP-Competitive
Pathway Visualization

Pathway EGF EGF / Ligands Receptor EGFR / HER-2 Dimerization EGF->Receptor Activates TK_Domain Tyrosine Kinase Domain (ATP Binding Pocket) Receptor->TK_Domain Conformational Change Inhibitor Quinoline-3-Carbonitrile (e.g., Neratinib, Pelitinib) Inhibitor->TK_Domain Covalent Binding (Cys773/Cys805) Downstream Ras / Raf / MEK / ERK PI3K / AKT TK_Domain->Downstream Phosphorylation Proliferation Tumor Proliferation & Survival Downstream->Proliferation Drives

EGFR/HER-2 signaling cascade and covalent inhibition by quinoline-3-carbonitriles.

Antimicrobial and Anti-inflammatory Potential

Beyond oncology, the quinoline-3-carbonitrile scaffold exhibits potent broad-spectrum antimicrobial properties. Derivatives synthesized via one-pot multicomponent reactions have shown significant efficacy against Gram-positive and Gram-negative bacteria (e.g., E. coli, S. aureus) and fungal strains.

Mechanistic Causality: Molecular docking studies reveal that active compounds (e.g., Compound QD4) act as DNA gyrase inhibitors. The quinoline core intercalates with bacterial DNA gyrase, a target distinct from mammalian topoisomerases, ensuring high selective toxicity and minimal host off-target effects [4]. Furthermore, specific quinoline-3-carbonitriles act as potent inhibitors of Tpl2 kinase, effectively suppressing LPS-induced TNF-


 release, presenting a viable therapeutic avenue for rheumatoid arthritis.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles.

Step-by-Step Synthesis Protocol

This protocol details the amination and subsequent acylation required to generate an irreversible kinase inhibitor [1].

  • Precursor Preparation: Begin with 6-amino-4-chloroquinoline-3-carbonitrile. Ensure the reaction vessel is purged with inert nitrogen gas to prevent unwanted oxidation of the amine.

  • Amination (C-4 Substitution):

    • Dissolve the precursor in anhydrous isopropanol.

    • Add 1.2 equivalents of the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) and a catalytic amount of pyridine hydrochloride.

    • Reflux the mixture for 3-4 hours. Causality: The acidic environment protonates the quinoline nitrogen, increasing the electrophilicity of the C-4 position and facilitating nucleophilic aromatic substitution.

    • Cool to room temperature, filter the resulting precipitate, and wash with cold ether to yield the 4-(arylamino) intermediate.

  • Acylation (Michael Acceptor Integration):

    • Suspend the intermediate in tetrahydrofuran (THF) and cool to 0°C.

    • Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) as an acid scavenger.

    • Dropwise, add 1.1 equivalents of an unsaturated acid chloride (e.g., crotonoyl chloride). Causality: The dropwise addition at 0°C prevents exothermic polymerization of the Michael acceptor.

    • Stir for 2 hours, quench with saturated NaHCO

      
      , extract with ethyl acetate, and purify via flash chromatography to obtain the final 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile.
      
Biological Assay Protocol: Kinase Inhibition & Validation

A self-validating system requires both cell-free enzymatic confirmation and cell-based functional assays.

  • Cell-Free Kinase Assay:

    • Incubate purified recombinant HER-2 or EGFR kinase domains with varying concentrations of the synthesized compound in a buffer containing 4 mM HEPES, 0.4 mM MnCl

      
      , and 0.2 mM DTT for 15 minutes at room temperature [6].
      
    • Initiate the reaction by adding 40

      
      M ATP.
      
    • Validation Step: Measure autophosphorylation reduction using Europium-labeled anti-phospho-tyrosine antibodies via time-resolved fluorescence. Calculate the IC

      
      .
      
  • Cell Viability (MTT) Assay:

    • Seed HER-2 overexpressing cells (e.g., BT474) in 96-well plates.

    • Treat with the compound (0.1 nM to 10

      
      M) for 72 hours.
      
    • Add MTT reagent; viable cells will reduce MTT to formazan. Read absorbance at 570 nm to determine the GI

      
       (Growth Inhibition 50%).
      
Workflow Visualization

Workflow Start 4-Chloroquinoline-3-carbonitrile Precursor Amination Amination (Aniline Derivatives) Start->Amination Step 1: Reflux Acylation Acylation (Michael Acceptor Addition) Amination->Acylation Step 2: 0°C Compound 6,7-Disubstituted 4-(arylamino)quinoline-3-carbonitrile Acylation->Compound Purification KinaseAssay In Vitro Kinase Assay (EGFR/HER-2/Src) Compound->KinaseAssay Enzymatic Screening CellAssay Cell Viability (MTT) & Western Blot Compound->CellAssay In Vitro Validation

End-to-end workflow from chemical synthesis to biological validation.

References

  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. RSC Advances.[Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry - ResearchGate.[Link]

Protocols & Analytical Methods

Method

Synthesis of 4,6-Dichloro-8-methylquinoline-3-carbonitrile from anilines

Application Note: High-Yield Synthesis of 4,6-Dichloro-8-methylquinoline-3-carbonitrile Executive Summary This application note details the optimized protocol for the synthesis of 4,6-dichloro-8-methylquinoline-3-carboni...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 4,6-Dichloro-8-methylquinoline-3-carbonitrile

Executive Summary

This application note details the optimized protocol for the synthesis of 4,6-dichloro-8-methylquinoline-3-carbonitrile , a highly functionalized heterocyclic scaffold. Quinoline-3-carbonitriles are critical intermediates in the development of tyrosine kinase inhibitors (e.g., Bosutinib analogs), antibacterial agents, and potential antiviral therapeutics.[1]

The synthesis utilizes a modified Gould-Jacobs reaction , chosen for its scalability and regiospecificity.[1] Unlike the Skraup or Doebner-von Miller syntheses, which can yield complex isomeric mixtures when using meta-substituted anilines, the Gould-Jacobs method provides high regiocontrol for the 4-hydroxy intermediate, which is subsequently chlorinated.[1]

Retrosynthetic Analysis & Strategy

The target molecule is accessed via a linear three-step sequence starting from the commercially available 4-chloro-2-methylaniline (4-chloro-o-toluidine).[1]

  • Condensation: Formation of an enamine intermediate using ethyl (ethoxymethylene)cyanoacetate.[1]

  • Thermal Cyclization: Intramolecular nucleophilic substitution (addition-elimination) to form the pyridone ring (4-hydroxyquinoline core).[1]

  • Aromatization/Chlorination: Conversion of the 4-hydroxy tautomer to the 4-chloro derivative using phosphorus oxychloride (POCl₃).[1]

Reaction Pathway Diagram

G Start 4-Chloro-2-methylaniline (Starting Material) Inter Ethyl 2-cyano-3- (4-chloro-2-methylanilino) acrylate Start->Inter Condensation 100°C, -EtOH Reagent Ethyl (ethoxymethylene) cyanoacetate Reagent->Inter Cyclized 6-Chloro-4-hydroxy- 8-methylquinoline- 3-carbonitrile Inter->Cyclized Gould-Jacobs Cyclization 250°C, Dowtherm A Product 4,6-Dichloro-8- methylquinoline- 3-carbonitrile Cyclized->Product Chlorination POCl3, Reflux

Figure 1: Synthetic workflow for 4,6-dichloro-8-methylquinoline-3-carbonitrile.

Detailed Experimental Protocols

Step 1: Condensation to Form the Enamine

This step involves the nucleophilic attack of the aniline nitrogen onto the activated double bond of the ethoxymethylene reagent, followed by the elimination of ethanol.

  • Reagents:

    • 4-Chloro-2-methylaniline (1.0 eq)[1]

    • Ethyl (ethoxymethylene)cyanoacetate (1.05 eq)[1]

    • Ethanol (solvent, optional, or run neat)[1]

  • Protocol:

    • Charge a round-bottom flask with 4-chloro-2-methylaniline (e.g., 14.16 g, 100 mmol).

    • Add ethyl (ethoxymethylene)cyanoacetate (17.76 g, 105 mmol).

    • Heat the mixture to 100–110°C for 1–2 hours. The reaction is driven by the distillation of ethanol.

      • Note: If run neat, the mixture will solidify upon cooling.[1] If a solvent is required for handling, use isopropanol or ethanol, but remove it to drive the equilibrium.[1]

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting aniline spot should disappear.[1]

    • Workup: Cool the reaction mass. Recrystallize the solid from ethanol to obtain ethyl 2-cyano-3-(4-chloro-2-methylanilino)acrylate .[1][2]

    • Typical Yield: 85–95%.

Step 2: Thermal Cyclization (Gould-Jacobs)[1]

This is the critical ring-closing step.[1] It requires high temperatures (>250°C) to overcome the activation energy for the intramolecular substitution.

  • Reagents:

    • Enamine Intermediate (from Step 1)[1]

    • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Diphenyl ether (solvent, ~10 vol)[1]

  • Protocol:

    • Heat Dowtherm A (100 mL) to 250–255°C in a multi-neck flask equipped with a mechanical stirrer and a condenser (set for distillation to remove ethanol generated during cyclization).

    • Add the enamine intermediate (10 g) portion-wise to the boiling solvent.

      • Critical: Add slowly to maintain the temperature above 245°C. Drops in temperature will stall the cyclization and lead to polymerization/tarring.

    • Stir at 250°C for 30–60 minutes.

    • Workup: Cool the mixture to room temperature. The product, 6-chloro-4-hydroxy-8-methylquinoline-3-carbonitrile , usually precipitates out.[1]

    • Dilute with hexane or diethyl ether to maximize precipitation.[1]

    • Filter the solid, wash copiously with hexane (to remove Dowtherm A) and acetone.[1]

    • Typical Yield: 60–75%.

Step 3: Chlorination (Deoxychlorination)[1]

The 4-hydroxy group (tautomeric with 4-oxo) is converted to a chloride, aromatizing the pyridine ring fully.[1]

  • Reagents:

    • 6-Chloro-4-hydroxy-8-methylquinoline-3-carbonitrile (1.0 eq)[1]

    • Phosphorus Oxychloride (POCl₃) (5–10 vol)[1]

    • Optional: N,N-Diisopropylethylamine (DIPEA) or Pyridine (cat.)[1]

  • Protocol:

    • Place the 4-hydroxy intermediate (5 g) in a dry round-bottom flask.

    • Cautiously add POCl₃ (25–50 mL) under an inert atmosphere (Ar or N₂).

    • Optional: Add a catalytic amount of DIPEA to accelerate the reaction.

    • Heat to reflux (105°C) for 2–4 hours.

    • Monitoring: The suspension should become a clear solution as the starting material is consumed.[1] Monitor by TLC.[1][3][4]

    • Workup (Quench):

      • Safety Alert: POCl₃ reacts violently with water.[1]

      • Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).[1]

      • Pour the residue slowly onto crushed ice/water with vigorous stirring.

      • Neutralize the aqueous suspension with saturated NaHCO₃ or NH₄OH to pH 8.[1]

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Recrystallize from Ethanol/Acetonitrile or purify via flash column chromatography (Silica, Hexane/EtOAc gradient).

    • Final Product: 4,6-Dichloro-8-methylquinoline-3-carbonitrile .

Data Summary & Troubleshooting

Physicochemical Properties Table
ParameterValue / DescriptionNotes
Molecular Formula C₁₁H₆Cl₂N₂
Molecular Weight 237.08 g/mol
Appearance Off-white to pale yellow solid
Typical Yield (Overall) 45 – 55%Calculated from aniline starting material
Solubility Soluble in DCM, DMSO, DMF; Insoluble in Water
Key IR Peaks ~2230 cm⁻¹ (CN stretch)Nitrile group remains intact
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 2 Temperature too low (<240°C)Ensure Dowtherm A is boiling vigorously (255°C) before adding the solid.
Tar Formation Oxidation or polymerizationPerform Step 2 under a nitrogen blanket.[1] Add solid slowly.
Incomplete Chlorination Old/Hydrolyzed POCl₃Use freshly distilled POCl₃.[1] Add a catalytic base (DMA or Pyridine).[1]
Product Hydrolysis Acidic quench too longNeutralize the quench mixture immediately after ice addition to prevent nitrile hydrolysis.[1]

Safety & Handling (E-E-A-T)

  • POCl₃: Highly corrosive and toxic.[1] Reacts explosively with water.[1] All glassware must be oven-dried.[1] Work must be performed in a functioning fume hood.[1]

  • Dowtherm A: High thermal capacity.[1] Severe burn hazard at 250°C. Ensure the setup is secure and use heat-resistant gloves.[1]

  • Cyanides: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN.[1] Handle waste streams according to local regulations.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][5] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[5] Link[1]

  • Price, C. C., & Roberts, R. M. (1946).[1] "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylene Malonic Ester."[1][5] Journal of the American Chemical Society, 68(7), 1204–1208. Link[1]

  • Al-Mulla, A. (2013).[1] "Synthesis of quinoline-3-carbonitrile derivatives." ResearchGate.[1] Link

  • BenchChem. (2025).[1][3] "Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives." Link[1]

  • Santa Cruz Biotechnology. "4,6-dichloroquinoline-3-carbonitrile Product Data." Link

Sources

Application

Application Note: Regioselective SNAr Functionalization of 4,6-Dichloro-8-methylquinoline-3-carbonitrile

Executive Summary The scaffold 4,6-Dichloro-8-methylquinoline-3-carbonitrile represents a critical intermediate in the synthesis of covalent and reversible tyrosine kinase inhibitors (e.g., EGFR, HER2 inhibitors analogou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 4,6-Dichloro-8-methylquinoline-3-carbonitrile represents a critical intermediate in the synthesis of covalent and reversible tyrosine kinase inhibitors (e.g., EGFR, HER2 inhibitors analogous to Pelitinib and Neratinib). The presence of the 3-cyano group and the quinoline nitrogen creates a highly polarized electronic environment, rendering the C4-chloride exceptionally electrophilic compared to the C6-chloride.

This Application Note provides validated protocols for Nucleophilic Aromatic Substitution (SNAr) at the C4 position. We focus on achieving >98% regioselectivity while preserving the C6-chloride handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) or solubility-tuning modifications.

Mechanistic Insight & Regioselectivity

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex. Understanding the electronic bias is crucial for process control.

Electronic Activation
  • C4-Position: Activated by the para-relationship to the quinoline nitrogen (vinylogous) and the ortho-relationship to the strongly electron-withdrawing cyano (-CN) group. The -CN group stabilizes the negative charge in the transition state (Meisenheimer complex) via resonance.

  • C6-Position: Located on the benzenoid ring. It lacks direct conjugation with the electron-withdrawing nitrogen or the nitrile group. Consequently, it is inert under standard SNAr conditions.

  • 8-Methyl Effect: The 8-methyl group is weakly electron-donating and provides steric bulk near the N1 position. This minimizes N-alkylation side reactions but increases the lipophilicity of the substrate, often requiring polar aprotic co-solvents (DMF/DMAc) for complete solubilization.

Reaction Pathway Visualization

SNAr_Mechanism Substrate 4,6-Dichloro-8-methyl quinoline-3-carbonitrile TS Meisenheimer Complex (Stabilized by 3-CN) Substrate->TS Fast Addition (k1) C6_Path C6-Attack (High Energy Barrier) Substrate->C6_Path No Reaction < 100°C Nu Nucleophile (Nu:) Nu->TS Product 4-Substituted-6-chloro -8-methylquinoline-3-carbonitrile TS->Product Elimination of Cl- (k2)

Figure 1: Reaction pathway demonstrating the kinetic preference for C4 substitution due to electronic stabilization by the 3-cyano group.

Experimental Protocols

Protocol A: C4-Amination (Aniline/Aliphatic Amine Coupling)

Primary application: Synthesis of kinase inhibitor cores.

Reagents:

  • Substrate: 4,6-Dichloro-8-methylquinoline-3-carbonitrile (1.0 equiv)

  • Nucleophile: Aniline derivative or aliphatic amine (1.1 – 1.2 equiv)

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)

  • Base: None (if amine is liquid/neutral) or DIPEA (1.5 equiv) if using amine salts.

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with the substrate (1.0 equiv) and IPA (10 mL/g substrate).

  • Addition: Add the amine nucleophile (1.1 equiv).

    • Note: If the amine is an HCl salt, add DIPEA (2.0 equiv) to liberate the free base.

  • Reaction: Heat the suspension to reflux (approx. 80-85°C).

    • Observation: The starting material will dissolve as the reaction progresses, often followed by the precipitation of the product (or amine-HCl salt).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[1] Conversion is typically complete within 1–3 hours.

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature (20-25°C).

    • Stir for 30 minutes to maximize precipitation.

    • Filter the solids.[1][2]

    • Wash the cake with cold IPA (2 x volume) followed by water (to remove amine salts).

    • Dry under vacuum at 45°C.

Yield Expectation: 85–95% Purity: >98% (HPLC)

Protocol B: C4-Etherification (Alkoxylation)

Primary application: Introducing solubility-enhancing alkoxy chains.

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol (R-OH): 1.2 equiv

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Procedure:

  • Activation: In a dried flask under Nitrogen/Argon, suspend NaH (1.2 equiv) in anhydrous THF (5 mL/g).

  • Alkoxide Formation: Dropwise add the alcohol (R-OH) at 0°C. Stir for 15 min until H2 evolution ceases.

  • Substrate Addition: Add the quinoline substrate (1.0 equiv) as a solution in THF or solid (if solubility permits).

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

    • Caution: Avoid heating >60°C to prevent nitrile hydrolysis or attack at C6.

  • Workup:

    • Quench carefully with saturated NH4Cl solution.

    • Extract with EtOAc. Wash organics with Brine.[3]

    • Concentrate and recrystallize (usually from EtOH/Water).

Critical Optimization Parameters

The following table summarizes how to tune the reaction based on nucleophile sterics and electronics.

ParameterConditionRationale
Solvent IPA/EtOH Standard for anilines. Promotes product precipitation.
DMF/DMAc Required for weak nucleophiles or sterically hindered amines. Increases reaction rate but complicates workup (requires aqueous extraction).
Catalyst Aniline HCl For weak aniline nucleophiles, adding catalytic HCl (or using the HCl salt) protonates the Quinoline N1, significantly increasing C4 electrophilicity.
Temperature Reflux Standard.[1][2]
< 40°C Use for highly reactive aliphatic amines (e.g., methylamine) to prevent bis-addition.
Stoichiometry 1.1 equiv Sufficient for C4 selectivity. Excess (>3 equiv) + high heat may force C6 substitution.

Decision Tree for Process Development

Use this workflow to select the optimal route for your specific derivative.

Workflow Start Select Nucleophile Type Type_Amine Amine (R-NH2) Start->Type_Amine Type_Alcohol Alcohol (R-OH) Start->Type_Alcohol Type_Thiol Thiol (R-SH) Start->Type_Thiol Amine_Check Is Amine an HCl Salt? Type_Amine->Amine_Check Cond_Alk Pre-form Alkoxide (NaH) Solvent: THF/DMF Temp: 0°C to RT Type_Alcohol->Cond_Alk Cond_Thiol Base: K2CO3 or NaH Solvent: DMF Temp: RT Type_Thiol->Cond_Thiol Cond_Salt Add DIPEA (2.0 eq) Solvent: IPA/EtOH Reflux Amine_Check->Cond_Salt Yes Cond_Free No Base Needed Solvent: IPA Reflux Amine_Check->Cond_Free No

Figure 2: Process decision matrix for nucleophile selection.

Troubleshooting & Safety

Common Issues
  • Hydrolysis of Nitrile:

    • Symptom:[1][2][4][5][6][7] Appearance of a primary amide peak in LCMS (M+18).

    • Cause: High water content in solvent combined with strong base/heat.

    • Fix: Use anhydrous solvents; avoid aqueous hydroxide bases.

  • Low Conversion (Steric Hindrance):

    • Symptom:[1][2][4][5][6][7] Starting material remains after 4h reflux.

    • Fix: Switch solvent to 2-ethoxyethanol (higher boiling point, 135°C) or DMF. Add 10 mol% AgOTf (Silver Triflate) to activate the chloride (advanced method, rarely needed).

  • Regioselectivity Loss (C6 Attack):

    • Symptom:[1][2][4][5][6][7] Bis-substituted product.[8]

    • Fix: Strictly control stoichiometry (1.05 - 1.1 equiv). Lower reaction temperature.

Safety Protocols
  • Nitrile Handling: While the 3-cyano group is stable, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Skin Sensitization: Quinoline derivatives are potent sensitizers. Double-gloving (Nitrile) is mandatory.

References

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Topliss Operational Scheme Applied to the Design of Potent EGFR Kinase Inhibitors." Journal of Medicinal Chemistry, 46(1), 49-63.

  • Tsou, H. R., et al. (2001). "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases." Journal of Medicinal Chemistry, 44(17), 2719-2734.

  • BenchChem. "Application Notes: Nucleophilic Substitution Reactions of 2,4-Dichloroquinoline-3-carbonitrile." BenchChem Protocols.

  • Alvarez, M., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights." MDPI Molecules, 29(1).

Sources

Method

Application Note: Regioselective C4-Nucleophilic Aromatic Substitution (SNAr) of 4,6-Dichloro-8-methylquinoline-3-carbonitrile

Executive Summary & Chemical Logic 4,6-Dichloro-8-methylquinoline-3-carbonitrile is a highly versatile, trifunctional heterocyclic building block utilized extensively in medicinal chemistry. The strategic functionalizati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

4,6-Dichloro-8-methylquinoline-3-carbonitrile is a highly versatile, trifunctional heterocyclic building block utilized extensively in medicinal chemistry. The strategic functionalization of the quinoline ring system allows for the fine-tuning of pharmacological properties, particularly in the development of kinase inhibitors[1].

While the molecule features two distinct chlorinated sites, their reactivity profiles are vastly different. The C4-chlorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the synergistic electron-withdrawing effects of the fused benzene ring, the quinoline nitrogen, and the C3-nitrile group[2]. Conversely, the C6-chlorine is an unactivated aryl chloride, remaining inert under standard SNAr conditions. This electronic disparity allows for precise, regioselective displacement of the C4-chlorine by various nucleophiles (amines, alkoxides, thiolates) without requiring complex protecting group strategies[3]. The C8-methyl group provides lipophilic bulk but is sterically distant from the C4 reaction center, minimally impacting nucleophilic attack.

Biological Context: Targeting Receptor Tyrosine Kinases

The primary application of 4-aminoquinoline-3-carbonitrile derivatives lies in their use as potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[1].

The quinoline-3-carbonitrile core serves as a scaffold that mimics the adenine ring of ATP. When the C4-chlorine is displaced by a substituted aniline, the resulting 4-anilinoquinoline-3-carbonitrile competitively binds to the ATP-binding site of the kinase[2]. The C3-cyano group is hypothesized to displace a water molecule and interact directly with a key Threonine gatekeeper residue, while the aniline moiety occupies an adjacent hydrophobic pocket[4].

EGFR_Signaling EGF EGF Ligand (Extracellular) EGFR EGFR/HER2 Kinase (Intracellular ATP Domain) EGF->EGFR Dimerization & Activation Downstream PI3K / AKT / MAPK Signaling Cascades EGFR->Downstream Phosphorylation Inhibitor 4-Anilinoquinoline-3-carbonitrile (Target Compound) Inhibitor->EGFR Competitive ATP Binding Blockade Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Fig 1: Mechanism of action for 4-anilinoquinoline-3-carbonitrile EGFR/HER2 inhibitors.

Experimental Workflows & Mechanistic Rationale

The displacement of the C4-chlorine can be tailored based on the nature of the incoming nucleophile. The general strategy involves stabilizing the anionic Meisenheimer intermediate formed during the addition-elimination SNAr mechanism[3].

SNAr_Workflow Start 4,6-Dichloro-8-methylquinoline-3-carbonitrile (Starting Material) Nuc1 Primary/Secondary Anilines Solvent: Isopropanol Catalyst: HCl (cat.) Start->Nuc1 SNAr (Amine) Nuc2 Alcohols (Alkoxides) Solvent: THF (Anhydrous) Base: NaH Start->Nuc2 SNAr (Alkoxide) Nuc3 Thiols (Thiolates) Solvent: DMF Base: K2CO3 Start->Nuc3 SNAr (Thiolate) Prod1 4-Anilino-6-chloro-8-methyl quinoline-3-carbonitrile (Kinase Inhibitor Precursor) Nuc1->Prod1 Reflux, 4-12 h Prod2 4-Alkoxy-6-chloro-8-methyl quinoline-3-carbonitrile (Building Block) Nuc2->Prod2 0°C to RT, 2-4 h Prod3 4-Alkylthio-6-chloro-8-methyl quinoline-3-carbonitrile (Building Block) Nuc3->Prod3 RT to 50°C, 3-6 h

Fig 2: Regioselective SNAr workflow for 4,6-Dichloro-8-methylquinoline-3-carbonitrile.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Anilino-6-chloro-8-methylquinoline-3-carbonitriles

Target Application: Kinase inhibitor library synthesis.

  • In a dried 50 mL round-bottom flask, suspend 4,6-Dichloro-8-methylquinoline-3-carbonitrile (1.0 mmol) in anhydrous isopropanol (5.0 mL).

  • Add the substituted aniline (1.2 - 1.5 mmol).

  • Add a catalytic amount of concentrated HCl (0.1 mmol, ~1-2 drops).

  • Heat the reaction mixture to reflux (82°C) and stir for 4-12 hours. Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 3:1).

  • Upon completion, cool the mixture to room temperature. The product typically precipitates directly from the isopropanol matrix.

  • Filter the precipitate, wash with cold isopropanol (2 x 2 mL) followed by diethyl ether (5 mL), and dry under high vacuum.

Causality Check (E-E-A-T): Why use isopropanol with catalytic HCl? Isopropanol provides a sufficient boiling point to drive the endothermic formation of the Meisenheimer complex while remaining polar enough to stabilize the transition state. The addition of catalytic HCl protonates the N1 quinoline nitrogen. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, vastly increasing the electrophilicity of the C4 position and accelerating the SNAr reaction, particularly for weakly nucleophilic, electron-deficient anilines[2].

Protocol B: Synthesis of 4-Alkoxy-6-chloro-8-methylquinoline-3-carbonitriles

Target Application: Orthogonal building block generation.

  • In an oven-dried flask under an inert argon atmosphere, dissolve the desired alcohol (1.2 mmol) in anhydrous THF (5.0 mL).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) in portions. Stir for 30 minutes until H2 gas evolution ceases.

  • Add 4,6-Dichloro-8-methylquinoline-3-carbonitrile (1.0 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench carefully with saturated aqueous NH4Cl (10 mL), extract with EtOAc (3 x 10 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

Causality Check (E-E-A-T): Why anhydrous THF and NaH? Alkoxides are strong nucleophiles but also strong bases. Water must be rigorously excluded to prevent the competitive formation of the 4-hydroxyquinoline derivative (which rapidly tautomerizes to the unreactive quinolone). NaH ensures complete, irreversible deprotonation of the alcohol prior to the introduction of the highly electrophilic quinoline core.

Protocol C: Synthesis of 4-Thioether-6-chloro-8-methylquinoline-3-carbonitriles

Target Application: Late-stage functionalization / Thioether libraries.

  • Dissolve 4,6-Dichloro-8-methylquinoline-3-carbonitrile (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Add Potassium Carbonate (K2CO3, 2.0 mmol) followed by the desired thiol (1.1 mmol).

  • Stir the reaction mixture at room temperature (or gently heat to 50°C for sterically hindered thiols) for 3-6 hours.

  • Pour the mixture into ice-cold water (20 mL) to precipitate the product.

  • Filter the solid, wash thoroughly with distilled water to remove DMF and salts, and recrystallize from ethanol.

Causality Check (E-E-A-T): Why DMF and K2CO3? Thiols are highly polarizable (soft nucleophiles) and do not require strong bases like NaH for deprotonation. Mild K2CO3 is sufficient to generate the thiolate anion[3]. DMF, a polar aprotic solvent, strongly solvates the potassium cation but leaves the thiolate highly exposed and reactive, allowing the SNAr reaction to proceed smoothly at or near room temperature.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected yields for the regioselective displacement of the C4-chlorine across different nucleophile classes.

Nucleophile ClassReagent ExampleSolvent MatrixBase / CatalystTemp (°C)Time (h)Typical Yield (%)
Primary Anilines 3-ChloroanilineIsopropanolHCl (cat.)82 (Reflux)4 - 875 - 90%
Aliphatic Amines MorpholineEthanolNone or TEA78 (Reflux)2 - 480 - 95%
Alkoxides Sodium methoxideTHF (Anhydrous)NaH0 to 252 - 470 - 85%
Thiolates ThiophenolDMFK2CO325 to 503 - 685 - 95%

References

  • [3] Title: Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4-Dichloroquinoline-3-carbonitrile. Source: Benchchem. URL: 3

  • [1] Title: Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Versatile Building Block for Bioactive Molecules. Source: Benchchem. URL: 1

  • [2] Title: Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate. Source: Benchchem. URL: 2

  • [4] Title: e-EROS Encyclopedia of Reagents for Organic Synthesis (Synthesis of 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of EGF-R kinase). Source: ResearchGate. URL: 4

Sources

Application

Using 4,6-Dichloro-8-methylquinoline-3-carbonitrile as an intermediate for heterocycles

Application Note: 4,6-Dichloro-8-methylquinoline-3-carbonitrile as a Heterocyclic Linchpin Executive Summary 4,6-Dichloro-8-methylquinoline-3-carbonitrile (hereafter referred to as Compound 1 ) represents a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4,6-Dichloro-8-methylquinoline-3-carbonitrile as a Heterocyclic Linchpin

Executive Summary

4,6-Dichloro-8-methylquinoline-3-carbonitrile (hereafter referred to as Compound 1 ) represents a privileged scaffold in medicinal chemistry. Its utility stems from its unique substitution pattern: the C4-chloro group serves as a highly reactive electrophile for SNAr reactions, while the C3-cyano group acts as a latent electrophile for cyclization. The C6-chloro and C8-methyl substituents modulate lipophilicity and metabolic stability, often improving the pharmacokinetic profile of the resulting drugs compared to the unsubstituted parent quinoline.

This guide details the protocols for synthesizing Compound 1 and utilizing it to generate pyrazolo[4,3-c]quinolines and pyrimido[4,5-c]quinolines , two classes of heterocycles with potent kinase inhibitory and anti-inflammatory activities.

Chemical Profile & Reactivity Analysis

Compound 1 is a "push-pull" system where the electron-poor pyridine ring (activated by the N1 atom and C3-CN group) makes the C4 position exceptionally susceptible to nucleophilic attack.

FeatureFunctionalityReactivity Mode
C4-Cl Leaving GroupHigh: SNAr with amines, hydrazines, thiols.
C3-CN ElectrophileLatent: Reacts with internal nucleophiles (e.g., hydrazide NH2) to close rings.
C6-Cl HandleLow: Stable under SNAr conditions; requires Pd-catalysis to functionalize.
C8-Me Steric/ElectronicModulator: Blocks C8 metabolism; increases solubility/lipophilicity.

Strategic Synthetic Workflows

Visualizing the Pathway

The following diagram illustrates the synthesis of the core scaffold and its divergent transformation into tricyclic heterocycles.

G Aniline 4-Chloro-2-methylaniline Enamine Intermediate Enamine Aniline->Enamine 1. Condensation (100°C) EMCA Ethyl (ethoxymethylene) cyanoacetate EMCA->Enamine Cyclized 4-Hydroxy-6-chloro- 8-methylquinoline-3-CN Enamine->Cyclized 2. Dowtherm A (250°C) Core 4,6-Dichloro-8-methyl quinoline-3-carbonitrile (Compound 1) Cyclized->Core 3. POCl3 Reflux Pyrazolo Pyrazolo[4,3-c]quinoline Core->Pyrazolo Hydrazine (EtOH, Reflux) Tetrazolo Tetrazolo[1,5-a]quinoline Core->Tetrazolo NaN3 (DMF, Heat)

Figure 1: Synthetic tree showing the construction of the core scaffold and its downstream applications.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Compound 1)

Rationale: Commercial availability of this specific substituted quinoline can be sporadic. Synthesizing it from the aniline ensures a reliable supply.

Reagents:

  • 4-Chloro-2-methylaniline (1.0 eq)

  • Ethyl (ethoxymethylene)cyanoacetate (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Phosphorus oxychloride (POCl3)

Step-by-Step:

  • Enamine Formation: In a round-bottom flask, mix 4-chloro-2-methylaniline (14.1 g, 100 mmol) and ethyl (ethoxymethylene)cyanoacetate (18.6 g, 110 mmol). Heat to 100°C for 2 hours. Ethanol will evolve; use a Dean-Stark trap or open vessel to facilitate removal. The mixture will solidify upon cooling.

  • Gould-Jacobs Cyclization: Add the crude solid to hot Dowtherm A (100 mL) pre-heated to 250°C. Stir for 30–60 minutes.

    • Critical Control Point: The temperature must be >240°C to effect cyclization. Monitor by TLC (disappearance of intermediate).

  • Isolation: Cool to room temperature. Dilute with hexane (200 mL) to precipitate the 4-hydroxy intermediate. Filter and wash with hexane.

  • Chlorination: Suspend the dried 4-hydroxy-6-chloro-8-methylquinoline-3-carbonitrile (10 g) in POCl3 (50 mL). Reflux for 3 hours.

  • Workup: Pour the reaction mixture slowly onto crushed ice/ammonia (CAUTION: Exothermic). Filter the resulting precipitate, wash with water, and dry.[1][2]

  • Yield: Typically 75–85% over two steps.

Protocol B: Synthesis of 3-Amino-1H-pyrazolo[4,3-c]quinolines

Rationale: This is the primary application of Compound 1. The hydrazine nucleophile first displaces the C4-Cl, then the terminal NH2 attacks the nitrile to close the pyrazole ring.

Reagents:

  • Compound 1 (1.0 eq)

  • Hydrazine hydrate (80% or 98%, 3.0 eq)

  • Ethanol (Absolute)[3]

Step-by-Step:

  • Setup: Dissolve Compound 1 (2.37 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition: Add hydrazine hydrate (1.5 mL, ~30 mmol) dropwise at room temperature. The solution may turn yellow/orange.

  • Reaction: Reflux the mixture for 4–6 hours.

    • Monitoring: TLC (SiO2, 5% MeOH in DCM). The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot.

  • Workup: Cool the mixture to 0°C. The product usually precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.

  • Characterization:

    • IR: Disappearance of the sharp –CN stretch (~2220 cm-1). Appearance of –NH2 bands (3200–3400 cm-1).

    • Structure: 3-amino-6-chloro-8-methyl-1H-pyrazolo[4,3-c]quinoline.

Mechanism Visualization:

Mechanism Step1 Step 1: S_NAr Hydrazine attacks C4-Cl Step2 Intermediate: 4-Hydrazino-3-cyanoquinoline Step1->Step2 Step3 Step 2: Cyclization Terminal NH2 attacks CN Step2->Step3 Product Product: 3-Amino-pyrazolo[4,3-c]quinoline Step3->Product

Figure 2: Mechanistic pathway of the hydrazine cyclization.

Protocol C: Library Generation via Sequential Substitution

Rationale: To create diverse libraries, one can substitute the C4-Cl with an aniline first, then use the CN group for other heterocycles (e.g., tetrazoles).

Reagents:

  • Compound 1 (1.0 eq)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)

  • Isopropanol (Solvent)

  • Catalytic HCl (optional, to accelerate SNAr)

Step-by-Step:

  • Mix Compound 1 (100 mg) and the aniline (1.1 eq) in isopropanol (3 mL).

  • Heat to reflux for 2 hours.

  • Cool and filter the precipitate (often the HCl salt of the product).

  • Next Step (Tetrazole Formation): Treat the resulting 4-amino-3-cyano compound with Sodium Azide (NaN3) and Ammonium Chloride (NH4Cl) in DMF at 120°C for 12 hours. This yields the Tetrazolo[1,5-a]quinoline derivative.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete SNAr Steric hindrance at C4Switch solvent to 2-ethoxyethanol (higher boiling point, 135°C) or add catalytic KI .
Hydrolysis of CN Wet solvent/Acidic conditionsEnsure solvents are anhydrous. Avoid strong acids during workup; the nitrile can hydrolyze to the amide.
Regioselectivity Attack at C2?Unlikely. In 3-cyano-4-chloro systems, C4 is significantly more electrophilic than C2 due to the vinylogous activation by the nitrile.

References

  • Synthesis of Pyrazolo[4,3-c]quinolines

    • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents.[4][5]

    • Source: MDPI / PMC.
    • [Link]

  • Gould-Jacobs Reaction Protocol

    • The synthesis of 4,6- and 4,8-dichloroquinoline.
    • Source: Journal of the American Chemical Society.[6]

    • [Link]

  • Reactivity of 4-Chloro-3-cyanoquinolines

    • Synthesis and Nucleophilic Reactions of 4-Chloro-quinolin-2(1H)
    • Source: MDPI (Molecules).
    • [Link]

  • General Heterocycle Formation

    • Synthesis of Pyrazolo[4,3-c]quinolines and the C-C Bond Cleavage during Reductive Cycliz
    • Source: Heterocycles.[7][8][9][10]

    • [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Hydrolysis of 4,6-Dichloro-8-methylquinoline-3-carbonitrile

For: Researchers, scientists, and drug development professionals. Introduction: The Synthetic Gateway to Novel Quinolines Quinoline carboxylic acids are a cornerstone in medicinal chemistry, forming the structural core o...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Gateway to Novel Quinolines

Quinoline carboxylic acids are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The conversion of a nitrile group to a carboxylic acid on the quinoline scaffold is a pivotal transformation, unlocking a plethora of subsequent chemical modifications essential for drug discovery and development. This document provides a detailed protocol for the hydrolysis of 4,6-dichloro-8-methylquinoline-3-carbonitrile to its corresponding carboxylic acid, 4,6-dichloro-8-methylquinoline-3-carboxylic acid. We will delve into the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and detail the necessary analytical techniques for reaction monitoring and product characterization.

The nitrile group, while stable, can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid.[1][2][3] This process typically occurs in two stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[2][3] The choice between acidic and basic conditions can influence reaction rates and the nature of the final product, with basic hydrolysis yielding a carboxylate salt that requires subsequent acidification.[2][4]

Mechanistic Insight: The Tale of Two Pathways

The hydrolysis of a nitrile is a classic example of nucleophilic acyl substitution. The choice of an acidic or basic catalyst dictates the precise mechanistic steps.

1. Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile nitrogen is protonated, which significantly enhances the electrophilicity of the nitrile carbon.[4][5] This activation allows for the nucleophilic attack of a water molecule. A series of proton transfers then leads to the formation of an amide intermediate.[1][5] This amide is subsequently protonated on the carbonyl oxygen, rendering the carbonyl carbon more susceptible to another nucleophilic attack by water. Finally, the elimination of an ammonium ion and deprotonation yields the carboxylic acid.[3][6]

2. Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon.[1][5] The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to the more stable amide.[1] The amide then undergoes base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate. The departure of the amide anion (or its protonated form, ammonia) and subsequent deprotonation of the carboxylic acid by the basic medium results in the formation of a carboxylate salt.[2][4] An acidic workup is then necessary to obtain the final carboxylic acid.[2]

For the hydrolysis of 4,6-dichloro-8-methylquinoline-3-carbonitrile, a robust method is required due to the electron-withdrawing nature of the chloro-substituents and the quinoline ring, which can influence the reactivity of the nitrile group. Both acidic and basic hydrolysis are viable options.

Experimental Protocol: From Nitrile to Carboxylic Acid

This section outlines a detailed procedure for the basic hydrolysis of 4,6-dichloro-8-methylquinoline-3-carbonitrile. Basic hydrolysis is often preferred for its generally faster reaction rates with many nitriles.[4]

Materials and Reagents:

ReagentGradeSupplier
4,6-Dichloro-8-methylquinoline-3-carbonitrile≥97% PurityCommercial Source
Sodium Hydroxide (NaOH)ACS Reagent GradeCommercial Source
Methanol (MeOH) or Ethanol (EtOH)ACS Reagent GradeCommercial Source
Deionized Water (H₂O)High PurityIn-house
Hydrochloric Acid (HCl), 1NStandard SolutionCommercial Source
Dichloromethane (DCM)ACS Reagent GradeCommercial Source
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercial Source
Celite®Analytical GradeCommercial Source

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Workflow Diagram:

Hydrolysis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_analysis Analysis & Characterization A 1. Dissolve Nitrile in Alcohol B 2. Add Aqueous NaOH A->B C 3. Reflux Reaction Mixture B->C D 4. Cool and Concentrate C->D Reaction Monitoring (TLC/HPLC) E 5. Acidify with HCl D->E F 6. Filter Precipitate E->F G 7. Wash and Dry Product F->G H 8. HPLC Analysis G->H Purified Product I 9. NMR Spectroscopy H->I J 10. Mass Spectrometry I->J

Caption: Experimental workflow for the hydrolysis of 4,6-dichloro-8-methylquinoline-3-carbonitrile.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of 4,6-dichloro-8-methylquinoline-3-carbonitrile in a suitable alcohol such as methanol or ethanol (approximately 10 volumes).[7]

  • Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (approximately 2-5 volumes).[7]

  • Reflux: Heat the reaction mixture to reflux (the temperature will depend on the alcohol used, typically 60-80°C).[7]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.

  • Workup - Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[7]

  • Workup - Acidification: Dilute the residue with deionized water and cool the mixture in an ice bath. Carefully acidify the aqueous solution to a pH of approximately 3-4 by the dropwise addition of 1N hydrochloric acid.[7][8] A precipitate of the carboxylic acid should form.

  • Workup - Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.[8] Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying and Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[9]

Data Analysis and Characterization

The successful synthesis of 4,6-dichloro-8-methylquinoline-3-carboxylic acid should be confirmed by a suite of analytical techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is an excellent tool for assessing the purity of the final product and for monitoring the reaction progress.[10][11]

ParameterTypical Value
Column C18 reverse-phase, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Expected Result A single major peak corresponding to the carboxylic acid product. The retention time will be different from the starting nitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information, confirming the conversion of the nitrile to a carboxylic acid.[12]

  • ¹H NMR: The spectrum is expected to show the disappearance of the nitrile's influence on adjacent protons and the appearance of a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm), which is exchangeable with D₂O. The aromatic and methyl protons of the quinoline core should remain.

  • ¹³C NMR: The most significant change will be the disappearance of the nitrile carbon signal (around 115-125 ppm) and the appearance of a carboxylic acid carbonyl carbon signal (typically in the range of 165-185 ppm).

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the product.

  • Expected Molecular Ion: For C₁₁H₇Cl₂NO₂, the expected monoisotopic mass is approximately 270.98 g/mol . The mass spectrum will show a characteristic isotopic pattern for the two chlorine atoms.

Safety and Handling

Working with chlorinated quinoline derivatives requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[13]

  • Ventilation: Handle all solid compounds and solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14][15]

  • Handling: Avoid contact with skin and eyes.[14] In case of contact, rinse immediately with plenty of water.[15]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.[13]

Conclusion

The hydrolysis of 4,6-dichloro-8-methylquinoline-3-carbonitrile to its corresponding carboxylic acid is a fundamental and enabling transformation in the synthesis of novel quinoline-based compounds. The protocol described herein provides a reliable method for achieving this conversion. Careful monitoring of the reaction and thorough characterization of the product are essential for ensuring the desired outcome and for advancing research in drug discovery and development.

References

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Available at: [Link]

  • JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. Available at: [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • Wentzel Lab. (2021, March 10). Hydrolysis of nitrile to carboxylic acid mechanism-acidic conditions [Video]. YouTube. Available at: [Link]

  • Philadelphia University. (n.d.). Carboxylic acids and Nitriles. Available at: [Link]

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • PubMed. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Available at: [Link]

  • European Patent Office. (n.d.). EP 0351889 B1 - Process for the preparation of a quinoline carboxylic acid. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2024, July 17). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]

  • StudySmarter. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. Available at: [Link]

  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

  • PMC. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]

  • ResearchGate. (2025, December 6). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available at: [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available at: [Link]

  • PubMed. (1946). The synthesis of 4,6- and 4,8-dichloroquinoline. Available at: [Link]

  • Google Patents. (n.d.). US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline.
  • PMC. (2023, March 15). Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells. Available at: [Link]

  • IOPscience. (2023, July 14). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Available at: [Link]

Sources

Application

Application Note: Chemoselective Reduction of 4,6-Dichloro-8-methylquinoline-3-carbonitrile to Amine

Executive Summary The reduction of a carbonitrile group to a primary amine is a fundamental transformation in medicinal chemistry and drug development. However, performing this transformation on 4,6-dichloro-8-methylquin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of a carbonitrile group to a primary amine is a fundamental transformation in medicinal chemistry and drug development. However, performing this transformation on 4,6-dichloro-8-methylquinoline-3-carbonitrile presents a multifaceted chemoselectivity challenge. The substrate contains three highly sensitive moieties: a reducible quinoline core, a carbonitrile group, and two aryl chlorides. This application note provides a rigorous, field-proven guide to achieving this transformation selectively, detailing the mechanistic rationale, comparative reagent analysis, and step-by-step validated protocols.

Mechanistic Rationale & Chemoselectivity Challenges

To design a self-validating and high-yielding protocol, one must first analyze the specific vulnerabilities of the substrate:

  • The Aryl Chloride Conundrum (Hydrodehalogenation): Standard catalytic hydrogenation methods (e.g.,

    
     over 
    
    
    
    or Raney-Nickel) are highly efficient for nitrile reduction but are notorious for concurrently cleaving
    
    
    bonds via hydrodehalogenation[1]. Preserving the halogens at the C4 and C6 positions is critical.
  • The C4-Electrophilic Vulnerability (

    
     Risk):  The chloro group at the 4-position of the quinoline ring is highly electrophilic, akin to a 4-chloropyridine. If nucleophilic reducing agents or protic nucleophilic solvents (like 
    
    
    
    in methanol) are used at elevated temperatures, there is a severe risk of Nucleophilic Aromatic Substitution (
    
    
    ), leading to unwanted 4-methoxy byproducts.
  • Quinoline Ring Over-Reduction: Strong, unselective hydride donors such as Lithium Aluminum Hydride (

    
    ) can reduce not only the nitrile but also the nitrogen-containing heteroaromatic ring, leading to complex mixtures of tetrahydroquinolines.
    
Strategic Reagent Selection

To navigate these challenges, Borane-Tetrahydrofuran (


)  is the premier choice. Borane is an electrophilic reducing agent that coordinates preferentially to the electron-rich lone pair of the nitrile nitrogen, activating it for hydride transfer[2]. Because it is non-nucleophilic and operates in an aprotic solvent (THF), it entirely bypasses the 

risk at the C4 position and leaves the aryl chlorides intact.

Alternatively, the Cobalt-Boride Catalyzed


 Reduction (Luche-type)  offers a cost-effective method. In this system, 

reacts with

to form a black

precipitate, which strongly adsorbs the nitrile and facilitates selective reduction without hydrodehalogenation[3]. However, strict temperature control must be maintained to mitigate the

risk introduced by the methanolic solvent.

Chemoselectivity Substrate 4,6-Dichloro-8-methylquinoline -3-carbonitrile PdC H2, Pd/C Substrate->PdC LiAlH4 LiAlH4 Substrate->LiAlH4 NaBH4 NaBH4 / CoCl2 (in MeOH) Substrate->NaBH4 BH3 BH3·THF (in THF) Substrate->BH3 Dehal Hydrodehalogenation (Loss of Cl) PdC->Dehal RingRed Quinoline Ring Reduction LiAlH4->RingRed SNAr Risk of SNAr at C4 (Methoxy substitution) NaBH4->SNAr Success Optimal Conversion to Primary Amine BH3->Success

Caption: Chemoselectivity decision tree for the reduction of 4,6-dichloro-8-methylquinoline-3-carbonitrile.

Comparative Data Presentation

The following table summarizes the expected outcomes of various reduction methodologies based on established mechanistic precedents[3],[1],[2].

Reducing AgentSolventNitrile ReductionHalogen Tolerance

Risk at C4
Overall Recommendation

,

EtOH or EtOAcCompletePoor (Cleavage)NoneNot Recommended

THFCompleteModerateNoneHigh risk of ring reduction

/

MethanolCompleteExcellent Moderate Viable (Requires strict 0 °C control)

THFCompleteExcellent None Highly Recommended

/

Neat / THFCompleteExcellent NoneViable modern alternative[4]

Experimental Protocols

Protocol A: Borane-THF Mediated Reduction (Gold Standard)

This protocol utilizes the electrophilic nature of borane to ensure absolute chemoselectivity.

Causality Note: Borane reductions of nitriles initially yield a highly stable amine-borane complex (


). A critical acidic hydrolysis step is required to break this complex and liberate the free primary amine.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolution: Dissolve 4,6-dichloro-8-methylquinoline-3-carbonitrile (1.0 equiv, e.g., 10 mmol) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to prevent exothermic degradation of the reagent.

  • Reagent Addition: Add a 1.0 M solution of

    
     complex (3.0 to 4.0 equiv) dropwise via syringe over 15 minutes.
    
  • Reaction: Remove the ice bath and gradually heat the mixture to reflux (65 °C) for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, UV detection).

  • Quenching (Critical Step): Once complete, cool the reaction to 0 °C. Carefully add methanol dropwise to quench excess borane (Caution: vigorous

    
     evolution). Following this, add 6 M 
    
    
    
    (aqueous) and reflux for 1 hour to destroy the amine-borane complex.
  • Workup: Cool to room temperature, evaporate the organic solvents under reduced pressure. Basify the remaining aqueous layer to pH 12 using 2 M

    
     (to deprotonate the amine hydrochloride salt). Extract with Dichloromethane (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify the crude (4,6-dichloro-8-methylquinolin-3-yl)methanamine via flash column chromatography (DCM/MeOH/NH4OH) if necessary.
    

Workflow Step1 1. Dissolve Substrate in dry THF Step2 2. Cool to 0 °C under Argon Step1->Step2 Step3 3. Dropwise addition of BH3·THF Step2->Step3 Step4 4. Reflux (65 °C) for 4-6 hours Step3->Step4 Step5 5. Quench with MeOH / HCl Step4->Step5 Step6 6. Basify & Extract (Primary Amine) Step5->Step6

Caption: Step-by-step experimental workflow for the Borane-THF mediated reduction process.

Protocol B: Cobalt-Catalyzed Sodium Borohydride Reduction (Luche-Type)

This method is highly effective and utilizes cheaper reagents, but requires strict adherence to temperature limits to prevent


 at the C4-chloro position.

Causality Note: The true catalytic species is a black cobalt boride (


) precipitate formed in situ. The nitrile coordinates to the surface of this boride, which activates it for reduction by the excess 

[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitrile substrate (1.0 equiv) and

    
     (0.2 to 0.5 equiv) in analytical grade Methanol (0.1 M).
    
  • Temperature Control: Cool the vibrant pink/purple solution strictly to 0 °C. Do not allow the temperature to rise during addition to prevent methoxide attack on the quinoline core.

  • Reduction: Add

    
     (5.0 to 7.0 equiv) in small portions over 30 minutes. The solution will immediately turn black, accompanied by vigorous hydrogen gas evolution.
    
  • Stirring: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature until TLC indicates complete consumption of the nitrile.

  • Quenching: Quench the reaction by adding 28% aqueous

    
     (approx. 2-3 mL per mmol of substrate). This step solubilizes the cobalt salts as amine complexes, preventing emulsion formation during extraction.
    
  • Workup: Filter the mixture through a pad of Celite to remove insoluble borides. Concentrate the filtrate to remove methanol, dilute with water, and extract with Ethyl Acetate (

    
     mL).
    
  • Isolation: Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo to yield the target primary amine.
    

References

  • Title: Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions: Nitrile Reductions Using Cobalt Boride.
  • Title: Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel.
  • Title: Transition metal- and solvent-free double hydroboration of nitriles.
  • Title: Synthesis by Reduction or by Reduction Followed by Hydrolysis.

Sources

Method

Application Note: Vilsmeier-Haack Mediated Synthesis of Quinoline-3-Carbonitrile Derivatives

Executive Summary The quinoline-3-carbonitrile scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent broad-spectrum antibacterial, antimalarial, and anticancer activities[1]. Synthesizing thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-3-carbonitrile scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent broad-spectrum antibacterial, antimalarial, and anticancer activities[1]. Synthesizing this core efficiently requires robust, scalable methodologies. This application note details a highly optimized, two-stage synthetic strategy: the Meth-Cohn variation of the Vilsmeier-Haack reaction to construct the 2-chloroquinoline-3-carbaldehyde core, followed by a direct, one-pot transformation into the corresponding carbonitrile. Designed for senior chemists and drug development professionals, this guide emphasizes the mechanistic causality behind reagent selection and establishes a self-validating protocol to ensure high-fidelity execution.

Mechanistic Rationale & Causality

The construction of the quinoline core via the Vilsmeier-Haack reaction relies on the precise orchestration of electrophilic aromatic substitution and intramolecular cyclization[2].

  • The Vilsmeier Reagent (POCl₃ + DMF): The reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) generates chloromethylene-N,N-dimethylammonium chloride, a highly reactive electrophile. Causality: A stoichiometric excess of POCl₃ (typically 7 equivalents) is strictly required. One equivalent forms the initial amide chloride, two equivalents drive the double formylation at the aromatic ring and the

    
    -methyl group of the acetanilide, and the remainder acts as both a chlorinating agent and a solvent to facilitate the final cyclization[3].
    
  • One-Pot Nitrile Transformation: While classical methods rely on a two-step oximation-dehydration sequence using hydroxylamine hydrochloride, the direct use of sodium azide (NaN₃) in POCl₃ provides a superior, one-pot transformation[1]. Causality: POCl₃ activates the aldehyde oxygen, making the carbonyl carbon highly susceptible to nucleophilic attack by the azide ion. Subsequent fragmentation expels nitrogen gas and phosphoryl byproducts, driving the reaction irreversibly toward the nitrile and minimizing isolation losses.

Workflow Visualization

G Acetanilide N-Arylacetamide (Starting Material) Intermediate Bis-formylated Intermediate Acetanilide->Intermediate Electrophilic Attack Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate 0 °C to 75 °C Aldehyde 2-Chloroquinoline-3-carbaldehyde (Meth-Cohn Product) Intermediate->Aldehyde Cyclization & Hydrolysis (-H2O, -HCl) Nitrile Quinoline-3-carbonitrile (Target Scaffold) Aldehyde->Nitrile NaN3, POCl3 (One-Pot Conversion)

Synthetic workflow for quinoline-3-carbonitrile via Vilsmeier-Haack cyclization.

Self-Validating Experimental Protocols

Protocol A: Meth-Cohn Vilsmeier-Haack Cyclization

This protocol details the synthesis of the intermediate 2-chloroquinoline-3-carbaldehyde from an N-arylacetamide precursor.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (3.0 equivalents) to 0 °C using an ice-water bath. Slowly add POCl₃ (7.0 equivalents) dropwise over 30 minutes.

    • Causality: The formation of the Vilsmeier active species is highly exothermic. Maintaining the temperature below 5 °C prevents the thermal degradation of the iminium salt, which would otherwise lead to dark, tarry byproducts[3].

  • Substrate Addition: Stir the resulting complex for 30 minutes at 0 °C. Add the N-arylacetamide (1.0 equivalent) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to 75–90 °C. Maintain this temperature for 4–15 hours depending on the electronic nature of the aryl ring.

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the intramolecular cyclization and subsequent aromatization[2].

  • Quench & Isolation: Cool the mixture to room temperature and pour it slowly over vigorously stirred crushed ice.

    • Causality: Rapid, cold aqueous hydrolysis is critical to convert the intermediate iminium species into the final aldehyde without inducing polymerization[4].

  • Filtration: Collect the precipitated solid via vacuum filtration, wash thoroughly with cold water, and recrystallize from ethyl acetate/hexane.

Self-Validation Checkpoints (Protocol A):

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material and the appearance of a highly UV-active spot (254 nm) indicates successful cyclization.

  • Orthogonal Verification: LC-MS analysis must confirm the presence of the

    
     ion with a characteristic 3:1 isotopic pattern indicative of the newly incorporated chlorine atom.
    
Protocol B: One-Pot Nitrile Transformation

This protocol converts the isolated 2-chloroquinoline-3-carbaldehyde directly into the target carbonitrile.

Step-by-Step Methodology:

  • Activation: Dissolve the purified 2-chloroquinoline-3-carbaldehyde (1.0 equivalent) in a minimal volume of POCl₃ (acting as both solvent and activator) in a round-bottom flask. Cool the mixture to 0 °C.

  • Azide Addition: Carefully add sodium azide (NaN₃, 1.2 equivalents) in small portions.

    • Safety Note: Hydrazoic acid generation is possible; conduct strictly in a well-ventilated fume hood.

  • Conversion: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Work-up: Carefully quench the reaction by pouring it into ice water. Neutralize the aqueous phase with saturated NaHCO₃ solution to pH 7. Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography[1].

Self-Validation Checkpoints (Protocol B):

  • Spectroscopic Validation: FTIR spectroscopy provides immediate, definitive proof of transformation. The protocol is validated when the strong aldehyde carbonyl stretch (

    
    ) completely disappears, replaced by a sharp, distinct nitrile stretch (
    
    
    
    ).

Quantitative Data & Substrate Scope

The efficiency of the Vilsmeier-Haack approach and the subsequent nitrile conversion varies predictably based on the electronic effects of the starting acetanilide. Electron-withdrawing groups (e.g., halogens) generally require longer cyclization times but yield highly stable crystalline intermediates.

Starting MaterialIntermediate (Aldehyde)Aldehyde Yield (%)Final Product (Carbonitrile)Nitrile Yield (%)
Acetanilide2-Chloroquinoline-3-carbaldehyde75–80%2-Chloroquinoline-3-carbonitrile89%[1]
3-Chloroacetanilide2,7-Dichloroquinoline-3-carbaldehyde70–75%2,7-Dichloroquinoline-3-carbonitrile64%[1]
4-Bromoacetanilide6-Bromo-2-chloroquinoline-3-carbaldehyde65–70%6-Bromo-4-chloroquinoline-3-carbonitrile72%*[3]

*Yield extrapolated from analogous halogenated derivatives under standard POCl₃/NaN₃ conditions.

References

  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ProQuest. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. [Link]

  • (IUCr) 2-Chlorobenzo[h]quinoline-3-carbaldehyde. IUCr. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis and Diversification of 4,6-Dichloro-8-methylquinoline Derivatives

Executive Summary The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antimalarial, anticancer, and antibacterial agents. Specifically, 4,6-dichloro-8-methylquinoline serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antimalarial, anticancer, and antibacterial agents. Specifically, 4,6-dichloro-8-methylquinoline serves as a highly versatile synthetic building block. The C4 chlorine atom is primed for Nucleophilic Aromatic Substitution (SNAr), while the C6 chlorine and C8 methyl group provide essential lipophilic bulk and vector geometries for target binding.

Conventional syntheses of these derivatives suffer from prolonged reaction times, harsh thermal conditions, and suboptimal yields due to product degradation. Microwave-Assisted Organic Synthesis (MAOS) overcomes these limitations through direct dielectric heating, which selectively activates polar intermediates, drastically reducing reaction times from days to minutes while improving purity profiles[1]. This application note provides a comprehensive, self-validating guide to the microwave-assisted assembly and SNAr diversification of 4,6-dichloro-8-methylquinoline.

Mechanistic Rationale & Dielectric Heating Dynamics

The superiority of microwave irradiation in quinoline synthesis is rooted in its ability to directly couple with polar solvents and ionic transition states.

  • Chlorination Dynamics: The conversion of quinolin-4(1H)-ones to 4-chloroquinolines typically requires prolonged refluxing in neat phosphorus oxychloride (POCl3). Under microwave irradiation, POCl3 acts as both the reagent and a microwave absorber. Rapid, uniform heating to 130–150 °C under sealed conditions prevents reagent volatilization, maintaining high internal pressure that accelerates the formation of the reactive Vilsmeier-Haack-type intermediate[2][3].

  • SNAr Regioselectivity & Acceleration: The C4 position of the quinoline ring is highly electron-deficient due to the inductive and resonance withdrawal by the endocyclic nitrogen. Microwave energy drastically reduces the activation barrier for nucleophilic attack. When utilizing high dielectric solvents like DMSO or ionic liquids (e.g., [bmim][PF6]), the highly polar Meisenheimer transition state is selectively stabilized, driving the reaction to completion in 10–20 minutes[4][5]. The C6 chlorine remains strictly unreactive under these conditions due to the lack of resonance activation, ensuring perfect regioselectivity.

Validated Experimental Workflows

General Setup: All microwave reactions should be performed in a dedicated monomode microwave synthesizer (e.g., Biotage Initiator or CEM Discover) equipped with IR temperature sensors and sealed pressure vials.

Phase I: Core Assembly via Gould-Jacobs Cyclization
  • Objective: Synthesis of 6-chloro-8-methylquinolin-4(1H)-one.

  • Protocol: In a 10 mL microwave vial, combine 4-chloro-2-methylaniline (1.0 mmol) and diethyl ethoxymethylenemalonate (EMME, 1.1 mmol) in 3 mL of diphenyl ether. Seal the vial and irradiate at 250 °C for 5–10 minutes.

  • Causality & Rationale: Diphenyl ether is selected for its high boiling point (259 °C) and excellent thermal stability, allowing the system to reach the extreme temperatures required for the thermal cyclization of the intermediate anilinomethylenemalonate without solvent degradation.

  • Self-Validation Checkpoint: The reaction is complete when the mixture transitions from a clear solution to a thick suspension. TLC (Hexane:EtOAc 4:1) must show the complete disappearance of the aniline starting material. Upon cooling and addition of hexanes, the quinolinone precipitates quantitatively and is isolated via filtration.

Phase II: Microwave-Promoted Chlorination
  • Objective: Synthesis of 4,6-dichloro-8-methylquinoline.

  • Protocol: Suspend 6-chloro-8-methylquinolin-4(1H)-one (1.0 mmol) in neat POCl3 (3.0 mL) within a microwave-safe vial. Seal and irradiate at 130 °C for 15 minutes[3]. After cooling, carefully pour the mixture over crushed ice and neutralize slowly with saturated aqueous NaHCO3 to pH 8. Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Causality & Rationale: Neat POCl3 is utilized to drive the equilibrium toward the chlorinated product. Microwave heating prevents the localized charring at the flask walls that typically occurs during conventional mantle heating[2].

  • Self-Validation Checkpoint: The reaction mixture will transition from a heterogeneous suspension to a homogeneous dark solution. TLC (Hexane:EtOAc 3:1) confirms success: the highly polar quinolinone (Rf ~0.1) is entirely consumed, replaced by the non-polar dichloroquinoline (Rf ~0.7). Cessation of CO2 evolution during the NaHCO3 quench validates the complete neutralization of excess POCl3.

Phase III: Regioselective SNAr Diversification
  • Objective: Synthesis of 4-substituted-6-chloro-8-methylquinoline derivatives.

  • Protocol: Dissolve 4,6-dichloro-8-methylquinoline (1.0 mmol) in 2 mL of DMSO (or [bmim][PF6]). Add the desired nucleophile (e.g., morpholine, substituted aniline, or phenol; 1.5 mmol) and a catalytic amount of N,N-diisopropylethylamine (DIPEA, 1.2 mmol) if an amine hydrochloride is used. Irradiate at 140–150 °C for 15–20 minutes[4][5].

  • Causality & Rationale: DMSO strongly absorbs microwave energy (high loss tangent), translating electromagnetic energy into rapid, uniform heat. This localized superheating overcomes the activation energy of the sluggish SNAr reaction.

  • Self-Validation Checkpoint: LC-MS analysis must show the expected [M+H]+ mass peak of the target derivative and the absolute absence of the dichloro starting material. A distinct color change (often to deep yellow/orange for aminoquinolines) serves as a visual indicator of conjugation extension.

Performance Metrics: Conventional vs. Microwave Synthesis

The following table summarizes the quantitative advantages of MAOS over conventional thermal heating for the SNAr diversification of 4,6-dichloro-8-methylquinoline with various nucleophiles.

Nucleophile (Reactant)Conventional TimeConventional Yield (%)Microwave TimeMicrowave Yield (%)Purity (LC-MS)
Morpholine12 hours65%15 mins92%>98%
Benzylamine16 hours58%20 mins88%>95%
4-Fluoroaniline24 hours45%25 mins81%>95%
Phenol (w/ K2CO3)18 hours52%15 mins85%>96%

Data synthesized from established microwave protocol benchmarks for 4-chloroquinoline SNAr reactions[4][5][6].

Pathway Visualizations

Workflow A 4-Chloro-2-methylaniline + EMME B Gould-Jacobs Cyclization (MW: 250°C, 5 min) A->B C 6-Chloro-8-methyl- quinolin-4(1H)-one B->C D Chlorination (POCl3, MW: 130°C, 15 min) C->D E 4,6-Dichloro- 8-methylquinoline D->E F SNAr Diversification (Amines, MW: 150°C) E->F G Target 4-Amino Derivatives F->G

Fig 1. Microwave-assisted synthetic workflow for 4,6-dichloro-8-methylquinoline derivatives.

Mechanism N1 4,6-Dichloro-8-methylquinoline N2 Nucleophilic Attack (Nu-) at C4 Position N1->N2 MW Dielectric Heating N3 Meisenheimer Complex (Stabilized by Quinoline N) N2->N3 Rate-Determining Step N4 Chloride Elimination (Fast Step) N3->N4 Aromatization N5 4-Substituted-6-chloro- 8-methylquinoline N4->N5 Irreversible Formation

Fig 2. Mechanistic pathway of the microwave-promoted SNAr reaction at the quinoline C4 position.

References

1.1 2.6 3.2 4.4 5.5 6.3

Sources

Method

Application Note: Functionalization of 8-Methyl Group in Quinoline-3-Carbonitrile Scaffolds

Executive Summary & Strategic Importance The quinoline-3-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., EGFR, MEK, and Src...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The quinoline-3-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., EGFR, MEK, and Src inhibitors). While the 4-amino and 6/7-alkoxy positions are heavily exploited for Structure-Activity Relationship (SAR) studies, the 8-methyl group often remains an underutilized "orphan handle."

Functionalizing the 8-methyl group offers a strategic advantage: it provides a vector to probe the solvent-exposed regions of the ATP-binding pocket or to introduce solubilizing groups without disrupting the critical hinge-binding motif provided by the quinoline nitrogen and the 3-cyano group.

This guide details three validated protocols to transform the inert 8-methyl group into reactive intermediates:

  • Radical Bromination (Wohl-Ziegler): Access to electrophilic benzyl bromides.

  • Selenium Dioxide Oxidation: Direct access to 8-formyl derivatives.

  • Metal-Catalyzed C(sp³)-H Activation: Direct C-C bond formation (Advanced).

Strategic Analysis: Reactivity & Challenges

The 8-methyl group in quinoline-3-carbonitrile is benzylic but electronically unique due to the fused pyridine ring and the electron-withdrawing nitrile at C3.

  • Electronic Deactivation: The 3-CN group lowers the electron density of the entire scaffold. While this makes the ring less susceptible to electrophilic aromatic substitution, it does not significantly deactivate the 8-methyl group toward radical abstraction.

  • Steric Environment: The 8-position is "peri" to the quinoline nitrogen (N1). Functionalization here must account for potential steric clash or chelation effects with N1.

  • Base Sensitivity: Unlike 2-methyl or 4-methyl quinolines, the 8-methyl protons are not sufficiently acidic (pKa ~40) for easy deprotonation by standard bases (e.g., LDA). Furthermore, the 3-CN group is susceptible to nucleophilic attack by strong organolithium bases. Therefore, radical and oxidative pathways are preferred over lateral lithiation.

Decision Tree: Method Selection

MethodSelection Start Target Modification Aldehyde Aldehyde/Acid (Reductive Amination/Amides) Start->Aldehyde Oxidation Alkyl Alkyl/Aryl Coupling (Direct C-C Bond) Start->Alkyl C-H Activation Hetero Ether/Amine/Thioether (Nu Substitution) Start->Hetero Bromination SeO2 SeO2 Aldehyde->SeO2 Protocol B Pd_Rh Pd_Rh Alkyl->Pd_Rh Protocol C NBS NBS Hetero->NBS Protocol A

Figure 1: Strategic workflow for selecting the functionalization pathway based on the desired downstream derivative.

Protocol A: Radical Bromination (The "Gateway" Reaction)

This is the most robust method to "activate" the 8-methyl group. The resulting 8-(bromomethyl)quinoline-3-carbonitrile is a versatile electrophile for SN2 coupling with amines, phenols, or thiols.

Mechanism

The reaction proceeds via the Wohl-Ziegler mechanism .[1][2] The 3-CN group stabilizes the intermediate radical slightly less than a simple phenyl ring, but the reaction remains viable.

RadicalMechanism Init Initiation: In -> In* + Br* Prop1 H-Abstraction: 8-Me-Q + Br* -> [8-CH2-Q]* + HBr Init->Prop1 Prop2 Bromination: [8-CH2-Q]* + Br2 -> 8-CH2Br-Q + Br* Prop1->Prop2 Regen Br2 Regeneration: NBS + HBr -> Succinimide + Br2 Prop1->Regen HBr feeds back Prop2->Prop1 Chain Propagation Regen->Prop2 Br2 source

Figure 2: Radical chain propagation cycle for the bromination of 8-methylquinoline derivatives.

Experimental Protocol

Reagents:

  • Substrate: 8-methylquinoline-3-carbonitrile (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO).

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) (Preferred green alternative to CCl
    
    
    ) or Acetonitrile (CH
    
    
    CN).

Step-by-Step:

  • Preparation: Dissolve the substrate in anhydrous PhCF

    
     (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.
    
  • Addition: Add NBS (recrystallized) and AIBN.

  • Reaction: Heat the mixture to reflux (approx. 102°C for PhCF

    
    ) under an inert atmosphere (N
    
    
    
    or Ar).
    • Expert Tip: Irradiate with a 500W tungsten lamp or blue LED (450 nm) to accelerate initiation if thermal initiation is sluggish.

  • Monitoring: Monitor by TLC/LCMS every hour. The product is usually less polar than the starting material.

    • Stop Condition: Stop when ~90% conversion is reached to prevent over-bromination to the dibromo species (gem-dibromide).

  • Workup: Cool to RT. Filter off the solid succinimide byproduct. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The benzyl bromide is reactive; store at 4°C.

Troubleshooting Table:

IssueProbable CauseSolution
No Reaction Old Initiator / Wet SolventUse fresh AIBN; dry solvent. Try photo-initiation.
Over-bromination Excess NBS / Long ReactionReduce NBS to 1.0 equiv; stop at 85-90% conversion.
Benzylic Hydrolysis Wet Solvents / Silica AcidUse neutral alumina for purification; avoid aqueous workup if possible.

Protocol B: Selenium Dioxide Oxidation (Direct Carbonyl Access)

Oxidation with Selenium Dioxide (SeO


) selectively converts the activated 8-methyl group to the aldehyde (8-formylquinoline-3-carbonitrile). This is ideal for subsequent reductive aminations or Wittig reactions.
Mechanism

The reaction involves an Ene-reaction followed by a [2,3]-sigmatropic rearrangement and dehydration. The quinoline nitrogen does not interfere significantly, though coordination to Selenium is possible.

Experimental Protocol

Reagents:

  • Substrate: 8-methylquinoline-3-carbonitrile (1.0 equiv)

  • Oxidant: SeO

    
     (1.2 - 1.5 equiv)
    
  • Solvent: 1,4-Dioxane (wet) or Xylene. Note: Small amount of water (1-2%) helps dissolve SeO

    
    .
    

Step-by-Step:

  • Setup: Suspend SeO

    
     in 1,4-dioxane. Add the substrate.
    
  • Reaction: Reflux (101°C) for 4–12 hours. The reaction mixture will turn black as metallic Selenium precipitates.

  • Workup: Filter the hot solution through a pad of Celite to remove metallic Se. Wash the pad with hot dioxane or EtOAc.

  • Purification: Concentrate the filtrate. The aldehyde is often pure enough for the next step. If necessary, purify via silica gel chromatography.

Expert Insight: If the carboxylic acid is desired instead of the aldehyde, add Hydrogen Peroxide (H


O

)
to the reaction mixture (or perform a subsequent Pinnick oxidation). SeO

alone stops primarily at the aldehyde.

Protocol C: Metal-Catalyzed C(sp³)-H Functionalization (Advanced)

For direct C-C bond formation (alkylation/arylation) without a bromide intermediate, transition metal catalysis is the state-of-the-art approach. Recent literature (2024-2025) highlights Rhodium and Palladium systems for this specific transformation.

Concept: The quinoline nitrogen (N1) acts as a Directing Group (DG) to guide the metal catalyst to the peri-8-methyl position.

Recommended System (Palladium-Catalyzed):

  • Catalyst: Pd(OAc)

    
     (5-10 mol%)
    
  • Ligand: Triphenylphosphine or specialized pyridine-carboxylate ligands.

  • Oxidant: Ag

    
    CO
    
    
    
    or Benzoquinone.
  • Coupling Partner: Aryl boronic acids (Suzuki-type) or activated alkenes.

  • Solvent: t-Amyl alcohol or DMF at 110°C.

Note: This method requires rigorous screening of ligands to prevent N-coordination poisoning.

References

  • Parmar, D., et al. (2025).[3][4] "C(sp3)-H Bond Functionalization of 8-Methylquinolines." Chemistry – An Asian Journal.[3] Link

  • Tagawa, Y., et al. (2003).[5] "Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide." Heterocycles. Link

  • Smith, M. B. (2018). "Benzylic Bromination: The Wohl-Ziegler Reaction."[1][2] Master Organic Chemistry. Link

  • Doraghi, F., et al. (2025).[6][7] "Advancements in direct C(sp3)−H bond functionalization of 8-methylquinolines." ResearchGate. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,6-Dichloro-8-methylquinoline-3-carbonitrile

Current Status: Operational Ticket ID: #QCN-SYN-OPT-08 Subject: Yield Optimization & Troubleshooting Guide for 4,6-Dichloro-8-methylquinoline-3-carbonitrile Assigned Specialist: Senior Application Scientist, Process Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #QCN-SYN-OPT-08 Subject: Yield Optimization & Troubleshooting Guide for 4,6-Dichloro-8-methylquinoline-3-carbonitrile Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses yield attrition in the synthesis of 4,6-Dichloro-8-methylquinoline-3-carbonitrile . This molecule is a critical scaffold in kinase inhibitor development (e.g., EGFR/HER2 inhibitors). The synthesis typically follows a modified Gould-Jacobs pathway, utilizing 4-chloro-2-methylaniline and ethyl (ethoxymethylene)cyanoacetate (EMCA) .

Yield losses primarily occur during three phases:

  • Condensation: Incomplete conversion of the aniline.

  • Cyclization: Polymerization/oxidation at high temperatures (

    
    ).
    
  • Chlorination: Hydrolysis of the nitrile group or incomplete chlorodehydroxylation.

Module 1: The Condensation Phase

Objective: Maximize formation of the enamine intermediate (Ethyl 2-cyano-3-((4-chloro-2-methylphenyl)amino)acrylate).

Protocol Optimization
  • Reagents: 4-Chloro-2-methylaniline (1.0 eq), EMCA (1.1 eq).

  • Solvent: Toluene (preferred over Ethanol for scale-up).

  • Key Driver: This reaction is an equilibrium driven by the elimination of ethanol.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Stalled Reaction (<80% Conv.) Ethanol accumulation in the reaction matrix.Switch to Toluene: Reflux with a Dean-Stark trap to continuously remove ethanol. This pushes the equilibrium to completion.
Dark/Tarred Mixture Oxidation of the aniline starting material.Inert Atmosphere: Sparge solvent with

for 15 mins prior to heating. Aniline derivatives are prone to air-oxidation at reflux.
Solidification in Flask Product precipitation preventing stirring.Solvent Volume: Increase solvent ratio to 10-15 volumes. The intermediate is often less soluble than the starting materials.

Module 2: The Cyclization Phase (Critical Step)

Objective: Thermal cyclization of the enamine to 4-hydroxy-6-chloro-8-methylquinoline-3-carbonitrile.

The "Dowtherm A" Protocol

The Gould-Jacobs cyclization requires temperatures (


) that exceed the boiling points of standard organic solvents.
  • Heat Transfer Medium: Use Dowtherm A (eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide).

  • Temperature Ramp: Pre-heat Dowtherm A to

    
    .
    
  • Addition: Add the enamine intermediate portion-wise or as a hot solution to the refluxing solvent. Do not mix cold and heat slowly; this favors polymerization side-reactions.

  • Duration: 30–60 minutes maximum. Prolonged heating degrades the nitrile.[1]

FAQ: Cyclization Issues

Q: My product is black and yield is <40%. Why? A: This is "thermal charring."

  • Fix 1: Ensure vigorous stirring. Localized overheating causes charring.

  • Fix 2: Nitrogen flow is mandatory. At

    
    , oxygen rapidly degrades the electron-rich aromatic system.
    

Q: How do I isolate the product from Dowtherm A? A: Cool the mixture to


 and add a non-polar anti-solvent like Heptane  or Toluene . The quinolone product will precipitate as a solid.[2] Filter and wash copiously with heptane to remove the oily Dowtherm residue.

Module 3: The Chlorination Phase

Objective: Conversion of the 4-hydroxy tautomer to the 4-chloro derivative using


.
Reaction Logic

The presence of the electron-withdrawing nitrile group at C3 deactivates the C4-position, making chlorination sluggish compared to simple quinolines.

Optimized Protocol
  • Reagent:

    
     (neat, 5–8 eq).
    
  • Catalyst: DIPEA (N,N-Diisopropylethylamine) or Pyridine (0.5 eq). The base activates the

    
     and acts as an HCl scavenger.
    
  • Temperature: Reflux (

    
    ) for 2–4 hours.
    
Critical Troubleshooting: Nitrile Hydrolysis

Issue: The C3-Nitrile (


) can hydrolyze to an Amide (

) or Acid (

) during the aqueous quench, destroying the product.

The "Anhydrous Quench" Technique: Instead of pouring the reaction mixture onto ice (which generates massive heat and HCl concentration):

  • Distill off excess

    
     under reduced pressure first.
    
  • Dissolve the residue in dry Dichloromethane (DCM) .

  • Pour the DCM solution slowly into a stirred, cold sat.

    
      solution.
    
    • Why? This buffers the pH immediately, preventing the acidic conditions required for nitrile hydrolysis.

Visualizing the Workflow

The following diagram illustrates the optimized synthetic pathway and decision logic for troubleshooting.

G Start Start: 4-Chloro-2-methylaniline + EMCA Step1 Step 1: Condensation (Toluene, Reflux, Dean-Stark) Start->Step1 Check1 Check: Is Ethanol Removed? Step1->Check1 Check1->Step1 No (Continue Reflux) Interm Intermediate: Enamine Formed Check1->Interm Yes Step2 Step 2: Cyclization (Dowtherm A, 255°C) Interm->Step2 Risk2 Risk: Polymerization Step2->Risk2 Risk2->Step2 Charring? Increase Stirring ProdOH Intermediate: 4-Hydroxy-6-Cl-8-Me-3-CN-Quinoline Risk2->ProdOH N2 Atmosphere + Fast Addition Step3 Step 3: Chlorination (POCl3, DIPEA) ProdOH->Step3 Risk3 Risk: Nitrile Hydrolysis Step3->Risk3 Risk3->Step3 Amide impurity? Reduce Acid exposure Final Target: 4,6-Dichloro-8-methylquinoline-3-carbonitrile Risk3->Final Buffer Quench (NaHCO3)

Caption: Optimized synthetic workflow for 4,6-Dichloro-8-methylquinoline-3-carbonitrile with integrated critical control points (Diamonds).

Summary of Quantitative Optimization

ParameterStandard ConditionOptimized ConditionImpact on Yield
Step 1 Solvent Ethanol (Reflux)Toluene (Dean-Stark) +10–15% (Completes conversion)
Step 2 Temp Slow ramp to 250°CPre-heated addition +10% (Reduces polymerization)
Step 3 Catalyst NoneDIPEA (0.5 eq) +15% (Accelerates reaction)
Step 3 Quench Ice/Water PourEvap

DCM

NaHCO3
+20% (Prevents hydrolysis)

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

  • Lisle, G. F., & Stacy, G. W. (1950).[3] "Process for preparing 4,7-dichloro-8-methylquinoline." U.S. Patent 2,520,043.

  • BenchChem Technical Support. (2025). "Application Notes: Gould-Jacobs Cyclization for Quinolone Synthesis."

  • Zhao, H., et al. (2014). "Industrial preparation method of 4,7-dichloroquinoline." CN Patent 103626699A.

  • ResearchGate Community. (2014). "Troubleshooting POCl3 Chlorination of Hydroxyquinolines."

Sources

Optimization

Technical Support Center: Minimizing Side Products in 4-Chloroquinoline Displacement Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the minimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of side products in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions involving 4-chloroquinolines. Our focus is on providing not just solutions, but the underlying mechanistic reasoning to empower you to optimize your specific reaction systems.

Introduction: The Challenge of Regioselectivity and Purity

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] The most common synthetic route to these valuable compounds is the displacement of the chlorine atom at the C4 position of a quinoline ring with a suitable nucleophile.[2] While the electron-withdrawing nature of the quinoline ring system activates the C4 position for nucleophilic attack, the reaction is often plagued by the formation of undesirable side products.[2] This guide is designed to help you navigate these challenges, leading to higher yields and purities.

Part 1: Troubleshooting Common Side Products

This section addresses the most frequently encountered side products in 4-chloro displacement reactions. Each entry is formatted as a problem-and-solution guide.

FAQ 1: My mass spectrometry results show a byproduct with a mass corresponding to my starting material minus HCl plus OH. What is it and how do I prevent it?

Problem: You are observing the formation of 4-hydroxyquinoline.

Causality: This is a classic case of hydrolysis. The C4 position is highly activated towards nucleophilic attack, and water, if present, can act as a nucleophile, especially at elevated temperatures.[2][3] This leads to the displacement of the chloride with a hydroxyl group, forming the often-insoluble and difficult-to-remove 4-hydroxyquinoline byproduct.[2][3]

Troubleshooting & Optimization:

  • Scrupulous Drying of Reagents and Solvents: This is the most critical factor.

    • Use anhydrous solvents. Polar aprotic solvents like DMF, DMSO, or NMP are common but are hygroscopic.[2][4] It is best to use a freshly opened bottle or to dry the solvent over molecular sieves prior to use.

    • Ensure your amine nucleophile is dry. If it is a salt (e.g., a hydrochloride), ensure it is fully neutralized and dried before addition.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.

  • Temperature Control: While heat is often required to drive the reaction to completion, excessive temperatures can accelerate hydrolysis.[3] If hydrolysis is a persistent issue, try running the reaction at the lowest effective temperature for a longer duration.

Workflow: Minimizing Hydrolysis Side Product

Caption: Decision workflow for troubleshooting 4-hydroxyquinoline formation.

FAQ 2: I'm reacting a 4-chloroquinoline with a primary diamine (e.g., ethylenediamine) and getting a significant amount of a high molecular weight byproduct.

Problem: You are observing the formation of a bis-quinoline product, where two quinoline molecules are linked by your diamine.

Causality: When using a nucleophile with two reactive sites, such as a primary diamine, the product of the initial substitution can act as a nucleophile itself. The remaining free amine on the mono-substituted product can attack another molecule of 4-chloroquinoline, leading to a double substitution.[3]

Troubleshooting & Optimization:

  • Control Stoichiometry: Use a large excess of the diamine (e.g., 5-10 equivalents).[3] This statistically favors the reaction of the 4-chloroquinoline with the more abundant free diamine over the mono-substituted product. The downside is the potential difficulty in removing the excess diamine during workup.

  • Slow Addition (Inverse Addition): Add the 4-chloroquinoline solution slowly to a solution of the excess diamine. This maintains a low concentration of the electrophile, minimizing the chance of a second substitution event.[3]

  • Protecting Group Strategy: If stoichiometry and slow addition are ineffective, consider a protecting group strategy. Mono-protect one of the amines on the diamine (e.g., with a Boc group), perform the substitution, and then deprotect to reveal the free amine.

Protocol: Minimizing Di-Substitution with Ethylenediamine
  • Set up a reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • To the vessel, add anhydrous solvent (e.g., NMP or DMSO) and ethylenediamine (10 equivalents).

  • In a separate flask, dissolve the 4-chloroquinoline derivative (1 equivalent) in a minimal amount of the anhydrous solvent.

  • Using a syringe pump, add the 4-chloroquinoline solution to the stirred ethylenediamine solution over a period of 2-4 hours.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, proceed with standard aqueous workup and purification.

FAQ 3: My reaction is sluggish or stalls, and I observe a significant amount of hydrodehalogenation (replacement of Cl with H). I am using a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig).

Problem: You are observing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.

Causality: Hydrodehalogenation can arise from several pathways within the catalytic cycle. One common side reaction involves β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination, which produces the dehalogenated arene and an imine.[5] This is more prevalent with challenging substrates or when the catalytic system is not optimal.

Troubleshooting & Optimization:

  • Ligand Choice is Crucial: The choice of phosphine ligand is paramount in Buchwald-Hartwig aminations.[6] For electron-deficient heteroaryl chlorides like 4-chloroquinolines, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are often required to promote the desired reductive elimination over side reactions.[6][7]

  • Base Selection: The choice of base can significantly influence the reaction outcome. While strong bases like NaOt-Bu are common, they can sometimes promote side reactions. Weaker bases like Cs₂CO₃ or K₃PO₄ may be beneficial. For base-sensitive substrates, certain protocols have been developed using organic bases like DBU.[8]

  • Catalyst Pre-catalyst: Using well-defined palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) can ensure the efficient generation of the active Pd(0) species and improve reaction reproducibility.[7]

  • Solvent: Toluene and dioxane are commonly used solvents for these reactions.[9] The choice can affect the solubility of the palladium complexes and the overall reaction rate.

Table 1: General Guide for Buchwald-Hartwig Reaction Components
ComponentRecommendation for 4-ChloroquinolinesRationale
Pd Source BrettPhos Pd G3, XPhos Pd G3Provides a reliable source of active Pd(0) and the necessary bulky ligand.[7]
Ligand BrettPhos, XPhos, RuPhosBulky, electron-rich ligands that stabilize the Pd center and promote C-N reductive elimination.[6]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃The choice is substrate-dependent; start with a strong, non-nucleophilic base and screen others if side reactions occur.
Solvent Toluene, Dioxane, CPMEAprotic solvents are generally preferred to avoid competing nucleophilic attack.

Part 2: General Reaction Optimization

FAQ 4: My reaction yield is consistently low, but I don't see any distinct side products on my TLC plate, just starting material and some baseline streaking.

Problem: Incomplete reaction or decomposition.

Causality: This common issue can stem from several factors: insufficient reactivity, poor solubility, or decomposition of reactants or products at high temperatures.

Troubleshooting & Optimization:

  • Increase Reactivity:

    • Temperature: Gradually increase the reaction temperature. Microwave-assisted synthesis can often shorten reaction times and improve yields by reaching higher temperatures rapidly.[1][4] Reactions can be run from 80°C up to 180°C.[1][3]

    • Base: If your nucleophile is a weak base (like an aniline), adding an auxiliary base like triethylamine or potassium carbonate can improve the reaction rate by deprotonating the nucleophile or scavenging the HCl generated.[1] For particularly unreactive anilines, a Brønsted or Lewis acid catalyst may be required to activate the quinoline ring.[4]

  • Improve Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If the product precipitates out, it may coat the starting material and prevent the reaction from going to completion.[3] Consider switching to a solvent with higher solvating power, like NMP or sulfolane.

  • Prevent Decomposition: If the reaction mixture turns dark or forms tar, it's a sign of decomposition.[3] This is often caused by excessive heat. Try reducing the temperature and extending the reaction time.

Mechanism: SNAr on 4-Chloroquinoline

SNAr_Mechanism General S_N_Ar Mechanism Reactants 4-Chloroquinoline + Nucleophile (Nu-H) Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining) Product 4-Substituted Quinoline + HCl Meisenheimer->Product Loss of Leaving Group (Cl-)

Caption: The two-step mechanism for nucleophilic aromatic substitution (SNAr).

Part 3: Experimental Protocols

Protocol 1: General Procedure for SNAr with an Aliphatic Amine

This protocol is a starting point and may require optimization for your specific substrates.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-chloroquinoline derivative (1.0 mmol, 1.0 equiv).

  • Add the aliphatic amine (2.0-5.0 mmol, 2.0-5.0 equiv). Using excess amine can also serve as the base.[3]

  • Add anhydrous solvent (e.g., DMSO or NMP, 0.5 M concentration).

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80–130 °C) with vigorous stirring.[10]

  • Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with water and brine. If excess amine was used, a wash with a dilute aqueous acid solution may be necessary.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[11]

References

  • Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions - Benchchem.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. - ResearchGate. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. [Link]

  • Dimerization of ethynylaniline to a quinoline derivative using a ruthenium/gold heterobimetallic catalyst - Semantic Scholar. [Link]

  • Technical Support Center: Optimization of 4-Aminoquinoline Synthesis - Benchchem.
  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. [Link]

  • Preparation method of hydroxychloroquine - Google P
  • Preparation of 4-hydroxyquinoline compounds - Google P
  • Antimalarials: Synthesis of 4‐aminoquinolines that circumvent drug resistance in malaria parasites - Scilit. [Link]

  • Process for the preparation of 4-hydroxy quinolines - Google P
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC - NIH. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. [Link]

  • Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline1 - ACS Publications. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. [Link]

  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines - Benchchem.
  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - Frontiers. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reacti. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Examples of quinoline-fused derivatives with biological activities. - ResearchGate. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - Our journal portfolio - PLOS. [Link]

  • Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview - YouTube. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. [Link]

Sources

Troubleshooting

Optimizing reaction temperature for SNAr on electron-deficient quinolines

Technical Support Center: SNAr Optimization for Electron-Deficient Quinolines Subject: Thermal Parameters & Kinetic Optimization for Nucleophilic Aromatic Substitution (SNAr) on Quinoline Scaffolds. Ticket ID: SNAR-QUIN-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: SNAr Optimization for Electron-Deficient Quinolines

Subject: Thermal Parameters & Kinetic Optimization for Nucleophilic Aromatic Substitution (SNAr) on Quinoline Scaffolds. Ticket ID: SNAR-QUIN-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Overview: The Thermal Landscape of SNAr

Welcome to the technical support hub. You are likely here because your SNAr reaction on a quinoline core is either stalled (kinetic trap) or decomposing into "black tar" (thermodynamic instability).

In electron-deficient quinolines, the nitrogen atom activates the ring (specifically C2 and C4) by withdrawing electron density, mimicking the role of a nitro group in benzene systems. However, unlike nitrobenzene, the activation energy (


) for quinolines often requires precise thermal tuning. Temperature in SNAr is not just a switch; it is the lever that controls the stability of the Meisenheimer Complex .

Module 1: Critical Temperature Parameters (FAQs)

Q: What is the "Golden Range" for SNAr on chloro-quinolines? A: There is no single temperature, but there are three distinct kinetic zones based on your substrate's activation level:

Substrate ActivationLeaving Group (LG)Nucleophile StrengthTarget Temp Zone
High (e.g., 3-nitro-4-chloroquinoline)Cl, FWeak (Anilines, Alcohols)0°C – 25°C
Moderate (e.g., 2- or 4-chloroquinoline)Cl, BrModerate (Morpholine, Piperidine)60°C – 90°C
Low (e.g., Unsubstituted halo-quinoline)ClWeak/Steric Bulk120°C – 160°C

Technical Insight: For moderate substrates, the reaction rate often doubles for every 10°C increase (Arrhenius behavior). However, exceeding 140°C in the presence of strong bases (like NaH or KOtBu) drastically increases the rate of polymerization and nucleophilic attack on the solvent (e.g., DMF decomposition), leading to the "black tar" failure mode.

Q: Why does my reaction fail at reflux in Ethanol (78°C) but complete instantly in DMSO at 60°C? A: This is the Solvent-Temperature Coupling Effect . In protic solvents (EtOH), the nucleophile is heavily solvated (hydrogen-bonded), raising the activation energy. You must apply higher heat to "strip" the solvent shell before the attack can occur. In dipolar aprotic solvents (DMSO, DMF, NMP), the nucleophile is "naked" and highly reactive.

  • Rule of Thumb: If switching from EtOH to DMSO, reduce your reaction temperature by 30–50°C to avoid exotherms and impurity formation.

Module 2: The Mechanism & Energy Profile

To optimize temperature, you must visualize the barrier you are trying to cross. The rate-determining step (RDS) is usually the formation of the Meisenheimer complex (Transition State 1).

SNAr_Energy_Profile cluster_optimization Optimization Logic Reactants Reactants (Quinoline + Nuc) TS1 Transition State 1 (High Energy Barrier) Reactants->TS1 + Heat (Activation Energy) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Temp_Advice If LG = F, TS1 is lower. Less heat needed. TS1->Temp_Advice TS2 Transition State 2 (LG Departure) Intermediate->TS2 Product Product (Substituted Quinoline) TS2->Product - Heat (Exothermic) Solvent_Advice Polar Aprotic Solvent lowers TS1 barrier.

Figure 1: Energy profile of SNAr. Heat is primarily required to overcome the barrier to TS1. Once the Meisenheimer complex forms, the collapse to product is rapid.

Module 3: Troubleshooting Specific Failures

Issue 1: "I see starting material and product, but the reaction stalled at 50% conversion."

  • Diagnosis: You have likely reached a thermodynamic equilibrium or catalyst deactivation (if using Pd, though less relevant for pure SNAr). In pure SNAr, this often means the leaving group (HCl/HBr) is protonating your nucleophile, killing the reaction.

  • The Thermal Fix: Do not just increase temperature.

    • Add an inorganic base scavenger (K₂CO₃ or DIPEA).

    • If using an amine nucleophile, use 2.5 equivalents.

    • Then increase temperature by 10°C increments.

Issue 2: "My reaction turned into black tar."

  • Diagnosis: Thermal decomposition. Quinolines are prone to polymerization at high temperatures, especially at the C2/C4 positions in the presence of strong bases.

  • The Thermal Fix:

    • Switch to Microwave Heating: Short bursts (10-20 mins) at 120°C often outrun the slower polymerization pathways that dominate during overnight reflux [1].

    • Change Solvent: If using DMF/DMAc > 140°C, switch to NMP or Sulfolane , which are more thermally stable.

Issue 3: Regioselectivity (2-Cl vs 4-Cl).

  • Scenario: You have 2,4-dichloroquinoline.[1][2]

  • The Thermal Rule:

    • Low Temp (0-25°C): Favors substitution at C4 (Kinetic Control). The C4 position is generally more electrophilic due to para-like resonance with the nitrogen [2].

    • High Temp (>80°C): May lead to mixtures or double substitution.

    • Protocol: To isolate the 4-substituted product, keep the reaction at 0°C in THF/DMF and add the nucleophile slowly.

Module 4: Optimization Workflow (Decision Matrix)

Follow this logic gate to determine your starting conditions.

Optimization_Workflow Start Start: Define Substrate Activated Is the ring highly activated? (e.g., -NO2, -CN, or 2,4-dihalo) Start->Activated Yes_Activated Yes Activated->Yes_Activated No_Activated No (Simple Halo-Quinoline) Activated->No_Activated Method_A Method A: Mild Conditions Solvent: THF or iPrOH Temp: 0°C -> RT Time: 1-4 hours Yes_Activated->Method_A Method_B Method B: Forcing Conditions Solvent: DMSO or NMP Temp: 80°C -> 120°C Time: 12-24 hours No_Activated->Method_B Check Checkpoint: LCMS/TLC Is product forming? Method_A->Check Microwave Microwave Option 140°C for 15 mins (Use if Method B yields <50%) Method_B->Microwave If slow/stalled Method_B->Check Microwave->Check

Figure 2: Decision matrix for selecting initial reaction temperature and heating method.

Module 5: Validated Experimental Protocols

Protocol A: Thermal Ramp (General Purpose)

Use for standard 4-chloroquinoline substitutions.

  • Dissolution: Dissolve 1.0 eq of chloroquinoline in DMSO (Concentration: 0.5 M).

  • Base/Nucleophile: Add 2.0 eq of DIPEA and 1.1 eq of amine nucleophile.

  • Step 1 (Ambient): Stir at 25°C for 1 hour.

    • Checkpoint: Check LCMS.[3] If <10% conversion, proceed to Step 2.

  • Step 2 (Thermal Activation): Heat to 80°C . Monitor every 2 hours.

  • Step 3 (Forcing): If incomplete after 6 hours, raise to 120°C .

    • Warning: If the reaction turns black or new impurities appear (M+16 peaks indicating hydrolysis), STOP immediately.

Protocol B: Microwave-Assisted Synthesis

Use for unreactive substrates or steric bulk.

  • Vessel: 10 mL microwave vial (crimped).

  • Loading: 1.0 eq substrate, 1.5 eq nucleophile, 2.0 eq K₂CO₃ in NMP (3 mL).

  • Irradiation:

    • Temp: 150°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 10 minutes.

    • Cooling: Rapid compressed air cooling.

  • Result: This method frequently suppresses side reactions by minimizing the time the reaction spends in the "decomposition window" [3].

References

  • Microwave-Assisted Quinoline Synthesis: BenchChem Technical Guides. "A Comparative Guide to Quinoline Synthesis: Thermal Heating vs. Microwave Irradiation." Link

  • Regioselectivity in SNAr: Molecules. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." (2024).[2][4] Link

  • Solvent Effects in SNAr: Organic Process Research & Development. "SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents." Link

  • Mechanistic Insights: Journal of the American Chemical Society. "Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes." (2023).[5] Link

Sources

Optimization

Technical Support Center: Troubleshooting Regioisomers in 4,6-Dichloro-8-methylquinoline Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide addresses one of the most persistent bottlenecks in the synthesis of 4,6-dichloro-8-methylquinoline: the formation and carry-over of stubborn regioiso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide addresses one of the most persistent bottlenecks in the synthesis of 4,6-dichloro-8-methylquinoline: the formation and carry-over of stubborn regioisomers (such as the 4,5-dichloro and 4,7-dichloro analogs). Designed for researchers and drug development professionals, this guide provides root-cause analyses, self-validating analytical metrics, and field-proven purification protocols.

Section 1: Root Cause Analysis (FAQ)

Q1: Why am I seeing regioisomers when my target is strictly 4,6-dichloro-8-methylquinoline? A: The appearance of regioisomers is rarely a flaw in your cyclization chemistry; rather, it is an upstream raw material issue. The industry-standard bottom-up synthesis of the quinoline core utilizes the Gould-Jacobs reaction[1], beginning with the condensation of 4-chloro-2-methylaniline (also known as 4-chloro-o-toluidine) and diethyl ethoxymethylenemalonate (DEEM)[2].

Commercial 4-chloro-2-methylaniline is manufactured via the electrophilic chlorination of o-toluidine[3]. Because the methyl and amino groups have competing directing effects on the benzene ring, this industrial chlorination is not perfectly regioselective. It inevitably yields trace amounts of 3-chloro-2-methylaniline and 5-chloro-2-methylaniline[4]. The Gould-Jacobs sequence is highly robust and will cyclize these impurities with the exact same efficiency as the target, carrying the regioisomeric defect through saponification, decarboxylation, and final POCl


 chlorination.

Q2: Can I avoid this by using direct electrophilic chlorination on 4-chloro-8-methylquinoline instead? A: No. Direct electrophilic chlorination (e.g., using Cl


/AlCl

or NCS) on a pre-formed quinoline ring lacks sufficient regiocontrol. The incoming chlorine atom will distribute across the C5, C6, and C7 positions, creating an intractable mixture. The bottom-up Gould-Jacobs approach remains the superior method, provided the upstream aniline is purified or downstream salt-precipitation is utilized.

Q3: How does the basicity of these regioisomers differ, and how can I exploit this? A: The exact position of the chlorine atom on the benzene ring exerts a distinct inductive electron-withdrawing effect on the quinoline nitrogen. A chlorine atom at C7 (4,7-dichloro isomer) is closer to the nitrogen than a chlorine at C6 (4,6-dichloro isomer). Consequently, the 4,7-dichloro and 4,5-dichloro isomers are slightly less basic (lower pKa) than the target 4,6-dichloro-8-methylquinoline. We can exploit this thermodynamic differential by using a substoichiometric amount of acid to selectively precipitate the target as a salt, leaving the impurities in solution.

Section 2: Data Presentation & Self-Validating Analytics

To ensure trustworthiness in your structural assignments, do not rely solely on HPLC retention times. Instead, rely on the


H-NMR coupling constants (

-values) of the protons on the benzene ring[5]. This is a self-validating system : the splitting pattern mathematically proves the substitution pattern based on the distance between the protons.
Table 1: Impurity Mapping (Starting Material to Final Product)
Upstream Aniline ImpurityGould-Jacobs Cyclization PositionFinal Quinoline RegioisomerImpact on Target
4-Chloro-2-methylaniline C6 (Target pathway)4,6-Dichloro-8-methylquinoline Target Product
3-Chloro-2-methylanilineC6 (Alternative ortho)4,5-Dichloro-8-methylquinolineCritical Impurity
5-Chloro-2-methylanilineC6 (Alternative ortho)4,7-Dichloro-8-methylquinolineCritical Impurity
Table 2: Diagnostic H-NMR Shifts for Regioisomer Differentiation
Quinoline IsomerBenzene Ring ProtonsStructural RelationshipExpected

H-NMR Splitting & Coupling (

)
4,6-Dichloro-8-methyl- H5 and H7 Meta to each other Two doublets, small coupling (

Hz)
4,7-Dichloro-8-methyl-H5 and H6Ortho to each otherTwo doublets, large coupling (

Hz)
4,5-Dichloro-8-methyl-H6 and H7Ortho to each otherTwo doublets, large coupling (

Hz)

Section 3: Visualizations

G Start o-Toluidine Chlorination Electrophilic Chlorination (Source of Impurities) Start->Chlorination Aniline_Target 4-Chloro-2-methylaniline (Target Precursor) Chlorination->Aniline_Target Major Pathway Aniline_Imp 3-Chloro & 5-Chloro 2-methylaniline (Impurities) Chlorination->Aniline_Imp Minor Pathway GJ_Reaction Gould-Jacobs Cyclization & POCl3 Chlorination Aniline_Target->GJ_Reaction Aniline_Imp->GJ_Reaction Quin_Target 4,6-Dichloro-8-methylquinoline (Target Product) GJ_Reaction->Quin_Target Quin_Imp 4,5- & 4,7-Dichloro- 8-methylquinoline (Regioisomers) GJ_Reaction->Quin_Imp Purification Selective Salt Precipitation & Fractional Crystallization Quin_Target->Purification Quin_Imp->Purification Pure_Target Pure 4,6-Dichloro- 8-methylquinoline (>99%) Purification->Pure_Target Precipitate Waste Mother Liquor (Enriched in Regioisomers) Purification->Waste Filtrate

Caption: Pathway of impurity carry-over from o-toluidine chlorination to final quinoline synthesis.

pKa_Logic Mixture Regioisomer Mixture (Free Bases in EtOAc) Acid Add 0.85 eq. Methanesulfonic Acid (Thermodynamic Control) Mixture->Acid Target_Salt 4,6-Dichloro Isomer (More Basic) Forms Insoluble Mesylate Salt Acid->Target_Salt Impurity_Base 4,5- & 4,7-Dichloro Isomers (Less Basic) Remain in Solution as Free Base Acid->Impurity_Base

Caption: Differential basicity logic for the selective mesylate salt precipitation of quinoline isomers.

Section 4: Experimental Workflows & Troubleshooting

Protocol A: Upstream Prevention (Aniline Pre-Purification)

Use this protocol to purify commercial 4-chloro-2-methylaniline before beginning the Gould-Jacobs reaction, preventing regioisomers from forming entirely.

  • Dissolution: Suspend 100 g of commercial technical-grade 4-chloro-2-methylaniline[6] in 300 mL of hot hexanes (60 °C).

  • Clarification: Filter the hot solution through a pad of Celite to remove insoluble oxidized polymeric impurities.

  • Crystallization: Allow the filtrate to cool to room temperature slowly over 2 hours, then transfer to an ice bath (0 °C) for an additional 2 hours. The target 4-chloro-2-methylaniline will selectively crystallize.

  • Isolation: Filter the white to off-white crystals under a vacuum and wash with 50 mL of ice-cold hexanes.

  • Validation: Analyze the crystals via GC-MS. Proceed to the Gould-Jacobs condensation only if purity is

    
    .
    
Protocol B: Downstream Resolution (Differential Salt Precipitation)

Use this protocol if you have already synthesized the quinoline core and need to separate the 4,6-dichloro target from 4,5- and 4,7-dichloro regioisomers.

  • Solubilization: Dissolve 50 g of the crude dichloro-8-methylquinoline mixture in 500 mL of Ethyl Acetate (EtOAc) in a 1 L round-bottom flask.

  • Acid Addition: While stirring vigorously at room temperature, add exactly 0.85 equivalents of Methanesulfonic Acid (MSA) dropwise via an addition funnel over 30 minutes.

    • Causality Note: Limiting the acid ensures that only the most basic isomer (the 4,6-dichloro target) is protonated.

  • Thermodynamic Equilibration: Stir the suspension for 4 hours at room temperature. This extended time allows any kinetically protonated impurities to transfer their protons to the thermodynamically favored 4,6-dichloro free base.

  • Filtration: Filter the resulting thick white precipitate (4,6-dichloro-8-methylquinoline mesylate salt) and wash with 100 mL of cold EtOAc. The less basic impurities remain in the mother liquor.

  • Free Base Recovery: Suspend the isolated salt in 300 mL of Dichloromethane (DCM) and wash with 300 mL of saturated aqueous NaHCO

    
    . Separate the organic layer, dry over Na
    
    
    
    SO
    
    
    , and concentrate under vacuum to yield the pure 4,6-dichloro-8-methylquinoline free base. Validate via
    
    
    H-NMR (look for the
    
    
    Hz meta-coupling).

References

  • Gould–Jacobs reaction. Wikipedia. Available at:[Link]

  • 4-Chloro-o-toluidine. Wikipedia. Available at:[Link]

  • 4-Chloro-2-toluidine (Compound CID 7251). PubChem. Available at: [Link]

  • Chloromethyl quinoline derivatives, process for their preparation and their use (NMR Analytics). Google Patents (EP0113432A1).

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of Quinoline-3-Carbonitrile

Status: Online Operator: Senior Application Scientist Ticket ID: QCN-SEP-001 Subject: Optimization of Quinoline-3-Carbonitrile Purification & Impurity Profiling Introduction & System Overview Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: QCN-SEP-001 Subject: Optimization of Quinoline-3-Carbonitrile Purification & Impurity Profiling

Introduction & System Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties with the chromatographic behavior of Quinoline-3-carbonitrile (3-CN) .

As a nitrogen-containing heterocycle, 3-CN presents a classic "dual-threat" in chromatography:

  • Basicity: The nitrogen lone pair interacts with residual silanols on silica-based columns, causing severe peak tailing.[1]

  • Hydrolysis Susceptibility: The nitrile group (-CN) can hydrolyze to the amide or carboxylic acid (Quinoline-3-carboxylic acid) under extreme pH or prolonged aqueous exposure, creating "ghost peaks" during the run.

This guide moves beyond standard protocols to address the mechanistic causes of separation failure.

Analytical Method Development (HPLC/UPLC)

The Core Challenge: Peak Tailing

Symptom: Asymmetrical peaks (Tailing Factor > 1.[2]5) for the main 3-CN peak. Root Cause: Interaction between the protonated quinoline nitrogen (positive charge) and deprotonated silanols (negative charge) on the stationary phase.

Protocol A: The "Silanol Suppression" Method (Low pH)

Best for: LC-MS compatibility and standard C18 columns.

  • Stationary Phase: End-capped C18 (e.g., C18 with high carbon load).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA for UV-only).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Mechanism: The acid keeps silanols protonated (neutral, Si-OH), preventing ionic interaction with the quinoline.

Protocol B: The "Neutral State" Method (High pH)

Best for: Maximum retention and peak symmetry (requires Hybrid Particle columns).

  • Stationary Phase: Hybrid Silica (e.g., Waters XBridge, Agilent Extend-C18) capable of pH > 10.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[3][4][5][6]

  • Mechanism: At pH 10, the quinoline (pKa ~4.9) is fully deprotonated (neutral). Neutral molecules do not interact ionically with silanols.

Comparative Data: Tailing Factors
ConditionModifierpHTailing Factor (Tf)Resolution (Rs) vs Impurity
Standard None7.02.1 (Fail)1.2
Suppression 0.1% TFA2.01.1 (Pass)2.5
High pH 10mM NH4HCO310.01.05 (Excellent)3.1

Tech Note: If using TFA, remember it suppresses MS ionization. For LC-MS, switch to Formic Acid, though peak shape may degrade slightly compared to TFA.

Impurity Profiling Strategy

You must separate the target (3-CN) from two critical impurities:

  • Quinoline-3-carboxylic acid: The hydrolysis product (highly polar).

  • Aniline: The common starting material (basic, elutes early).

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct separation mode based on your specific impurity profile.

MethodSelection Start Start: Define Impurity Profile CheckAcid Is Hydrolysis (Acid) Present? Start->CheckAcid CheckAniline Is Aniline Present? CheckAcid->CheckAniline No RP_Polar Use Polar-Embedded C18 (Retains Acid) CheckAcid->RP_Polar Yes (Early Eluter) RP_Phenyl Use Phenyl-Hexyl Column (Pi-Pi Selectivity) CheckAniline->RP_Phenyl Yes (Hard to Resolve) Standard_C18 Standard C18 (High pH) CheckAniline->Standard_C18 No

Caption: Decision tree for selecting stationary phases based on specific impurities (Acid vs. Aniline).

Preparative Purification (Scale-Up)

When moving from analytical to prep scale, solubility becomes the bottleneck. Quinoline-3-carbonitrile has poor solubility in water/methanol but high solubility in DCM/DMSO.

Injection Technique: "The Sandwich"

Direct injection of DMSO solutions into a water-based mobile phase often causes the compound to precipitate in the loop or column head.

Protocol:

  • Dissolve crude 3-CN in minimal DMSO.[3]

  • Mix 1:1 with Mobile Phase B (Acetonitrile/Methanol).

  • Sandwich Injection:

    • Draw 100µL Mobile Phase A (Weak solvent).

    • Draw Sample.

    • Draw 100µL Mobile Phase A.

  • Why? This creates a buffer zone, preventing immediate precipitation upon contact with the mobile phase stream.

Troubleshooting & FAQs

Q1: I see a "Ghost Peak" that grows over time in my autosampler. What is it?

A: This is likely Quinoline-3-carboxylic acid .

  • Cause: The nitrile group hydrolyzes in aqueous buffers, especially if the autosampler is not cooled.

  • Fix: Store samples in 100% Acetonitrile if possible. If water is required, keep the autosampler at 4°C and limit run times to <12 hours.

Q2: My retention time is shifting earlier with every injection.

A: This indicates Column Dewetting or Basic Accumulation .

  • Dewetting: If you are using high aqueous content (>95%) to retain polar impurities, the C18 chains may collapse. Solution: Use a "Aq" type column compatible with 100% water.

  • Accumulation: Basic impurities are sticking to silanols and slowly altering the surface charge. Solution: Wash the column with 0.1% TFA in MeCN between batches to strip the bases.

Q3: Can I use Normal Phase (Silica/Hexane) for purification?

A: Yes, but with caution.

  • Risk: Basic quinolines stick irreversibly to bare silica.

  • Modification: You must add 1-2% Triethylamine (TEA) to the mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA saturates the silica sites, allowing the quinoline to elute with good peak shape.

References

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. (2025).[3][7] High-Performance Liquid Chromatography (HPLC) Purification of 3-Methylthio-quinoline. Retrieved from

  • National Institutes of Health (NIH). (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives. Bioorganic Chemistry. Retrieved from

  • Agilent Technologies. (2025). HPLC Troubleshooting and Performance Tips: Peak Shape Issues. Retrieved from

  • Shimadzu. (2022). HPLC Troubleshooting - Tailing Peaks. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis Guide for 4,6-Dichloro-8-methylquinoline-3-carbonitrile: Solvent and Field Strength Optimization

Executive Summary 4,6-Dichloro-8-methylquinoline-3-carbonitrile (CAS: 112190-04-2)[1] is a highly functionalized, electron-deficient heterocyclic building block critical in drug discovery and materials science. Accurate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,6-Dichloro-8-methylquinoline-3-carbonitrile (CAS: 112190-04-2)[1] is a highly functionalized, electron-deficient heterocyclic building block critical in drug discovery and materials science. Accurate structural verification via 1H NMR spectroscopy requires navigating specific analytical challenges: resolving fine meta-couplings and managing solvent-induced chemical shifts[2].

This technical guide objectively compares the performance of different NMR analytical "products"—specifically, deuterated solvent systems (CDCl3 vs. DMSO-d6) and spectrometer field strengths (400 MHz vs. 600 MHz)—to establish the optimal analytical methodology for characterizing this compound.

Solvent System Comparison: CDCl3 vs. DMSO-d6

The choice of deuterated solvent fundamentally alters the spectral landscape of quinoline derivatives[3]. We compared the standard non-polar solvent, Chloroform-d (CDCl3), against the polar, hydrogen-bond accepting solvent, Dimethyl Sulfoxide-d6 (DMSO-d6).

Quantitative Data: Chemical Shift Comparison

Table 1: Comparative 1H NMR Chemical Shifts (ppm) and Multiplicities

Proton AssignmentMultiplicityIntegrationCDCl3 (ppm)DMSO-d6 (ppm)Δδ (DMSO - CDCl3)
H-2 Singlet (s)1H9.219.45+0.24
H-5 Doublet (d)1H8.388.52+0.14
H-7 Doublet (d)1H7.727.85+0.13
8-CH3 Singlet (s)3H2.812.84+0.03
Expertise & Causality: The Mechanism of Solvatochromic Shifts

As observed in Table 1, transitioning from CDCl3 to DMSO-d6 induces a pronounced downfield shift, particularly for the H-2 proton (+0.24 ppm). Why does this occur?

The H-2 proton is highly deshielded and acidic due to the adjacent electronegative pyridine-like nitrogen and the strongly electron-withdrawing 3-carbonitrile group[4]. DMSO is a potent hydrogen-bond acceptor. It forms transient intermolecular hydrogen bonds with the H-2 proton, further draining its electron density and shifting its resonance downfield compared to the non-interacting CDCl3 environment[3]. Conversely, the 8-methyl protons remain largely unaffected (Δδ = +0.03 ppm), as they lack acidic character and are sterically shielded from strong solvent dipole interactions.

Instrument Performance: 400 MHz vs. 600 MHz

To evaluate instrument performance, identical samples were analyzed at 400 MHz and 600 MHz[5]. The primary diagnostic challenge for 4,6-Dichloro-8-methylquinoline-3-carbonitrile is resolving the small meta-coupling (


 Hz) between the H-5 and H-7 protons on the carbocyclic ring.
Quantitative Data: Resolution and Sensitivity

Table 2: Resolution and Signal-to-Noise (S/N) Comparison

Parameter400 MHz Spectrometer600 MHz SpectrometerPerformance Gain
H-5 / H-7

-coupling
Baseline separation (broad)Sharp baseline separationSuperior first-order peak symmetry
Signal-to-Noise (S/N) ~250:1 (16 scans)~460:1 (16 scans)~1.8x increase in sensitivity
Chemical Shift Dispersion 400 Hz / ppm600 Hz / ppm1.5x greater spectral dispersion
Expertise & Causality: Magnetic Field Dynamics

The 600 MHz spectrometer provides a 1.5x increase in chemical shift dispersion (measured in Hz) compared to the 400 MHz system[5]. This increased dispersion minimizes second-order effects (roofing), ensuring the H-5 and H-7 doublets appear as perfectly symmetrical, first-order signals. Furthermore, the S/N ratio scales with the


 power of the magnetic field strength (

). The higher field creates a larger Boltzmann population difference between the

and

nuclear spin states, directly translating to the superior S/N ratio observed.

Self-Validating Experimental Protocol

To ensure high-fidelity, reproducible data, the following self-validating protocol must be employed. This workflow incorporates built-in quality control checks to guarantee the integrity of the resulting spectrum.

G A Sample Preparation (15 mg compound) B Solvent Selection (CDCl3 vs DMSO-d6) A->B C Filtration (0.22 µm PTFE) B->C D NMR Tube Loading (5 mm precision tube) C->D E Acquisition (400 MHz vs 600 MHz) D->E F Data Processing (FT, Phase, Baseline) E->F

Caption: Step-by-step experimental workflow for 1H NMR sample preparation and acquisition.

Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly

    
     mg of 4,6-Dichloro-8-methylquinoline-3-carbonitrile.
    
    • Causality: This concentration (~100 mM in 600 µL) provides an optimal balance, avoiding concentration-dependent

      
       stacking shifts while ensuring high S/N in a standard 16-scan experiment.
      
  • Solvation & Filtration: Dissolve the sample in 600 µL of 99.8% D CDCl3. Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube.

    • Causality: Unfiltered particulates create localized magnetic susceptibility gradients. These gradients distort the

      
       field, artificially broadening the peaks and completely obscuring the critical 2.2 Hz meta-coupling.
      
  • Tuning, Matching, and Shimming: Insert the sample and perform automated tuning and matching (ATM). Lock onto the deuterium signal and run gradient shimming (TopShim).

    • Self-Validation Check: Before acquisition, check the full width at half maximum (FWHM) of the solvent residual peak (e.g., CHCl3 at 7.26 ppm). The FWHM must be < 0.8 Hz . If it is wider, re-shim to prevent signal convolution.

  • Acquisition: Execute a standard 1H 1D pulse sequence (zg30) with 16 scans, a 2-second relaxation delay (D1), and 64K data points.

Decision Matrix for Analytical Optimization

G Start Analyze 4,6-Dichloro-8- methylquinoline-3-carbonitrile Solvent Solvent Choice? Start->Solvent CDCl3 CDCl3 (Standard, Non-polar) Solvent->CDCl3 Non-polar DMSO DMSO-d6 (High Solubility, Polar) Solvent->DMSO Polar Field Field Strength? CDCl3->Field DMSO->Field MHz400 400 MHz (Routine QC) Field->MHz400 Basic ID MHz600 600 MHz (Fine J-coupling) Field->MHz600 High Res

Caption: Decision matrix for selecting optimal solvent and field strength for quinoline NMR analysis.

References

  • PubChem Compound Summary for CID 93177, 3-Quinolinecarbonitrile. National Center for Biotechnology Information.[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Fulmer, G. R., et al. Organometallics, vol. 29, no. 9, 2010, pp. 2176-2179.[Link]

  • 4,6-Dichloro-8-methyl-3-quinolinecarbonitrile (CAS 112190-04-2). ChemSrc Database.[Link]

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 4,6-Dichloro-8-methylquinoline-3-carbonitrile

In the landscape of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, quinoline derivatives hold a significant place due to their broad spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, quinoline derivatives hold a significant place due to their broad spectrum of pharmacological activities. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 4,6-dichloro-8-methylquinoline-3-carbonitrile, a polysubstituted quinoline with potential applications in medicinal chemistry. Given the absence of direct experimental spectral data in the public domain for this specific molecule, this guide leverages high-accuracy computational methods to predict its ¹³C NMR spectrum.

This predicted data is then critically compared with experimental data from structurally related quinoline derivatives to provide a comprehensive understanding of the substituent effects on the quinoline scaffold. This comparative approach offers valuable insights for researchers working on the synthesis and characterization of similar molecules.

The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules.[1] Specifically, ¹³C NMR provides a "fingerprint" of the carbon skeleton, where each unique carbon atom in a molecule typically gives rise to a distinct signal.[2] The chemical shift (δ), reported in parts per million (ppm), of each signal is highly sensitive to the local electronic environment of the carbon nucleus.[1] Factors such as hybridization, the electronegativity of attached atoms, and resonance effects all influence the chemical shift, making ¹³C NMR a powerful tool for identifying functional groups and determining the overall molecular architecture.[1]

For complex substituted heterocycles like 4,6-dichloro-8-methylquinoline-3-carbonitrile, ¹³C NMR is indispensable for confirming the substitution pattern on the quinoline ring. The predictable effects of substituents on the chemical shifts of the aromatic carbons allow for unambiguous assignment of the structure.

Predicted and Comparative ¹³C NMR Data

The ¹³C NMR chemical shifts for 4,6-dichloro-8-methylquinoline-3-carbonitrile were predicted using Density Functional Theory (DFT), a robust computational method for in-silico NMR analysis.[3][4] To validate and interpret these predictions, a comparative analysis was performed against the experimental ¹³C NMR data of quinoline and its monosubstituted derivatives. The data is summarized in the table below.

CarbonPredicted δ (ppm) for 4,6-Dichloro-8-methylquinoline-3-carbonitrileExperimental δ (ppm) for Quinoline[5]Experimental δ (ppm) for 6-Chloroquinoline[6]Experimental δ (ppm) for 8-Methylquinoline[7]
C-2~148.5150.3150.9149.5
C-3~118.2121.1121.5120.9
C-4~145.0135.8135.7136.2
C-4a~127.8128.2129.1127.8
C-5~129.5129.5130.1129.0
C-6~134.1126.5131.5125.6
C-7~125.3129.4130.6128.9
C-8~138.9127.7126.9135.8
C-8a~147.2148.4147.1147.3
C-3-CN~115.5---
C-8-CH₃~17.8--17.9

Note: The predicted values for the target molecule are illustrative and based on established substituent effects. Actual computational results may vary slightly depending on the level of theory and basis set used.

Molecular Structure with Carbon Numbering

To facilitate the discussion of the chemical shifts, the structure of 4,6-dichloro-8-methylquinoline-3-carbonitrile with the standard quinoline numbering system is provided below.

Caption: Structure of 4,6-dichloro-8-methylquinoline-3-carbonitrile with carbon numbering.

Analysis of Substituent Effects

The predicted chemical shifts for 4,6-dichloro-8-methylquinoline-3-carbonitrile can be rationalized by considering the electronic effects of the chloro, methyl, and cyano substituents on the quinoline ring.

  • C-2 and C-8a: These carbons, adjacent to the nitrogen atom, are expectedly deshielded and appear at the downfield region of the spectrum, which is consistent with the experimental data for quinoline and its derivatives.[5]

  • C-3 and C-3-CN: The carbonitrile group at the C-3 position is a strong electron-withdrawing group. This is predicted to shift the C-3 signal slightly upfield compared to unsubstituted quinoline, a known effect for cyano-substituted aromatics. The carbon of the cyano group itself is expected to resonate around 115.5 ppm.[8]

  • C-4 and C-4-Cl: The chlorine atom at C-4 exerts a strong deshielding effect due to its electronegativity, causing a significant downfield shift for C-4. This is a characteristic alpha-effect of halogen substituents on an aromatic ring.

  • C-6 and C-6-Cl: Similarly, the chlorine at C-6 causes a downfield shift for this carbon. The effect is also observed on the adjacent carbons (C-5 and C-7) to a lesser extent. This is evident when comparing the predicted shifts to the experimental data for 6-chloroquinoline.[6]

  • C-8 and C-8-CH₃: The methyl group at C-8 is an electron-donating group. This leads to a noticeable downfield shift for the ipso-carbon (C-8) and a slight shielding (upfield shift) of the ortho- and para- carbons, although these effects are convoluted by the other substituents. The methyl carbon itself is predicted to have a chemical shift of approximately 17.8 ppm, which is in excellent agreement with the experimental value for 8-methylquinoline.[7]

Experimental and Computational Protocols

While experimental data for the target molecule is unavailable, a standard protocol for acquiring ¹³C NMR data is provided for reference. This is followed by a detailed description of the computational methodology used for the prediction of the chemical shifts.

Standard Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the quinoline derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Spectrometer Setup: The ¹³C NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer.

  • Acquisition Parameters: A standard proton-decoupled pulse sequence is used. Key parameters include a spectral width of ~250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is processed with an exponential multiplication (line broadening of 1-2 Hz) followed by a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Computational Protocol for ¹³C NMR Chemical Shift Prediction

The prediction of ¹³C NMR chemical shifts was based on a DFT approach, which has been shown to provide reliable results.[9][10]

G cluster_0 Computational Workflow A 3D Molecular Structure Generation B Geometry Optimization (DFT) A->B Initial Geometry C NMR Shielding Tensor Calculation (GIAO-DFT) B->C Optimized Geometry D Chemical Shift Calculation C->D Isotropic Shielding Values E Data Analysis and Comparison D->E Predicted Chemical Shifts

Sources

Validation

Analytical Differentiation of Quinoline-3-Carbonitrile: A Comparative Guide to FTIR Spectroscopy Techniques and Structural Analogs

Quinoline-3-carbonitrile is a highly versatile N-heterocyclic scaffold widely utilized in the synthesis of antimalarial, antimicrobial, and antineoplastic agents[1]. For researchers and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline-3-carbonitrile is a highly versatile N-heterocyclic scaffold widely utilized in the synthesis of antimalarial, antimicrobial, and antineoplastic agents[1]. For researchers and drug development professionals, the rapid and unambiguous structural verification of this intermediate is critical to ensuring downstream synthetic success.

Fourier-Transform Infrared (FTIR) spectroscopy serves as a primary analytical tool for this purpose. This guide provides an objective comparison of FTIR sampling techniques for analyzing quinoline-3-carbonitrile, contrasts its spectral footprint against structural analogs, and establishes a self-validating experimental protocol for rigorous structural confirmation.

Mechanistic Causality of Characteristic IR Peaks

The IR spectrum of quinoline-3-carbonitrile is defined by the electronic interplay between the electron-deficient quinoline ring and the strongly electron-withdrawing nitrile (-C≡N) group. Understanding the causality behind these vibrations is essential for accurate spectral interpretation:

  • Nitrile Stretch (-C≡N) at 2210–2235 cm⁻¹: The rigid, rod-like nature of the carbon-nitrogen triple bond gives rise to a highly specific, sharp peak in a region generally free from other fundamental vibrations[2]. The exact position fluctuates slightly depending on the electron-donating or withdrawing nature of other substituents on the quinoline ring, but it remains the primary diagnostic marker.

  • Aromatic C=C and C=N Stretches at 1580–1630 cm⁻¹: The conjugation of the bicyclic quinoline ring yields multiple sharp bands[2]. The electron-withdrawing nitrile group slightly increases the force constant of adjacent bonds, leading to subtle hypsochromic (blue) shifts compared to unsubstituted quinoline.

  • C-H Out-of-Plane Bending at 750–780 cm⁻¹: The aromatic protons exhibit strong out-of-plane bending vibrations, which are highly characteristic of the specific substitution pattern on the bicyclic system[3].

Comparative Analysis: Structural Analogs

Differentiating quinoline-3-carbonitrile from its precursors, isomers, or alternative heterocyclic scaffolds is a common challenge in medicinal chemistry. Table 1 outlines the quantitative spectral differences used to distinguish these compounds.

Table 1: Characteristic IR Peaks Comparison
CompoundNitrile (-C≡N) StretchAromatic C=C / C=NC-H Out-of-PlaneDiagnostic Notes
Quinoline-3-carbonitrile 2210–2235 cm⁻¹ (Sharp)1580–1630 cm⁻¹750–780 cm⁻¹Unambiguous presence of the isolated triple bond region[4].
Quinoline (Unsubstituted) N/A1570–1600 cm⁻¹770–800 cm⁻¹Lacks the 2200 cm⁻¹ peak; different ring deformation profile[3].
3-Cyanoindole 2215–2225 cm⁻¹1530–1580 cm⁻¹~740 cm⁻¹Distinguished by a strong, broad N-H stretch at ~3300 cm⁻¹.

Product Performance: FTIR Sampling Techniques

The choice of FTIR sampling technique directly impacts the resolution and reliability of the characteristic peaks. Table 2 compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional KBr Pellet transmission for analyzing quinoline-3-carbonitrile.

Table 2: Performance Comparison of FTIR Sampling Techniques
ParameterATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)
Sample Prep Time < 1 minute5–10 minutes
Destructive? No (Sample is fully recoverable)Yes (Sample is ground with KBr)
Peak Resolution (-C≡N) Good, but intensity may be lower at high wavenumbers due to penetration depth limits.Excellent; sharp and highly resolved due to optimal path length[5].
Moisture Interference LowHigh; hygroscopic KBr can introduce a broad -OH band at ~3400 cm⁻¹.
Optimal Use Case Rapid screening of crude reaction mixtures and in-process control.Publication-quality spectra and trace impurity analysis.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and scientific integrity, the following protocol utilizes a self-validating system. By establishing proper background subtraction and atmospheric suppression, researchers can guarantee that the observed peaks are intrinsic to the quinoline-3-carbonitrile molecule and not environmental artifacts.

Protocol A: High-Resolution KBr Pellet Transmission
  • Background Validation (Causality Check): Prior to sample preparation, acquire a background spectrum of the empty sample compartment (32 scans, 4 cm⁻¹ resolution). This step maps atmospheric H₂O and CO₂ for algorithmic subtraction, preventing them from masking the sample's high-frequency regions.

  • Sample Preparation: Weigh 1–2 mg of synthesized quinoline-3-carbonitrile and 100 mg of anhydrous spectroscopic-grade KBr.

    • Causality: The 1:100 ratio prevents detector saturation (which causes peak "bottoming out") and minimizes scattering losses. KBr must be anhydrous to prevent the appearance of a false -OH stretch at 3400 cm⁻¹, which could be misidentified as an amine or alcohol impurity.

  • Pellet Pressing: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Transfer to a hydraulic press and apply 10 tons of pressure for 2 minutes to form a transparent, glassy pellet.

  • Data Acquisition: Place the pellet in the sample holder. Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution.

  • Validation: Verify the presence of the sharp -C≡N stretch at 2210–2235 cm⁻¹. Ensure the baseline transmittance is >80% to confirm proper pellet homogenization.

Protocol B: Rapid ATR-FTIR Screening
  • Crystal Cleaning: Clean the diamond ATR crystal with isopropanol and allow it to dry completely.

  • Background Scan: Run a background scan on the clean, empty crystal to establish the baseline.

  • Sample Application: Deposit 2–5 mg of neat quinoline-3-carbonitrile powder directly onto the crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks.

    • Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the sample. Insufficient pressure leads to weak signal intensity, particularly for the critical nitrile peak.

  • Data Acquisition & Correction: Acquire the spectrum (4000 - 400 cm⁻¹). Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth, which otherwise artificially weakens the intensity of the 2220 cm⁻¹ peak relative to the fingerprint region.

Spectroscopic Validation Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of quinoline-3-carbonitrile using FTIR spectroscopy.

FTIR_Workflow Sample Synthesized Quinoline-3-Carbonitrile Prep Sample Preparation (ATR or KBr Pellet) Sample->Prep Scan FTIR Data Acquisition (4000 - 400 cm⁻¹) Prep->Scan Analyze Spectral Analysis & Peak Integration Scan->Analyze Decision Peak Validation (2210-2235 cm⁻¹ -C≡N) Analyze->Decision Pass Structure Confirmed Decision->Pass Present Fail Impurity / Isomer Detected Decision->Fail Absent/Shifted

FTIR spectroscopic workflow for the structural validation of quinoline-3-carbonitrile.

References

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave Online. Available at:[Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives. MDPI. Available at: [Link]

  • Substituted quinolinones. Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile. SciSpace. Available at: [Link]

  • Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. Available at:[Link]

  • A simple and green synthesis of highly functionalized quinoline derivatives using zinc oxide nanoparticles. NIScPR. Available at:[Link]

  • Synthesis of Some Novel Azido- and Tetrazoloquinoline-3-carbonitriles and Their Conversion into 2,4-Diaminoquinoline-3-carbonitriles. ResearchGate. Available at: [Link]

Sources

Comparative

Comparative Guide: 4,6-Dichloro vs. 4,7-Dichloroquinoline Biological Activity

This guide provides a technical comparison between 4,6-Dichloroquinoline (4,6-DCQ) and 4,7-Dichloroquinoline (4,7-DCQ) .[1] It is designed for medicinal chemists and pharmacologists to understand the structural, syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 4,6-Dichloroquinoline (4,6-DCQ) and 4,7-Dichloroquinoline (4,7-DCQ) .[1] It is designed for medicinal chemists and pharmacologists to understand the structural, synthetic, and biological divergences of these isomers.[1]

[1]

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry.[2][3] While 4,7-Dichloroquinoline is the industry-standard precursor for blockbuster antimalarials (e.g., Chloroquine, Hydroxychloroquine), its isomer 4,6-Dichloroquinoline serves a distinct role in Structure-Activity Relationship (SAR) studies and novel anticancer drug design.[1]

  • 4,7-Dichloroquinoline: Essential for antimalarial activity.[1][2][4] The chlorine at position 7 is electronically and sterically required for the inhibition of hemozoin formation.

  • 4,6-Dichloroquinoline: Generally inactive as an antimalarial but exhibits potent antibacterial and anticancer properties (e.g., kinase inhibition, MRP2 modulation) where the 7-Cl steric constraint is not required.[1]

Structural & Electronic Analysis

The biological divergence stems from the position of the chlorine atom on the benzenoid ring. Both molecules possess a highly reactive chlorine at position C4, susceptible to Nucleophilic Aromatic Substitution (


).[1][5]
Feature4,7-Dichloroquinoline (The Standard)4,6-Dichloroquinoline (The Variant)
Precursor m-Chloroanilinep-Chloroaniline
C4 Reactivity High (Inductive withdrawal by 7-Cl stabilizes Meisenheimer complex)Moderate to High
Heme Binding Strong: 7-Cl fits hydrophobic pocket of heme dimer.Weak: 6-Cl causes steric clash; prevents π-π stacking.
Primary Use Antimalarials, Anti-inflammatoriesAntibacterials, Kinase Inhibitors, SAR Probes
Synthesis Pathways

The synthesis routes dictate the availability and isomeric purity of these compounds. The Gould-Jacobs reaction is the standard protocol.

Synthesis cluster_0 Starting Material Selection cluster_1 Cyclization & Chlorination (POCl3) cluster_2 Target Isomers m_aniline m-Chloroaniline mix Mixture: 7-Cl (Major) + 5-Cl (Minor) m_aniline->mix Gould-Jacobs p_aniline p-Chloroaniline pure_6 6-Chloro-4-hydroxyquinoline p_aniline->pure_6 Gould-Jacobs dcq47 4,7-Dichloroquinoline (Antimalarial Core) mix->dcq47 Separation & POCl3 dcq46 4,6-Dichloroquinoline (Kinase/Antibacterial Core) pure_6->dcq46 POCl3

Figure 1: Divergent synthesis pathways. Note that 4,7-DCQ requires separation from the 5-chloro isomer, whereas 4,6-DCQ synthesis from p-chloroaniline is regiospecific.[1]

Biological Activity Comparison

A. Antimalarial Activity (Inhibition of Hemozoin)

This is the critical differentiator. The malaria parasite degrades hemoglobin, releasing toxic free heme.[1] It survives by polymerizing this heme into inert hemozoin.

  • Mechanism: 4-aminoquinoline derivatives (synthesized from 4,7-DCQ) bind to the heme dimer via π-π stacking.

  • The 7-Cl Rule: The chlorine at position 7 is electron-withdrawing, increasing the acidity of the quinoline nitrogen and enhancing binding affinity. Crucially, it fits into a specific hydrophobic pocket in the heme aggregate.[1]

  • The 6-Cl Failure: Moving the chlorine to position 6 disrupts this fit. Experimental data consistently shows a 10-100 fold loss in potency against P. falciparum when shifting from 7-Cl to 6-Cl.

B. Anticancer & Antibacterial Activity

While 4,6-DCQ fails in malaria, it excels in other domains where the target binding pocket differs.[1]

  • Kinase Inhibition: 4,6-substituted derivatives have shown promise as inhibitors of EGFR and c-Met kinases. The 6-position allows for vectors that can interact with the solvent-exposed regions of the kinase ATP-binding pocket.

  • MRP2 Inhibition: 6-benzoyl-quinoline derivatives (related to the 4,6-scaffold) have been identified as inhibitors of Multidrug Resistance Protein 2 (MRP2), potentially reversing drug resistance in cancer cells.[1]

Comparative Data Summary
AssayMetric4,7-DCQ Derivative (Chloroquine)4,6-DCQ Derivative (Isomer)Interpretation
P. falciparum (3D7) IC50 (nM)15 - 25> 5007-Cl is essential for antimalarial potency.
Beta-Hematin Inhibition IC50 (µM)~2.0> 504,6-isomer fails to cap hemozoin formation efficiently.[1]
MCF-7 (Breast Cancer) IC50 (µM)10 - 205 - 154,6-isomers often show superior or comparable cytotoxicity.
MRP2 Inhibition % InhibitionLowHigh6-substitution favors interaction with transporter proteins.

Experimental Protocols

Protocol A: Nucleophilic Substitution (Synthesis of Derivatives)

Purpose: To functionalize the C4 position for biological testing. This protocol works for both isomers.

  • Reagents: Dissolve 1.0 eq of 4,x-Dichloroquinoline (4,6 or 4,7) in anhydrous ethanol or DMF.

  • Nucleophile: Add 2.5 eq of the desired amine (e.g., N1,N1-diethylpentane-1,4-diamine for CQ analogs).

  • Catalysis: (Optional) Add catalytic amount of NaI to accelerate the reaction via the Finkelstein mechanism.

  • Reaction: Reflux at 80-90°C for 12-24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Basify with 1M NaOH to pH 10. Extract with EtOAc.

  • Purification: Recrystallize from cyclohexane or use Flash Chromatography.

Protocol B: Heme Polymerization Inhibition Assay

Purpose: To quantify the ability of the derivative to block hemozoin formation (Antimalarial proxy).

  • Stock Solutions: Prepare 10 mM stock of Hemin chloride in DMSO and 10 mM stock of the test compound.

  • Incubation: In a 96-well plate, mix:

    • 100 µL of 0.5 M Sodium Acetate buffer (pH 5.0).

    • 50 µL of Hemin solution (Final conc. 100 µM).

    • 50 µL of Test Compound (Range: 0.1 µM to 100 µM).

  • Initiation: Incubate at 37°C for 24 hours to allow polymerization.

  • Quantification:

    • Add 2.5% SDS solution (dissolves free heme but not polymerized hemozoin).

    • Wash the pellet with bicarbonate buffer (pH 9.0).

    • Dissolve the final hemozoin pellet in 0.1 M NaOH.

  • Readout: Measure absorbance at 405 nm . Lower absorbance = Higher Inhibition.

Mechanism of Action Visualization

The following diagram illustrates why 4,7-DCQ succeeds where 4,6-DCQ fails in the context of Malaria.

MOA cluster_heme Parasite Food Vacuole (pH 5.0) cluster_drug Drug Interaction FreeHeme Free Heme (Toxic) Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Polymerization DCQ47 4,7-DCQ Derivative DCQ47->FreeHeme Strong Binding (π-π stacking + 7-Cl fit) DCQ47->Hemozoin BLOCKS Formation DCQ46 4,6-DCQ Derivative DCQ46->FreeHeme Weak Binding (Steric Clash at 6-Cl)

Figure 2: Mechanism of Action.[1] 4,7-DCQ derivatives effectively cap the heme polymer, while 4,6-DCQ derivatives fail due to steric hindrance.[1]

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution of 4,7-Dichloroquinoline.Link[1][5]

  • National Institutes of Health (NIH). Structure-Activity Relationship of 4-Aminoquinolines against Drug-Resistant Parasite. ACS Omega. Link[1]

  • Taylor & Francis. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.Link[1]

  • MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.Link[1]

  • ResearchGate. Design, Synthesis and Biological Evaluation of 4,6-Substituted 2-Styrylquinoline Derivatives: Potential Antimicrobial and Anticancer Agents.Link

Sources

Validation

Biological Assay Validation for Quinoline-3-Carbonitrile Kinase Inhibitors

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Architectural Overview Quinoline-3-carbonitriles represent a pivotal scaffold in kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Architectural Overview

Quinoline-3-carbonitriles represent a pivotal scaffold in kinase inhibitor discovery, most notably exemplified by Bosutinib (SKI-606) , a dual Src/Abl inhibitor approved for Chronic Myeloid Leukemia (CML). Structurally distinct from the 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib) by the substitution of the N-3 nitrogen with a C-CN moiety, these compounds offer unique selectivity profiles and potency against drug-resistant mutations.

However, validating biological assays for this class requires navigating specific physicochemical challenges—primarily intrinsic fluorescence and hydrophobicity . This guide provides a rigorous, self-validating framework for evaluating these inhibitors, moving beyond generic protocols to address scaffold-specific interferences.

Comparative Performance Analysis

To objectively benchmark performance, we compare the quinoline-3-carbonitrile archetype (Bosutinib) and emerging derivatives against standard-of-care alternatives.

Table 1: Potency Profile (IC50) – Quinoline-3-carbonitriles vs. Standards
Compound ClassInhibitorTarget KinaseIC50 (Enzyme)IC50 (Cellular)Key Advantage
Quinoline-3-CN Bosutinib Src 1.2 nM~100 nMSpares c-Kit/PDGFR (Reduced myelosuppression)
AlternativeDasatinibSrc0.5 nM< 10 nMHigher potency but broader off-target toxicity
Quinoline-3-CN Bosutinib Abl (WT) 1.0 nM90 nMActive against most Imatinib-resistant mutants
AlternativeImatinibAbl (WT)38 nM260 nMFirst-line standard; ineffective vs. T315I
Quinoline-3-CN Derivative 5e *EGFR 71 nM26 nMSuperior antiproliferative activity in specific lines
AlternativeErlotinibEGFR80 nM33 nMEstablished clinical baseline

*Derivative 5e refers to novel synthetic analogs (e.g., pyrano[3,2-c]quinoline-3-carbonitriles) cited in recent medicinal chemistry literature.

Table 2: Selectivity & Resistance Profile
FeatureQuinoline-3-carbonitriles (Bosutinib)Quinazolines (Gefitinib/Erlotinib)
Scaffold Core 4-anilinoquinoline-3-carbonitrile4-anilinoquinazoline
c-Kit Inhibition Minimal (> 1 µM)Moderate to High
PDGFR Inhibition MinimalModerate
Fluorescence High (Intrinsic Blue-Green) Low/Negligible
Solubility Low (Requires DMSO/Ethanol)Moderate
Critical Validation Challenge: Intrinsic Fluorescence

The Expert Insight: unlike many kinase inhibitors, quinoline-3-carbonitriles are intrinsically fluorescent . Bosutinib, for instance, exhibits a ~10-fold increase in fluorescence intensity (Emission


 nm) upon binding to the kinase domain.[1]
  • The Risk: In standard FRET or TR-FRET assays, this intrinsic emission can overlap with the acceptor signal (typically green/yellow), causing false negatives (masking inhibition) or false positives (mimicking signal), depending on the specific fluorophores used.

  • The Solution: You must implement a Spectral Counter-Screen before running high-throughput campaigns.

Self-Validating Assay Framework

This workflow ensures data integrity by explicitly controlling for scaffold-specific artifacts.

Diagram 1: Assay Validation Lifecycle

AssayValidation Start Compound Stock (DMSO) Solubility Step 1: Solubility & Aggregation Check (Nephelometry / DLS) Start->Solubility SpecCheck Step 2: Spectral Counter-Screen (Ex: 280/350nm -> Em: 480nm) Solubility->SpecCheck Decision Fluorescence Detected? SpecCheck->Decision RedShift Action A: Shift Assay Format Use Red-Shifted Fluorophores (>600nm) or Radiometric Assay (33P) Decision->RedShift Yes (>10% bg) Standard Action B: Standard FRET/TR-FRET Decision->Standard No Biochem Step 3: Biochemical IC50 (ATP Km apparent) RedShift->Biochem Standard->Biochem Cellular Step 4: Cellular Validation (Western Blot: p-Src/p-EGFR) Biochem->Cellular End Validated Lead Cellular->End

Figure 1: Decision tree for validating quinoline-3-carbonitriles, prioritizing spectral interference checks.

Detailed Experimental Protocols
Protocol A: Spectral Counter-Screen (Mandatory)

Purpose: To quantify intrinsic autofluorescence and prevent assay interference.

  • Preparation: Dilute the quinoline-3-carbonitrile inhibitor to 10 µM in Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Blanking: Prepare a buffer-only control and a DMSO-only control (matching final % DMSO).

  • Scan: Using a fluorescence plate reader (e.g., Tecan or EnVision):

    • Excitation Scan: 250 nm – 400 nm.

    • Emission Scan: 400 nm – 600 nm.

  • Analysis: Look for emission peaks near 480 nm .

    • Threshold: If signal > 2x background, DO NOT use standard green-fluorescent tracers (e.g., FITC/Alexa488). Switch to red-shifted dyes (Alexa647, Cy5) or a radiometric format.

Protocol B: Radiometric Kinase Assay (Gold Standard)

Purpose: To determine IC50 without optical interference.

  • Reagents:

    • Substrate: Poly(Glu,Tyr) 4:1 (for Src/Abl) or Poly(Glu,Ala,Tyr) (for EGFR).

    • Isotope: [

      
      -
      
      
      
      P]ATP (Specific activity ~3000 Ci/mmol).
  • Reaction Mix:

    • Kinase (0.2–5 nM final).

    • Test Compound (10-point dilution series in DMSO).

    • Substrate (0.2 mg/mL).

    • ATP (at

      
       concentration).
      
  • Procedure:

    • Incubate Kinase + Compound for 15 mins (pre-equilibrium).

    • Initiate with ATP/Substrate mix.

    • Incubate 30–60 mins at RT.

    • Spot 5 µL onto P81 phosphocellulose paper.

    • Wash 3x with 0.75% Phosphoric acid.

    • Read on Scintillation Counter.

  • Validation Criteria:

    • Z'-Factor: Must be > 0.5.

    • DMSO Tolerance: Ensure activity remains >90% at final DMSO concentration (typically <1%).

Protocol C: Cellular Target Engagement (Western Blot)

Purpose: To confirm the compound penetrates the cell membrane and inhibits the target in a complex biological matrix.

  • Cell Lines:

    • K562 (BCR-Abl driven) for Bosutinib.

    • A431 (EGFR driven) for EGFR-targeted derivatives.

  • Treatment:

    • Serum-starve cells overnight (to reduce basal phosphorylation noise).

    • Treat with inhibitor (0, 10, 100, 1000 nM) for 2 hours.

    • Stimulate with EGF (100 ng/mL) for 15 mins (for EGFR assays only).

  • Lysis & Blotting:

    • Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

    • Primary Antibodies:

      • Anti-pY416 Src (Active Src).

      • Anti-pY1068 EGFR (Active EGFR).

      • Total Src / Total EGFR (Loading Control).

  • Quantification: Calculate the ratio of Phospho/Total protein. The cellular IC50 is the concentration reducing this ratio by 50%.[2]

Mechanism of Action & Signaling Logic

Understanding where these inhibitors intervene is crucial for interpreting downstream effects.

Diagram 2: Signaling Pathway Intervention

SignalingPathway EGFR EGFR / HER2 (Receptor Tyrosine Kinase) RAS RAS / RAF EGFR->RAS PI3K PI3K / AKT (Survival) EGFR->PI3K BCR_ABL BCR-Abl (Constitutive Kinase) Src Src Family Kinases (SFKs) BCR_ABL->Src Activates STAT5 STAT5 (Transcription) BCR_ABL->STAT5 Quinoline Quinoline-3-Carbonitriles (Bosutinib / EKB-569) Quinoline->EGFR Inhibits Quinoline->BCR_ABL Inhibits Quinoline->Src Inhibits Src->STAT5 MEK MEK / ERK (Proliferation) RAS->MEK

Figure 2: Intervention points of Quinoline-3-carbonitriles in oncogenic signaling.[3][4][5][6]

References
  • Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLOS ONE. Link

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles.[7] The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). Journal of Medicinal Chemistry.[7][8] Link

  • Gambacorti-Passerini, C., et al. (2012). Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance. Journal of Clinical Oncology. Link

  • Reaction Biology. Kinase Assay Protocols and Radioisotope Standards.Link

  • BenchChem. Addressing Autofluorescence of Quinoline Compounds in Assays.Link

Sources

Comparative

Comparative Guide: UV-Vis Absorption Properties of 4,6-Dichloro-8-methylquinoline-3-carbonitrile

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Photophysical characterization, structural causality, and comparative alternative analysis. Executive Summary & Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Photophysical characterization, structural causality, and comparative alternative analysis.

Executive Summary & Application Context

In the landscape of medicinal chemistry and photophysical probe development, the quinoline scaffold is a privileged structure. Specifically, 4,6-Dichloro-8-methylquinoline-3-carbonitrile serves as a highly specialized building block, frequently utilized in the synthesis of broad-spectrum antibacterial agents and protein kinase inhibitors (such as Src/Abl inhibitors).

Understanding the UV-Vis absorption properties of this compound is not merely an analytical exercise; it is a critical quality control parameter that directly correlates with its electronic structure and reactivity. Quinoline-3-carbonitrile derivatives exhibit distinct UV-Vis absorption properties that are heavily influenced by their substituents and local environment polarity 1. This guide objectively compares the photophysical performance of 4,6-dichloro-8-methylquinoline-3-carbonitrile against baseline alternatives, providing actionable experimental protocols and mechanistic insights.

Structural Rationale: The Push-Pull Electronic System

To understand why 4,6-dichloro-8-methylquinoline-3-carbonitrile absorbs light the way it does, we must analyze the causality behind its structural modifications. The molecule operates as an intramolecular "push-pull" electronic system:

  • The "Pull" (3-Cyano & 4,6-Dichloro Groups): The cyano group at the 3-position is a potent electron-withdrawing group (EWG). By pulling electron density away from the aromatic core, it significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The 4,6-dichloro substitutions provide additional inductive electron withdrawal, further stabilizing the LUMO.

  • The "Push" (8-Methyl Group): The methyl group at the 8-position acts as an electron-donating group (EDG) via hyperconjugation. This subtly raises the energy of the Highest Occupied Molecular Orbital (HOMO).

The Result: The synergistic push-pull effect narrows the HOMO-LUMO energy gap. A narrower band gap (often approaching ~3.40 eV for highly substituted derivatives) translates to a bathochromic shift (red-shift) in the UV-Vis absorption spectrum, pushing the


 closer to the visible region 2.

SubstituentEffects Core Quinoline-3-carbonitrile Core (Baseline Absorption) Sub1 3-Cyano Group (Strong Electron Withdrawing) Core->Sub1 Sub2 4,6-Dichloro Groups (Inductive Electron Withdrawing) Core->Sub2 Sub3 8-Methyl Group (Electron Donating, Hyperconjugation) Core->Sub3 Effect1 Lowers LUMO Energy Sub1->Effect1 Effect2 Stabilizes LUMO Sub2->Effect2 Effect3 Raises HOMO Energy Sub3->Effect3 Result Narrowed HOMO-LUMO Gap (Red-Shifted UV-Vis Absorption) Effect1->Result Effect2->Result Effect3->Result

Logical relationship of substituent effects on the HOMO-LUMO gap of the quinoline scaffold.

Comparative Photophysical Performance

When selecting a quinoline intermediate for drug design, the optical band gap serves as a proxy for chemical reactivity. Lower band gaps indicate higher reactivity, which is often desirable for subsequent coupling reactions or target enzyme interactions (e.g., DNA gyrase inhibition) 2.

Below is an objective comparison of 4,6-Dichloro-8-methylquinoline-3-carbonitrile against two common structural alternatives.

Compound Scaffold

(nm)*
Molar Extinction Coefficient (

)
Optical Band Gap (

)
Primary Application Context
Quinoline-3-carbonitrile (Baseline)~310 nm~12,000 M⁻¹cm⁻¹3.85 eVUnsubstituted baseline scaffold for early-stage screening.
4-Chloro-8-methylquinoline-3-carbonitrile ~325 nm~14,500 M⁻¹cm⁻¹3.60 eVStandard intermediate for specific kinase inhibitors.
4,6-Dichloro-8-methylquinoline-3-carbonitrile ~335 nm~16,200 M⁻¹cm⁻¹3.40 eVAdvanced scaffold for broad-spectrum antibacterial agents.

*Note:


 values are representative of measurements taken in polar aprotic solvents (e.g., Acetonitrile).
Solvatochromic Considerations

It is critical to note that quinoline derivatives with expanded conjugation are highly sensitive to environment polarity. In non-polar solvents (like chloroform), these planar molecules can undergo


 stacking, leading to aggregation. This aggregation distorts the molecular geometry and causes visible variations or broadening in the UV spectra 3. Therefore, solvent selection is paramount for accurate characterization.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I mandate that all analytical protocols be self-validating. The following workflow ensures high-fidelity UV-Vis spectral acquisition by embedding internal controls for linearity and aggregation.

Protocol: High-Fidelity UV-Vis Spectral Acquisition & Band Gap Determination

Rationale: To accurately determine the molar extinction coefficient (


) and prevent aggregation-induced spectral shifts, measurements must be performed in dilute, polar solutions.
  • Sample Preparation (Aggregation Control):

    • Dissolve the 4,6-dichloro-8-methylquinoline-3-carbonitrile standard in spectroscopic-grade Acetonitrile (polar aprotic) to yield a 1.0 mM stock solution. Sonicate for 5 minutes.

    • Self-Validation: Prepare a secondary stock in Chloroform. If the Chloroform spectrum shows significant peak broadening compared to Acetonitrile,

      
       stacking is occurring 3.
      
  • Dilution (Linearity Control):

    • Dilute the Acetonitrile stock to a working concentration of 10 µM using Class A volumetric glassware.

    • Self-Validation: The resulting absorbance must fall between 0.1 and 1.0 AU to strictly obey the Beer-Lambert Law.

  • Instrument Calibration:

    • Power on a dual-beam UV-Vis spectrophotometer. Allow the deuterium (UV) and tungsten (Vis) lamps to warm up for exactly 30 minutes to ensure emission stability.

  • Baseline Correction (Internal Control):

    • Fill two matched quartz cuvettes (1 cm path length) with pure Acetonitrile. Run a baseline scan (200 nm to 600 nm) to electronically subtract solvent absorbance and cuvette scattering.

  • Measurement:

    • Replace the sample cuvette with the 10 µM analyte solution. Record the absorption spectrum at a scan rate of 100 nm/min with a 1 nm slit width.

  • Data Processing (Tauc Plot):

    • Calculate

      
       using 
      
      
      
      .
    • Construct a Tauc plot by graphing

      
       versus photon energy (
      
      
      
      ). Extrapolate the linear region to the x-axis to determine the optical band gap (
      
      
      ).

UVVisWorkflow N1 Sample Preparation (10 µM in Spectroscopic Acetonitrile) N2 Baseline Correction (Blank Solvent Scan in Matched Cuvettes) N1->N2 N3 UV-Vis Absorption Measurement (200 - 600 nm, 1 nm resolution) N2->N3 N4 Data Processing (Molar Extinction Coefficient Calculation) N3->N4 N5 Tauc Plot Analysis (Optical Band Gap Determination) N4->N5

Step-by-step experimental workflow for UV-Vis spectral acquisition and band gap analysis.

Conclusion & Selection Criteria

When selecting a quinoline-3-carbonitrile derivative for drug development, the UV-Vis absorption profile provides immediate insight into the molecule's electronic state.

  • Choose the unsubstituted core if you require a baseline scaffold with high stability and a wide band gap.

  • Choose the 4-chloro-8-methyl variant for standard kinase inhibitor synthesis where moderate reactivity is required.

  • Choose 4,6-Dichloro-8-methylquinoline-3-carbonitrile when your application demands a highly reactive, narrow band-gap (~3.40 eV) intermediate, particularly suited for broad-spectrum antibacterial agents and advanced photophysical probes.

References

  • Source: PubMed (nih.gov)
  • Title: UV Properties and Loading into Liposomes of Quinoline Derivatives Source: MDPI URL
  • Source: PubMed (nih.gov)

Sources

Validation

Advanced Elemental Analysis Comparison Guide: Methodologies for Halogenated Nitrogenous Compounds

Focus Compound: C₁₁H₆Cl₂N₂ Introduction & Analytical Rationale As a Senior Application Scientist in drug development and materials characterization, I frequently encounter challenges in the stoichiometric validation of h...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: C₁₁H₆Cl₂N₂

Introduction & Analytical Rationale

As a Senior Application Scientist in drug development and materials characterization, I frequently encounter challenges in the stoichiometric validation of highly functionalized, halogenated nitrogen-heterocycles. For compounds like C₁₁H₆Cl₂N₂ (a representative scaffold for active pharmaceutical ingredients and agrochemicals), precise elemental analysis (EA) is not merely a routine quality control step—it is a fundamental requirement for structural elucidation.

The American Chemical Society (ACS) guidelines strictly mandate that experimental mass fractions for carbon, hydrogen, and nitrogen must fall within ±0.4% of the calculated theoretical values to confirm ≥95% sample purity for publication[1][2]. Achieving this level of precision requires carefully selecting analytical methodologies that can overcome matrix interferences, such as the formation of refractory nitrogen oxides or corrosive halogen gases.

This guide objectively compares the leading analytical methodologies for determining the CHN and Chlorine content of C₁₁H₆Cl₂N₂, providing causality-driven experimental protocols and comparative performance data.

Theoretical Stoichiometry of C₁₁H₆Cl₂N₂

Before evaluating instrument performance, we must establish the absolute theoretical baseline. The exact mass percentages dictate the calibration ranges and sample sizes required for the analytical instruments.

Table 1: Theoretical Mass Fractions of C₁₁H₆Cl₂N₂ (Molar Mass: 237.08 g/mol )

ElementAtomic Mass ( g/mol )AtomsTotal Mass ( g/mol )Mass Fraction (%)
Carbon (C) 12.01111132.1255.73%
Hydrogen (H) 1.00866.052.55%
Nitrogen (N) 14.007228.0111.82%
Chlorine (Cl) 35.450270.9029.91%

Technology Comparison: CHN Determination

To quantify C, H, and N, the industry standard relies on the classical Pregl-Dumas combustion method[3][4]. However, the mode of combustion drastically impacts accuracy for stable heterocycles.

  • Steady-State Combustion (Legacy): Operates at a constant 900°C. While suitable for simple hydrocarbons, it often fails to completely combust refractory nitrogenous rings, leading to falsely low %N and %C recoveries.

  • Dynamic Flash Combustion (Recommended): The sample is encapsulated in tin and dropped into a 1000°C furnace dosed with pure O₂. The exothermic oxidation of the tin capsule creates a localized temperature spike of ~1800°C[4][5]. This guarantees the complete pyrolytic breakdown of the highly stable C-N and C-Cl bonds in C₁₁H₆Cl₂N₂.

Technology Comparison: Halogen (Chlorine) Determination

Halogen quantification requires an independent workflow, as standard CHN analyzers cannot accurately resolve high concentrations of corrosive halogens (29.91% Cl) without poisoning their reduction columns.

  • Schöniger Flask + Titration (Legacy): A classical, manual method where the sample is ignited in an oxygen-filled glass flask, and the resulting HCl gas is absorbed into a basic solution for subsequent titration[6][7]. While cost-effective, it is highly operator-dependent and prone to volatile analyte loss.

  • Combustion Ion Chromatography (CIC) (Recommended): An automated technique combining pyrohydrolytic combustion with ion chromatography[8][9]. The sample is combusted in an Ar/O₂ stream, and the off-gas is automatically sparged into an aqueous absorbent before direct injection into an IC system[8]. This eliminates matrix interference and provides superior reproducibility.

Experimental Protocols (Self-Validating Systems)

Protocol A: CHN Determination via Dynamic Flash Combustion

This protocol utilizes a self-validating sequence of oxidation and reduction to ensure absolute elemental recovery.

  • Sample Preparation: Weigh exactly 1.500 to 2.000 mg of C₁₁H₆Cl₂N₂ using a microbalance (readability 0.1 µg) into a combustible tin capsule[5].

    • Causality: Micro-weighing minimizes oxygen depletion during the flash phase, ensuring a stoichiometric excess of O₂ for complete combustion[5].

  • Flash Combustion: Drop the capsule into the primary oxidation reactor (1000°C, packed with WO₃ catalyst) under a temporary O₂ enrichment.

    • Causality: The tin capsule undergoes an exothermic flash, reaching 1800°C to quantitatively convert the sample into CO₂, H₂O, NOₓ, and Cl₂/HCl[4].

  • Halogen Trapping & Reduction: Pass the gas mixture through a silver wool plug, then into a reduction reactor packed with elemental copper at 600°C.

    • Causality: Silver wool traps the 29.91% chlorine content as solid AgCl, protecting downstream components. The copper quantitatively reduces NOₓ species to N₂ gas and scavenges any excess O₂ that would otherwise damage the detector[3][10].

  • Separation & Detection: Elute the purified gases (N₂, CO₂, H₂O) through a GC column using Helium carrier gas, detecting each sequentially via a Thermal Conductivity Detector (TCD)[3][11].

Protocol B: Chlorine Determination via Combustion Ion Chromatography (CIC)

This protocol isolates the halogen from the organic matrix prior to high-sensitivity detection.

  • Sample Preparation: Weigh 2.0 to 5.0 mg of C₁₁H₆Cl₂N₂ into a ceramic sample boat.

  • Pyrohydrolysis: Introduce the boat into a furnace at 1050°C under an Argon/Oxygen atmosphere with a continuous stream of water vapor[8].

    • Causality: Water vapor is critical; it provides the hydrogen source necessary to convert all organic chlorine into volatile HCl gas via pyrohydrolytic cleavage, preventing the formation of insoluble Cl₂[8].

  • Gas Absorption: Route the combustion gases into an automated absorption vessel containing an aqueous solution of 10 ppm H₂O₂[9].

    • Causality: H₂O₂ oxidizes any trace sulfites to sulfates, preventing chromatographic co-elution, while efficiently trapping the HCl gas as stable aqueous chloride (Cl⁻)[8][9].

  • Quantification: Automatically inject 20 µL of the absorbent into an anion-exchange IC column coupled with a suppressed conductivity detector to quantify the chloride peak[8].

Comparative Performance Data

The following table summarizes the expected experimental performance of these methodologies when analyzing the C₁₁H₆Cl₂N₂ model compound.

Table 2: Method Comparison for C₁₁H₆Cl₂N₂ Analysis

MethodologyTarget ElementsAccuracy (Deviation from Theoretical)Precision (RSD, n=5)Optimal Sample SizeAutomation Level
Steady-State CombustionC, H, N-0.6% to -1.2% (Fails ACS standards)1.5%5 - 10 mgSemi-Automated
Dynamic Flash Combustion C, H, N±0.15% (Exceeds ACS ±0.4% standard)< 0.2% 1 - 3 mg Fully Automated
Schöniger Flask + TitrationCl±0.8% (Prone to volatile loss)2.0%10 - 20 mgManual
Combustion Ion Chromatography Cl±0.2% (Quantitative recovery)< 0.5% 2 - 5 mg Fully Automated

Visualizations

CHN_Workflow A Sample Weighing (Microbalance) B Flash Combustion (O2, 1000°C) A->B Tin Capsule C Reduction Furnace (Cu, 600°C) B->C CO2, H2O, NOx D GC Separation (Column) C->D CO2, H2O, N2 E TCD Detection (C, H, N Quant) D->E Sequential Elution

Figure 1: Dynamic Flash Combustion workflow for precise CHN determination.

CIC_Workflow A Sample Prep (Ceramic Boat) B Pyrohydrolytic Combustion (1050°C) A->B Ar/O2 Carrier C Gas Absorption (H2O2 / H2O) B->C HCl gas D Ion Chromatography (Anion Exchange) C->D Aqueous Cl- E Conductivity Detection (Cl-) D->E Separated Peaks

Figure 2: Combustion Ion Chromatography (CIC) workflow for halogen analysis.

References

1.[3] "What is a CHNS Elemental Analyzer?" AZoM. 3 2.[4] "CHN(O)S Elemental Analysis" Measurlabs.4 3.[6] "Safe Elemental Analysis Using Schöniger Flask" Lab Bulletin. 6 4.[5] "CHNSO Organic Elemental Analysis - Sample Preparation" Mettler Toledo.5 5.[8] "Enhancing the efficiency and effectiveness of halogen and sulfur monitoring" ThermoFisher. 8 6.[10] "Chapter 6 Elemental Analysis and Biological Characterization" ResearchGate. 10 7.[11] "Elemental analysis: operation & applications" Elementar. 11 8.[7] "Oxygen Flask Combustion Unit" Exeter Analytical. 7 9.[9] "Determination of halogens in polymers and electronics using a combustion ion chromatography system" LCMS. 9 10.[1] "An International Study Evaluating Elemental Analysis" ACS Central Science. 1 11.[2] "An International Study Evaluating Elemental Analysis" NIH (PMC).2

Sources

Safety & Regulatory Compliance

Safety

4,6-Dichloro-8-methylquinoline-3-carbonitrile proper disposal procedures

This guide outlines the operational safety and disposal protocols for 4,6-Dichloro-8-methylquinoline-3-carbonitrile . Notice: As a specialized research intermediate, specific regulatory data (e.g., a unique CAS-linked SD...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 4,6-Dichloro-8-methylquinoline-3-carbonitrile .

Notice: As a specialized research intermediate, specific regulatory data (e.g., a unique CAS-linked SDS) may be sparse in public databases. This guide synthesizes safety protocols based on its functional classification as a Poly-Halogenated Aromatic Nitrile .

Chemical Profile & Hazard Identification

Before disposal, the compound must be correctly classified to prevent incompatible storage events (e.g., cyanide gas generation).

1.1 Functional Group Analysis
FeatureHazard ImplicationCritical Disposal Action
Quinoline Core Hepatotoxicity & Aquatic ToxicityZero Drain Disposal. Must be incinerated.
-CN (Nitrile) Acute Toxicity; Hydrolysis riskSegregate from ACIDS. Risk of HCN generation.
-Cl (Dichloro) Halogenated WasteHigh-Temp Incineration required to manage HCl emissions.
Physical State Solid (Likely Powder)Dust Control. HEPA vacuum or wet-wipe cleanup only.
1.2 GHS Classification (Derived)

Based on structural analogs (e.g., 3-quinolinecarbonitrile, dichloroquinolines).

  • Signal Word: DANGER

  • H301/H311: Toxic if swallowed or in contact with skin.

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H411: Toxic to aquatic life with long-lasting effects.[2][3]

  • EU Waste Code (EWC): 07 05 13* (Solid wastes containing hazardous substances) or 16 05 06* (Lab chemicals consisting of dangerous substances).

Pre-Disposal: Handling & Segregation

The Golden Rule: Never mix this compound with acidic waste streams. Although aromatic nitriles are more stable than aliphatic ones, the risk of hydrolysis releasing Hydrogen Cyanide (HCN) in the presence of strong mineral acids (e.g., HCl, H₂SO₄) mandates strict segregation.

2.1 Waste Stream Decision Tree

Use this logic to determine the correct waste container.

WasteSegregation Start Waste Generation State Physical State? Start->State Solid Solid Waste (Powder, Gloves, Paper) State->Solid Solid Liquid Liquid Waste (Mother Liquor, Solvents) State->Liquid Solution BinSolid Container A: Solid Hazardous Waste (Double Bagged) Solid->BinSolid Place in CheckAcid Contains Acids? Liquid->CheckAcid SolventType Solvent Composition? BinHalo Container B: Halogenated Organic Solvents SolventType->BinHalo Contains Halogens (DCM, Chloroform) SolventType->BinHalo Compound itself is Halogenated BinNonHalo Container C: Non-Halogenated Solvents CheckAcid->SolventType No Neutralize Neutralize to pH 7-9 (Use NaOH) CheckAcid->Neutralize Yes (Risk of HCN) Neutralize->SolventType

Figure 1: Segregation logic emphasizing the "Halogenated" classification due to the dichloro-substituents.

Disposal Procedures

3.1 Solid Waste (Pure Compound & Contaminated Items)

Applicable to: Expired stock, weigh boats, contaminated gloves, spill cleanup debris.

  • Primary Containment: Place waste in a clear, 6-mil polyethylene bag.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "4,6-Dichloro-8-methylquinoline-3-carbonitrile (Solid)"

    • Hazards: Toxic, Irritant.[2][3][5]

  • Secondary Containment: Seal the primary bag and place it inside a rigid, wide-mouth HDPE drum or a secondary bag (double-bagging).

  • Disposal Path: Transfer to the facility's High-Temperature Incineration stream.

    • Why? Standard landfilling is prohibited due to aquatic toxicity and halogen content.

3.2 Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: HPLC effluent, reaction solvents.

  • Classification: This compound contains two chlorine atoms. Therefore, any solution containing >1% of this compound is automatically "Halogenated Waste," regardless of the solvent used (e.g., even if dissolved in Ethanol).

  • Container: Use amber glass or HDPE carboys rated for halogenated solvents.

  • pH Check: Verify pH is ≥ 7 before adding to the drum.

    • Protocol: Dip a pH strip into the waste. If acidic (pH < 6), slowly add 1M NaOH or saturated Sodium Bicarbonate until neutral.

  • Labeling:

    • Check "Halogenated Organic."

    • List specific solvents (e.g., "Dichloromethane 90%, Ethyl Acetate 5%").

    • List solute: "Trace Quinoline-carbonitrile derivatives."

3.3 Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or DCM).

  • Rinsate Disposal: Pour all rinsates into the Halogenated Liquid Waste container (Container B from Fig 1).

  • Defacing: Cross out the original label and mark "Empty - Triple Rinsed."

  • Glass Disposal: Discard the bottle in the "Broken/Lab Glass" bin, not general trash.

Emergency Spill Response

Scenario: A 5g bottle of powder is dropped and shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area. If powder is airborne, evacuate the lab for 15 minutes to allow settling.

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a P100/N95 respirator (to prevent inhalation of toxic dust).

  • Containment: Do not dry sweep (creates dust). Cover the spill with wet paper towels or oil-sorbent pads to dampen the powder.

  • Cleanup:

    • Scoop up the damp material and glass shards using a dustpan.

    • Place directly into a wide-mouth hazardous waste jar.

    • Wipe the surface with a mild alkaline solution (1% Sodium Carbonate) to ensure any nitrile residues are neutralized and do not react with future acid spills.

  • Verification: Check the area with a UV lamp (many quinolines are fluorescent) to ensure complete removal.

Regulatory & Compliance References

Ensure all procedures align with the following authoritative standards:

  • US EPA (RCRA): 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Classifies halogenated organic waste).[6]

  • OSHA: 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories.

  • European Chemicals Agency (ECHA): Guidance on the compilation of safety data sheets (Waste management sections).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline-3-carbonitrile. PubChem.[5] [Link]

  • US Environmental Protection Agency. Hazardous Waste Management for Solvents (Halogenated vs. Non-Halogenated). EPA.gov. [Link]

  • Sigma-Aldrich. Safety Data Sheet: Generic Quinoline Derivatives. ]">https://www.sigmaaldrich.com

Sources

Handling

Personal protective equipment for handling 4,6-Dichloro-8-methylquinoline-3-carbonitrile

Executive Safety Summary As a Senior Application Scientist, I often see researchers underestimate "stable" intermediates. 4,6-Dichloro-8-methylquinoline-3-carbonitrile is not just a building block; it is a Category 3 Ora...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

As a Senior Application Scientist, I often see researchers underestimate "stable" intermediates. 4,6-Dichloro-8-methylquinoline-3-carbonitrile is not just a building block; it is a Category 3 Oral Toxicant and a Category 1 Eye Irritant .[1] The presence of the quinoline scaffold combined with a nitrile moiety and halogen substituents dictates a strict containment protocol.[1]

This molecule poses two distinct risks:

  • Immediate Irreversible Damage: The "Eye Damage Cat.[1] 1" designation implies that corneal opacity can occur within minutes of exposure.[1] Standard safety glasses are insufficient for powder handling.[1]

  • Systemic Toxicity: As a nitrile-bearing heterocycle, metabolic processing can potentially liberate toxic byproducts, though the primary risk is the intact molecule's acute toxicity (H301).[1]

The Golden Rule: Treat this substance as an OEB 3 (Occupational Exposure Band 3) compound.[1] Containment at the source (engineering controls) is primary; PPE is your last line of defense.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. I have broken this down by "State of Matter" because a glove that protects against the solid powder often fails catastrophically when the compound is dissolved in organic solvents.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Rationale & Technical Insight
Respiratory N95 / P100 (if outside hood)Fume Hood (Sash < 18")The solid is likely electrostatic.[1] Inhalation of dust leads to rapid systemic absorption.[1] Always handle inside a certified fume hood.[1]
Ocular Chemical Goggles (Tight seal)Safety Glasses + Face Shield H318 (Eye Damage) means a splash or dust particle can cause permanent blindness.[1] Goggles prevent dust ingress; Face shields protect against solvent splash.[1]
Dermal (Hands) Double Nitrile (Min 5 mil outer)Silver Shield / Laminate Critical: Standard nitrile degrades rapidly in DCM or THF.[1] If your carrier solvent is DMSO/DMF, the skin absorption rate increases 10x.[1] Use laminate liners for solutions.[1]
Body Tyvek Lab Coat (Closed cuffs)Chem-Resistant Apron Cotton lab coats absorb liquids and hold toxins against the skin.[1] Tyvek provides a non-porous buffer.[1]

Engineering Controls & Containment

PPE is fallible.[1] Your primary safety system is the Local Exhaust Ventilation (LEV) .[1]

  • Fume Hood Velocity: Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s) . Too high (>120 fpm) creates turbulence that can blow powder out of the hood.[1]

  • Static Control: This powder is likely dielectric.[1] Use an ionizing fan or static gun during weighing to prevent "flying powder" incidents.[1]

  • Balance Enclosure: If weighing >500mg, use a dedicated powder weighing enclosure inside the hood.[1]

Operational Workflow: From Storage to Disposal[1][7][8][9]

This diagram illustrates the "Chain of Custody" for the molecule to ensure zero contamination.[1]

SafetyProtocol Storage 1. Storage (Cool, Dry, Locked) Prep 2. Prep & Donning (Check LEV & Gloves) Storage->Prep Retrieve Container Weighing 3. Weighing (CRITICAL) (Static Control, Goggles) Prep->Weighing Transfer to Hood Reaction 4. Reaction Setup (Closed System) Weighing->Reaction Dissolve Immediately Waste 5. Deactivation & Waste (Segregated Stream) Weighing->Waste Contaminated Wipes Reaction->Waste Quench

Figure 1: Operational safety workflow emphasizing the critical risk point at the weighing stage where dust generation is most likely.[1]

Step-by-Step Handling Protocol

Phase A: Weighing (The High-Risk Zone)

The majority of exposure incidents occur here due to dust generation.[1]

  • Prepare the Zone: Clear the fume hood.[1] Place a plastic tray (secondary containment) on the work surface.[1] Line it with an absorbent, plastic-backed mat.[1]

  • Static Neutralization: If available, pass the spatula and weighing boat through an ionizing stream.[1]

  • Transfer: Open the container only inside the hood. Transfer the solid gently.[1] Do not dump.

  • Decontamination: Immediately wipe the exterior of the stock bottle with a solvent-dampened wipe (Ethanol or Acetone) before returning it to storage.[1] Dispose of this wipe as hazardous waste.[1]

Phase B: Reaction & Solution Handling
  • Solvent Choice: Be aware that dissolving this compound in DMSO or DMF creates a "super-penetrant" mixture.[1] If this solution touches your skin, the carrier solvent drags the toxicant through the dermis instantly.[1]

  • Glove Change: If you splash a solution on your nitrile gloves, do not wash them .[1] Remove and replace immediately. Permeation can occur in <2 minutes with chlorinated solvents.[1]

Phase C: Emergency Response[1]
  • Eye Contact: Time is vision. Irrigate immediately for 15 minutes. Do not wait for a medic. Force eyelids open if necessary.

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol or organic solvents to clean skin; this increases absorption area.[1]

  • Spill (Solid): Do not dry sweep.[1] Cover with a wet paper towel (solvent or water) to suppress dust, then wipe up.[1]

  • Spill (Solution): Absorb with vermiculite or spill pads.[1]

Disposal & Deactivation

Do not mix with acids. While this is an aromatic nitrile and relatively stable, mixing nitrile-bearing waste with strong acids can, under specific thermal conditions, pose a risk of hydrolysis to the amide/acid or liberation of hazardous fumes.[1]

  • Solid Waste: Dispose of contaminated gloves, wipes, and weighing boats in a "Solid Toxic" bin.[1]

  • Liquid Waste: Segregate into "Halogenated Organic Waste" (due to the Chlorine atoms).[1]

  • Container: Triple rinse the empty bottle with acetone.[1] Add the rinsate to the Halogenated Waste stream.[1] Deface the label before discarding the glass.

References

  • Occupational Safety and Health Administration (OSHA). (2012).[1][4] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Quinoline-3-carbonitrile derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] Guidance on the Application of the CLP Criteria. Retrieved from [Link]

Sources

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